Methyl 2-(3-oxocyclopentyl)acetate
Description
The exact mass of the compound this compound is 156.078644241 g/mol and the complexity rating of the compound is 174. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(3-oxocyclopentyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-11-8(10)5-6-2-3-7(9)4-6/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPXMFVOUUXTIOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CCC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50463262 | |
| Record name | Methyl 2-(3-oxocyclopentyl)acetate | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID50463262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2630-38-8, 34130-51-3 | |
| Record name | Methyl 2-(3-oxocyclopentyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50463262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-(3-oxocyclopentyl)acetate | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"Methyl 2-(3-oxocyclopentyl)acetate" CAS number 34130-51-3 properties
An In-depth Technical Guide to Methyl 2-(3-oxocyclopentyl)acetate (CAS 34130-51-3): Properties, Synthesis, and Applications in Drug Discovery
Introduction
This compound is a bifunctional organic molecule featuring a ketone within a five-membered ring and a methyl ester side chain. Its significance in synthetic organic chemistry, particularly within the pharmaceutical and life sciences sectors, is substantial. The cyclopentanone core is a prevalent structural motif in a vast array of biologically active natural products, including prostaglandins, which are critical signaling molecules in numerous physiological and pathological processes.[1] Consequently, this compound serves as a high-value chiral building block and a versatile intermediate for the synthesis of complex molecular architectures.[1][2][3]
This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's physicochemical properties, core reactivity, synthetic utility, and strategic applications. It aims to deliver not just data, but also the underlying scientific rationale for its application in modern chemical synthesis.
Physicochemical and Spectroscopic Properties
The fundamental properties of a synthetic intermediate are critical for its effective use in experimental design. While comprehensive experimental data for this specific compound is often proprietary to chemical suppliers, a combination of data from vendors and computational predictions provides a solid foundation for its handling and characterization.
Chemical Identifiers and Properties
The following table summarizes the key identifiers and computed physical properties for this compound.
| Property | Value | Source(s) |
| CAS Number | 34130-51-3 | [4][5][6][7] |
| IUPAC Name | This compound | |
| Molecular Formula | C₈H₁₂O₃ | [3][6] |
| Molecular Weight | 156.18 g/mol | [3][6] |
| Canonical SMILES | C1CC(=O)CC1CC(=O)OC | |
| Topological Polar Surface Area | 43.4 Ų | [6] |
| Rotatable Bond Count | 3 | [6] |
Note: Some properties like boiling and flash points are often computationally predicted and should be confirmed with experimental data where possible.
Spectroscopic Characterization
Full spectroscopic data, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, are the gold standard for structure confirmation and purity assessment. While specific spectra are not broadly published, suppliers like BLD Pharm indicate the availability of such analytical documentation upon request.[5] Researchers procuring this material should always obtain and verify the Certificate of Analysis (CoA) to ensure material integrity.
The Cyclopentanone Core: A Hub of Reactivity
The synthetic power of this compound stems from its two distinct functional groups: the cyclopentanone ketone and the methyl ester. This duality allows for a wide range of selective chemical transformations, making it a versatile scaffold for building molecular complexity.[1]
-
Ketone Moiety : The carbonyl group is an electrophilic center, susceptible to nucleophilic attack. It also allows for functionalization at the α-carbon positions through enolate chemistry.
-
Ester Moiety : The ester can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or converted into other functional groups, providing a handle for side-chain elaboration.[1]
The diagram below illustrates the principal reaction pathways available from this core structure.
Caption: Core reactivity pathways of this compound.
Synthetic Strategies and Methodologies
The preparation of enantiomerically pure forms of this intermediate is of paramount importance for drug development. Asymmetric synthesis provides the most direct route to these chiral building blocks.
Conceptual Synthetic Workflow: Asymmetric Conjugate Addition
A well-established method for synthesizing chiral cyclopentanones is the asymmetric conjugate addition of a nucleophile to a cyclopentenone precursor. For the (R)-enantiomer, this involves the addition of a silyl ketene acetal to a 2-carboxycyclopentenone, promoted by a chiral titanium complex.[2][3] This approach establishes the desired stereocenter with high enantioselectivity.
Caption: Conceptual workflow for the asymmetric synthesis of the target compound.
Experimental Protocol: Reduction of the Cyclopentanone
To illustrate the compound's utility, the following protocol details a standard laboratory procedure for the selective reduction of the ketone to the corresponding alcohol, a common step in natural product synthesis.
Objective: To selectively reduce the ketone of this compound to a hydroxyl group using sodium borohydride.
Materials:
-
This compound (1.0 eq)
-
Methanol (MeOH), anhydrous
-
Sodium borohydride (NaBH₄) (1.1 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Reaction Setup: Dissolve this compound in anhydrous methanol (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Place the flask in an ice bath and stir the solution until the internal temperature reaches 0-5 °C. The rationale for cooling is to control the rate of reaction and minimize potential side reactions, thereby improving selectivity.
-
Reagent Addition: Add sodium borohydride (NaBH₄) portion-wise over 10-15 minutes. Adding the reducing agent slowly prevents a rapid, exothermic reaction and ensures a controlled reduction.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. This is a critical self-validating step to ensure the reaction has gone to completion before proceeding to workup.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution to neutralize any unreacted NaBH₄.
-
Extraction: Remove the methanol under reduced pressure. Partition the remaining aqueous residue between dichloromethane and water. Extract the aqueous layer three times with DCM.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, Methyl 2-(3-hydroxycyclopentyl)acetate.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the final, pure alcohol.
Applications in Research and Drug Development
The value of this compound is most evident in its application as a versatile starting material for high-value targets.
-
Prostaglandin Synthesis: The cyclopentane ring is the core of all prostaglandins. This intermediate provides the basic scaffold, which can be elaborated through stereocontrolled reactions to install the requisite side chains and functional groups of various prostaglandin analogues.[1]
-
Chiral Intermediates: As demonstrated, enantiomerically pure versions of this compound are crucial drug intermediates.[2][3] Access to specific stereoisomers is often a regulatory requirement and is fundamental to achieving the desired pharmacological activity while minimizing off-target effects.
-
Fragrance and Flavor Industry: Related structures, such as Methyl Dihydrojasmonate (Hedione), are widely used in the fragrance industry.[8][9] Synthetic routes to these compounds often proceed through intermediates similar to this compound.
Caption: Role as a key intermediate toward complex, high-value molecules.
Safety, Handling, and Storage
While a specific, comprehensive Safety Data Sheet (SDS) for CAS 34130-51-3 is not widely public, data from closely related organic esters and ketones provides a strong basis for safe handling protocols. The compound should be treated as a potentially flammable liquid and an irritant.
Precautions for Safe Handling:
-
Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.[8][10]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.[10]
-
Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces.[11] Use spark-proof tools and explosion-proof equipment where necessary.[11]
-
Hygiene: Wash hands thoroughly after handling.[8][10] Do not eat, drink, or smoke in the work area.[8]
Conditions for Safe Storage:
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[8][11]
-
Incompatibilities: Store away from strong oxidizing agents, acids, and bases.[11][12]
Conclusion
This compound, CAS 34130-51-3, is more than a simple chemical reagent; it is an enabling tool for chemical innovation. Its strategic combination of a reactive cyclopentanone core and a modifiable ester side chain makes it an indispensable building block for constructing complex and biologically significant molecules. For scientists in drug discovery and process development, a thorough understanding of its properties, reactivity, and synthetic context is essential for leveraging its full potential in the creation of novel therapeutics and other high-value chemical entities.
References
-
Synerzine. (2018, June 22). Cyclopentaneacetic acid, 3-oxo-2-pentyl-, methyl ester Safety Data Sheet. [Link]
-
PubChem. Methyl 2-(3-Oxo-2-((E)-Pent-2-Enyl)Cyclopentyl)Acetate. [Link]
- Google Patents. (2011).
-
MOLBASE Encyclopedia. 2-(3-oxocyclopentyl)acetic acid|3128-05-0. [Link]
-
PubChemLite. Methyl 2-(2-methyl-3-oxocyclopentyl)acetate (C9H14O3). [Link]
- Google Patents. (2014). CN103508890A - Method for preparing 3-(2-oxocyclopentyl)-propionic acid and 3-(2-oxocyclopentyl)-propionic ester.
-
Organic Syntheses. Procedure for the thermolysis of 2-azido-3-pyridine acrylates. [Link]
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- 4. This compound | 34130-51-3 [amp.chemicalbook.com]
- 5. 34130-51-3|this compound|BLD Pharm [bldpharm.com]
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Spectroscopic Analysis of Methyl 2-(3-oxocyclopentyl)acetate: A Technical Guide for Researchers
Abstract: This technical guide provides a comprehensive overview of the spectroscopic characterization of Methyl 2-(3-oxocyclopentyl)acetate (CAS No. 2630-38-8), a key intermediate in the synthesis of prostaglandins and other biologically active molecules. This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. The guide emphasizes the interpretation of spectral features to confirm molecular structure and purity, providing a foundational understanding for its application in further synthetic endeavors.
Introduction: The Significance of this compound in Organic Synthesis
This compound, a cyclopentanone derivative with the molecular formula C₈H₁₂O₃, serves as a pivotal building block in the construction of complex natural products and pharmaceuticals. Its stereocenter and bifunctional nature—possessing both a ketone and a methyl ester—make it a versatile synthon for the elaboration of intricate molecular architectures. Notably, it is a well-established precursor in the total synthesis of various prostaglandins, a class of lipid compounds with diverse physiological effects.
The precise characterization of this intermediate is paramount to ensure the success of multi-step synthetic campaigns. Spectroscopic techniques such as NMR, IR, and MS provide a detailed "fingerprint" of the molecule, confirming its identity, structure, and purity. This guide will delve into the theoretical underpinnings and practical interpretation of the spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework
NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of each atom within the molecule.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound provides information on the number of different types of protons, their chemical environment, their proximity to one another (spin-spin coupling), and the number of protons of each type (integration).
Expected Chemical Shifts and Multiplicities:
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment Rationale |
| O-CH ₃ (Ester) | ~3.6-3.7 | Singlet (s) | 3H | The three equivalent protons of the methyl ester are deshielded by the adjacent oxygen atom, appearing as a sharp singlet. |
| CH ₂-COOCH₃ | ~2.3-2.6 | Multiplet (m) | 2H | These diastereotopic protons are adjacent to the chiral center and the ester carbonyl, leading to a complex splitting pattern. |
| CH (Chiral Center) | ~2.4-2.7 | Multiplet (m) | 1H | This proton is coupled to the adjacent methylene protons on the ring and the side chain, resulting in a complex multiplet. |
| CH ₂ adjacent to C=O | ~2.2-2.4 | Multiplet (m) | 2H | Protons alpha to the ketone are deshielded and will exhibit complex splitting due to coupling with neighboring protons. |
| Other Ring CH ₂ | ~1.8-2.2 | Multiplet (m) | 4H | The remaining methylene protons on the cyclopentanone ring will appear as a series of overlapping multiplets. |
Experimental Protocol for ¹H NMR:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Obtain a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in the molecule gives rise to a distinct signal.
Expected Chemical Shifts:
| Carbon | Chemical Shift (δ, ppm) | Assignment Rationale |
| C =O (Ketone) | ~215-220 | The carbonyl carbon of the ketone is highly deshielded and appears at a characteristic downfield shift. |
| C =O (Ester) | ~172-175 | The ester carbonyl carbon is also deshielded but appears upfield relative to the ketone carbonyl. |
| O-C H₃ (Ester) | ~51-53 | The methyl carbon of the ester is shielded by the attached oxygen. |
| C H (Chiral Center) | ~40-45 | The methine carbon at the chiral center. |
| C H₂-COOCH₃ | ~38-42 | The methylene carbon of the acetate side chain. |
| C H₂ (Ring) | ~25-40 | The remaining four methylene carbons of the cyclopentanone ring will appear in this region. |
Experimental Protocol for ¹³C NMR:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer equipped for ¹³C detection.
-
Data Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations.
Expected Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~1740-1750 | C=O stretch | Ester Carbonyl |
| ~1710-1725 | C=O stretch | Ketone Carbonyl |
| ~2850-3000 | C-H stretch | Aliphatic C-H |
| ~1150-1250 | C-O stretch | Ester C-O |
The presence of two distinct carbonyl stretching frequencies is a key diagnostic feature in the IR spectrum of this compound, confirming the presence of both the ester and ketone functionalities.
Experimental Protocol for IR Spectroscopy:
-
Sample Preparation: A thin film of the neat liquid sample can be prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
-
Instrumentation: Acquire the spectrum using a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
Expected Mass Spectral Data (Electron Ionization - EI):
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 156, corresponding to the molecular weight of the compound (C₈H₁₂O₃).
-
Key Fragmentation Peaks:
-
m/z = 125: Loss of the methoxy group (-OCH₃) from the molecular ion.
-
m/z = 97: Loss of the entire methoxycarbonyl group (-COOCH₃).
-
m/z = 83: Cleavage of the acetate side chain.
-
m/z = 55: A common fragment for cyclopentanone derivatives.
-
Experimental Protocol for Mass Spectrometry (GC-MS):
-
Sample Introduction: The compound is typically introduced into the mass spectrometer via a gas chromatograph (GC) to ensure sample purity.
-
Ionization: Electron ionization (EI) is a common method for generating ions.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The abundance of each ion is measured, and a mass spectrum is generated.
Integrated Spectroscopic Analysis Workflow
The definitive structural confirmation of this compound relies on the cohesive interpretation of all spectroscopic data. The following workflow illustrates the logical process of analysis:
Caption: Workflow for the spectroscopic analysis and structural confirmation of this compound.
Conclusion
The spectroscopic data presented in this guide provide a robust and unambiguous characterization of this compound. The combined application of NMR, IR, and MS techniques allows for the complete elucidation of its molecular structure, confirming the presence of the cyclopentanone ring, the methyl ester functionality, and the correct connectivity of all atoms. This detailed spectroscopic analysis is an indispensable tool for ensuring the quality and identity of this important synthetic intermediate, thereby facilitating its successful application in the synthesis of complex target molecules.
References
Due to the lack of publicly available, experimentally-derived spectral data for "this compound" (CAS 2630-38-8) from the search results, this guide has been constructed based on established principles of spectroscopic interpretation and data for analogous compounds. The provided protocols are standard methodologies for obtaining the necessary experimental data. For actual experimental spectra, it is recommended to consult commercial suppliers who may provide data upon request or to perform the analyses in a qualified laboratory.
An In-depth Technical Guide to Methyl 2-(3-oxocyclopentyl)acetate: Chemical Properties, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-(3-oxocyclopentyl)acetate, a versatile bifunctional molecule, holds a significant position in modern organic synthesis. Its unique structural framework, incorporating both a ketone and an ester functional group, renders it a valuable synthon for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, reactivity, and its pivotal role as a precursor in the synthesis of prostaglandins and antiviral agents, offering field-proven insights for professionals in research and drug development.
Section 1: Core Chemical and Physical Properties
This compound (CAS No: 34130-51-3) is a chiral organic compound with the molecular formula C₈H₁₂O₃ and a molecular weight of 156.18 g/mol .[1][2] While specific experimental data for the parent compound is sparse, physical properties can be estimated based on its derivatives. For instance, the related compound, methyl 2-(3-oxo-2-(pent-2-en-1-yl)cyclopentyl)acetate, has a boiling point of 302.9 °C at 760 mmHg and a density of 1.003 g/cm³.[3]
Table 1: Physicochemical Properties of this compound and a Key Derivative.
| Property | This compound | Methyl 2-(3-oxo-2-(pent-2-en-1-yl)cyclopentyl)acetate |
| CAS Number | 34130-51-3[1][4] | 1211-29-6[3] |
| Molecular Formula | C₈H₁₂O₃[1][4] | C₁₃H₂₀O₃[3] |
| Molecular Weight | 156.18 g/mol [1][2][4] | 224.3 g/mol [3] |
| Boiling Point | Data not available | 302.9 °C at 760 mmHg[3] |
| Density | Data not available | 1.003 g/cm³[3] |
| Refractive Index | Data not available | n20/D 1.474 (lit.)[3] |
Spectroscopic Data Interpretation
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl ester protons (a singlet around 3.7 ppm), the methylene protons of the acetate side chain, and the protons on the cyclopentanone ring.
-
¹³C NMR: The carbon NMR would display a peak for the ketone carbonyl carbon (typically in the range of 200-220 ppm), the ester carbonyl carbon (around 170-180 ppm), the methoxy carbon of the ester (around 50-60 ppm), and the carbons of the cyclopentane ring.[5]
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by two strong absorption bands corresponding to the C=O stretching vibrations of the ketone (around 1740 cm⁻¹) and the ester (around 1735 cm⁻¹).
-
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) at m/z 156, along with characteristic fragmentation patterns resulting from the loss of the methoxy group or the acetate side chain.
Section 2: Synthesis of this compound
The synthesis of this key intermediate can be achieved through several routes, with the Dieckmann condensation being a prominent and efficient method for constructing the cyclopentanone ring.
Dieckmann Condensation Approach
The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester.[6][7][8] This reaction is particularly effective for the formation of five- and six-membered rings.[7][9]
Workflow 1: Synthesis via Dieckmann Condensation
Caption: Reduction of the ketone to a secondary alcohol.
Detailed Protocol: Sodium Borohydride Reduction
-
Reaction Setup: this compound (1.0 eq) is dissolved in methanol at 0 °C.
-
Addition of Reducing Agent: Sodium borohydride (NaBH₄, 1.1 eq) is added portion-wise to the stirred solution. [10]The reaction is typically complete within an hour.
-
Work-up: The reaction is quenched by the slow addition of water, and the methanol is removed under reduced pressure. The aqueous residue is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the corresponding alcohol. [11] This reduction is a crucial step in the synthesis of prostaglandins, where the stereochemistry of the newly formed hydroxyl group is of paramount importance.
Reactions Involving the Enolizable Protons
The protons alpha to the ketone are acidic and can be removed by a strong base to form an enolate, which can then participate in various carbon-carbon bond-forming reactions.
Alkylation of the enolate allows for the introduction of various substituents at the C2 and C5 positions of the cyclopentanone ring. The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is crucial to ensure complete enolate formation and prevent self-condensation. [12] Workflow 3: Alkylation of the Enolate
Caption: Alkylation of the enolate intermediate.
Detailed Protocol: LDA-Mediated Alkylation
-
Enolate Formation: A solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere. A solution of LDA (1.1 eq) in THF is then added dropwise, and the mixture is stirred for 30-60 minutes.
-
Alkylation: The desired alkylating agent (e.g., an alkyl halide, R-X) (1.2 eq) is added to the enolate solution at -78 °C, and the reaction is allowed to warm slowly to room temperature.
-
Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated to give the alkylated product.
The enolate of this compound can act as a Michael donor in a conjugate addition to an α,β-unsaturated carbonyl compound (a Michael acceptor). This reaction is fundamental in building more complex cyclic systems.
Section 4: Applications in Drug Development
The unique structure and reactivity of this compound and its derivatives make them indispensable precursors in the synthesis of various biologically active molecules, most notably prostaglandins and carbocyclic nucleoside analogues with antiviral properties.
Synthesis of Prostaglandins
Prostaglandins are a group of lipid compounds that are involved in a wide array of physiological functions. [13]The cyclopentane core of these molecules is often constructed using synthons derived from 3-oxocyclopentaneacetic acid. A key intermediate in many prostaglandin syntheses is the Corey lactone , which can be prepared from derivatives of this compound. [14][15] Logical Relationship 1: Pathway to Prostaglandins
Caption: Synthetic pathway from the core molecule to prostaglandins.
The synthesis of prostaglandins from the Corey lactone involves a series of well-established steps, including the introduction of the two side chains characteristic of the prostaglandin structure.
Synthesis of Carbocyclic Nucleoside Antivirals
Carbocyclic nucleosides are a class of antiviral agents where the furanose ring of a natural nucleoside is replaced by a cyclopentane or cyclopentene ring. [16][17]This modification imparts greater metabolic stability to the molecule. [16]this compound derivatives serve as crucial starting materials for the construction of the carbocyclic core of these antiviral drugs.
A prominent example of a carbocyclic nucleoside is Abacavir , a potent reverse transcriptase inhibitor used in the treatment of HIV. [18]The synthesis of Abacavir involves the construction of a chiral cyclopentene amine, which can be derived from precursors related to this compound. [19][20] Logical Relationship 2: Pathway to Carbocyclic Nucleosides
Caption: Synthetic route to antiviral carbocyclic nucleosides.
The synthesis of these antiviral agents often requires stereoselective methods to control the chirality of the cyclopentane ring, which is critical for their biological activity.
Conclusion
This compound is a cornerstone building block in organic synthesis, offering a gateway to a diverse range of complex and biologically significant molecules. Its inherent bifunctionality, coupled with the well-established reactivity of its ketone and ester moieties, provides chemists with a powerful tool for the construction of intricate molecular frameworks. The demonstrated utility of this compound and its derivatives in the synthesis of prostaglandins and antiviral agents underscores its importance in medicinal chemistry and drug development. A thorough understanding of its chemical properties and reactivity is therefore essential for any scientist working in these fields.
References
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Methyl 2-(3-Oxo-2-((E)-Pent-2-Enyl)Cyclopentyl)Acetate | C13H20O3 | CID 5367719 - PubChem. National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5367719, Methyl 2-(3-Oxo-2-((E)-Pent-2-Enyl)Cyclopentyl)Acetate. Retrieved from [Link]
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Methyl 2-(3-oxo-2-(pent-2-en-1-yl)cyclopentyl)acetate - LookChem. (n.d.). Retrieved from [Link]
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The Strategic Pivot: Transforming Methyl 2-(3-oxocyclopentyl)acetate into Prostaglandin Scaffolds
An In-Depth Technical Guide for Chemical Synthesis Professionals
In the intricate landscape of prostaglandin synthesis, the selection of a versatile and strategically functionalized starting material is paramount. Among the myriad of precursors, Methyl 2-(3-oxocyclopentyl)acetate emerges as a pivotal building block, offering a direct entry into the quintessential Corey lactone structure, the cornerstone of numerous prostaglandin total syntheses. This technical guide elucidates the critical role of this compound, detailing its transformation into complex prostaglandin molecules, with a focus on the underlying chemical principles, stereochemical control, and practical experimental methodologies.
The Prostaglandin Challenge: A Tale of Stereochemistry and Functionality
Prostaglandins are a class of lipid compounds that exhibit a wide array of physiological activities, making them and their analogues valuable therapeutic agents.[1] Their complex structures, characterized by a cyclopentane core bearing two aliphatic side chains with specific stereochemistries, present a formidable challenge for synthetic chemists. The landmark total synthesis of Prostaglandin F2α by E.J. Corey in 1969 laid the groundwork for many subsequent approaches, highlighting the importance of a stereocontrolled construction of the cyclopentanoid framework.[2]
This compound: A Gateway to the Corey Lactone
The strategic value of this compound lies in its inherent structure: a cyclopentanone ring appended with an acetic acid methyl ester side chain. This arrangement is primed for a key transformation—the Baeyer-Villiger oxidation—which introduces an oxygen atom into the cyclopentane ring to form a lactone, a cyclic ester. This reaction is the linchpin in converting the simple cyclopentanone precursor into the highly functionalized Corey lactone diol, a versatile intermediate for a variety of prostaglandins.[3]
The Baeyer-Villiger Oxidation: Mechanism and Regioselectivity
The Baeyer-Villiger oxidation involves the treatment of a ketone with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in the presence of a Lewis acid.[4] The reaction proceeds through the "Criegee intermediate," where the peroxy acid adds to the carbonyl carbon. This is followed by a concerted rearrangement where one of the alkyl groups attached to the carbonyl carbon migrates to the adjacent oxygen atom, leading to the formation of an ester (or a lactone in the case of a cyclic ketone).[5]
The regioselectivity of the Baeyer-Villiger oxidation is a critical aspect, as it determines which side of the carbonyl group the oxygen atom is inserted. The migratory aptitude of the substituent groups dictates the outcome, with the general trend being: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl.[5] In the case of this compound, the more substituted carbon atom of the cyclopentanone ring preferentially migrates, leading to the desired lactone structure.
Synthetic Workflow: From Precursor to Prostaglandin F2α
The following sections outline a representative synthetic pathway from a cyclopentanone precursor to Prostaglandin F2α, illustrating the key transformations and the rationale behind the experimental choices. While the seminal Corey synthesis commences from a bicyclo[2.2.1]heptanone system, the principles of the Baeyer-Villiger oxidation and subsequent steps are directly applicable to a synthesis starting from this compound.[2]
Step 1: Baeyer-Villiger Oxidation to Form the Bicyclic Lactone
The initial step is the oxidation of the cyclopentanone ring to a lactone. This transformation is crucial for establishing the core structure of the Corey lactone.
Experimental Protocol: Baeyer-Villiger Oxidation [2]
-
Reactants: A solution of the cyclopentanone precursor in a suitable solvent (e.g., dichloromethane).
-
Reagent: meta-Chloroperoxybenzoic acid (m-CPBA) is added portion-wise at a controlled temperature (typically 0 °C to room temperature).
-
Reaction Time: The reaction is monitored by thin-layer chromatography (TLC) until completion.
-
Work-up: The reaction mixture is quenched, washed with a reducing agent solution (e.g., sodium bisulfite) to destroy excess peroxide, followed by washing with a basic solution (e.g., sodium bicarbonate) to remove acidic byproducts. The organic layer is then dried and concentrated.
-
Purification: The crude product is purified by column chromatography to yield the desired lactone.
-
Yield: This reaction typically proceeds in high yield, often exceeding 90%.[2]
Subsequent Transformations to the Corey Lactone Diol
Following the formation of the initial lactone, a series of reactions are employed to introduce the necessary functional groups and stereocenters of the Corey lactone diol. These steps often include:
-
Hydrolysis of the Lactone: Opening of the lactone ring to a hydroxy acid.[2]
-
Iodolactonization: An intramolecular cyclization reaction that forms a new lactone ring while introducing an iodine atom and setting key stereocenters.[2]
-
Functional Group Manipulations: Conversion of the iodine to a hydroxyl group and protection of alcohol functionalities.[2]
The culmination of these steps yields the pivotal Corey lactone diol, a stable, crystalline compound that serves as a branching point for the synthesis of various prostaglandins.[6]
Elaboration of the Side Chains: The Horner-Wadsworth-Emmons Reaction
With the Corey lactone diol in hand, the focus shifts to the installation of the two aliphatic side chains. The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely used method for the stereoselective formation of alkenes, making it ideal for constructing the α,β-unsaturated ketone moiety of the lower side chain.[7][8]
The HWE reaction involves the reaction of a stabilized phosphonate ylide with an aldehyde or ketone.[9] The ylide is typically generated by treating a phosphonate ester with a base, such as sodium hydride.[2] The reaction generally favors the formation of the (E)-alkene, which is the desired stereochemistry for many prostaglandins.[8]
Experimental Protocol: Horner-Wadsworth-Emmons Reaction for the ω-Chain [2]
-
Reactants: The aldehyde derived from the Corey lactone diol and a suitable phosphonate ylide (e.g., the ylide derived from dimethyl (2-oxoheptyl)phosphonate).
-
Base: Sodium hydride in an aprotic solvent like dimethoxyethane (DME).
-
Reaction Conditions: The reaction is typically carried out at room temperature.
-
Work-up: The reaction is quenched with a proton source, and the product is extracted into an organic solvent.
-
Purification: The α,β-unsaturated ketone is purified by column chromatography.
-
Yield: The HWE reaction is generally high-yielding, often in the range of 70-90%.[2]
Completion of the Synthesis: Reduction and Deprotection
The final stages of the synthesis involve the stereoselective reduction of the ketone in the ω-chain to a secondary alcohol and the attachment of the α-chain, followed by the removal of protecting groups.
-
Stereoselective Reduction: The reduction of the C-15 ketone is critical for establishing the correct stereochemistry of the hydroxyl group. Reagents such as zinc borohydride are often employed to achieve the desired (S)-configuration.[2]
-
α-Chain Installation: The lactone is reduced to a lactol (a cyclic hemiacetal), which is then subjected to a Wittig reaction to introduce the α-chain.[10]
-
Deprotection: The final step involves the removal of all protecting groups to yield the target prostaglandin, such as PGF2α.[2]
Visualization of the Synthetic Pathway
The following diagrams illustrate the key transformations in the synthesis of prostaglandins from a cyclopentanone precursor.
Caption: Synthetic workflow from this compound to Prostaglandin F2α.
Quantitative Data Summary
The following table summarizes typical yields for the key transformations in a prostaglandin synthesis based on the Corey strategy.
| Step | Transformation | Reagents | Typical Yield (%) | Reference |
| Baeyer-Villiger Oxidation | Cyclopentanone → Lactone | m-CPBA | >90 | [2] |
| Horner-Wadsworth-Emmons Reaction | Aldehyde → α,β-Unsaturated Ketone | Phosphonate Ylide, NaH | 70-90 | [2] |
| Stereoselective Ketone Reduction | Ketone → Secondary Alcohol | Zn(BH₄)₂ | ~90 (desired isomer) | [2] |
| Wittig Reaction for α-Chain | Lactol → Diol with α-Chain | Phosphonium Ylide | ~80 | [10] |
Conclusion
This compound represents a highly strategic and efficient starting material for the synthesis of prostaglandins. Its facile conversion to the Corey lactone diol via a key Baeyer-Villiger oxidation sets the stage for the stereocontrolled installation of the requisite side chains. The methodologies outlined in this guide, rooted in the foundational work of E.J. Corey and refined over decades of research, provide a robust framework for the synthesis of these biologically potent and therapeutically valuable molecules. A thorough understanding of the underlying reaction mechanisms and careful execution of the experimental protocols are essential for achieving high yields and the desired stereochemical purity in these complex multi-step syntheses.
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Corey, E. J., Weinshenker, N. M., Schaaf, T. K., & Huber, W. (1969). Stereo-controlled synthesis of prostaglandins F2α and E2 (dl). Journal of the American Chemical Society, 91(20), 5675–5677. [Link]
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Resul, B., Stjernschantz, J., No, K., Liljebris, C., Selén, G., & Astin, M. (1993). Phenyl-substituted prostaglandins: potent and selective antiglaucoma agents. Journal of Medicinal Chemistry, 36(2), 243–248. [Link]
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A Technical Guide to Methyl 2-(3-oxocyclopentyl)acetate: Synthesis, Analogs, and Applications in Prostanoid and Jasmonate Chemistry
Abstract
Methyl 2-(3-oxocyclopentyl)acetate stands as a cornerstone chiral building block in modern organic synthesis. Its deceptively simple structure, featuring a functionalized cyclopentanone ring, provides a versatile scaffold for the construction of a vast array of complex and biologically significant molecules. This technical guide offers an in-depth exploration of this pivotal intermediate, beginning with its fundamental properties and synthesis. We then delve into its most critical roles as a precursor to two major classes of natural products: the prostaglandins, which are potent lipid autacoids with profound physiological effects, and the jasmonates, a class of plant hormones also utilized as fragrance compounds. Through detailed protocols, mechanistic insights, and comparative analysis of its key structural analogs, this whitepaper provides researchers, chemists, and drug development professionals with a comprehensive understanding of the strategic importance and practical application of this compound and its derivatives.
Part 1: The Core Moiety: this compound
The utility of this compound (M23OA) in synthetic chemistry is derived from its strategically placed functional groups: a ketone, an ester, and stereocenters that allow for the construction of chiral molecules. This compound is frequently used as a drug intermediate, particularly in its chiral forms like (R)-Methyl 2-(3-oxocyclopentyl)acetate.[1][2][3] The cyclopentanone core is a recurring motif in a wide range of cyclopentanoid natural products, making M23OA a valuable starting point for their total synthesis.[4]
Physicochemical Properties
A clear understanding of the physical and chemical properties of M23OA and its primary derivatives is essential for their application in synthesis and formulation. The table below summarizes these key characteristics.
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Application |
| (R)-Methyl 2-(3-oxocyclopentyl)acetate | C₈H₁₂O₃ | 156.18 | 84621-34-1 | Chiral Drug Intermediate[3] | |
| Methyl Jasmonate (Methyl 2-(3-oxo-2-(pent-2-en-1-yl)cyclopentyl)acetate) | C₁₃H₂₀O₃ | 224.30 | 1211-29-6 | Plant Hormone, Fragrance[5][6] | |
| Methyl Dihydrojasmonate (Hedione) (Methyl (3-Oxo-2-pentylcyclopentyl)acetate) | C₁₃H₂₂O₃ | 226.31 | 24851-98-7 | Fragrance, Hydrogel Preparation[7] | |
| Methyl [3-oxo-2-(2-pentynyl)cyclopentyl]acetate | C₁₃H₁₈O₃ | 222.28 | 37435-88-4 | Synthetic Intermediate[8] |
Strategic Synthesis of the Cyclopentanone Core
The synthesis of the M23OA core is a critical first step in many multi-step synthetic campaigns. The choice of synthetic route is often dictated by the desired stereochemistry and the need for scalability. Asymmetric Michael additions, for instance, are frequently employed to establish the correct chirality at key carbon centers, a crucial feature for biological activity.[9][10] These reactions are foundational for producing enantiomerically pure intermediates necessary for drug development.[9]
The diagram below illustrates the central role of the M23OA scaffold and the key vectors for derivatization that lead to its important structural analogs.
Caption: The M23OA core as a versatile scaffold for generating key derivatives.
Part 2: Prostaglandin Synthesis: The Enduring Legacy of the Corey Lactone
Perhaps the most significant application of the M23OA structural motif is in the synthesis of prostaglandins (PGs). PGs are lipid compounds with hormone-like effects that regulate a multitude of physiological processes, including inflammation, blood pressure, and smooth muscle contraction.[11][12]
The Corey Lactone: A Masterclass in Synthetic Strategy
The landmark total synthesis of prostaglandins by E.J. Corey established a versatile pathway that remains influential today. A pivotal intermediate in this synthesis is the Corey lactone , a bicyclic lactone that contains the necessary stereochemical information for elaboration into various prostaglandins.[13] The synthesis and transformation of the Corey lactone is a cornerstone of prostanoid chemistry.[14][15] While not identical to M23OA, the underlying cyclopentane framework and the strategic placement of functional groups represent a shared synthetic philosophy. Efficient, one-pot syntheses of the Corey lactone have been developed, demonstrating its high value and the continuous innovation in this field.[13][16]
The general workflow for prostaglandin synthesis underscores the importance of building the cyclopentane core correctly, followed by the sequential addition of two distinct side chains.
Caption: Generalized synthetic workflow for prostaglandins.
Biosynthesis of Prostaglandins
In biological systems, prostaglandins are not built from cyclopentanone intermediates but are instead synthesized from essential fatty acids like arachidonic acid.[11] The enzyme cyclooxygenase (COX) catalyzes the key step, converting arachidonic acid into the unstable intermediate Prostaglandin G2 (PGG2), which is then rapidly converted to Prostaglandin H2 (PGH2). PGH2 serves as a central hub, from which various synthases produce the different classes of prostaglandins (PGE, PGF, etc.).[11]
Caption: Simplified biological pathway for prostaglandin synthesis.
Part 3: Key Derivatives and Methodologies
The versatility of the M23OA scaffold is best demonstrated through the synthesis of its diverse derivatives.
Jasmonates: From Plant Signaling to Perfumery
By introducing a pentenyl side chain at the C2 position of the cyclopentanone ring, a new class of compounds, the jasmonates, is formed. Methyl jasmonate is a well-known plant hormone involved in stress responses and development.[6] Its saturated analog, methyl dihydrojasmonate (Hedione), is a highly valued fragrance ingredient known for its floral, jasmine-like scent.[7] The synthesis of these compounds often involves the alkylation of a 3-oxocyclopentylacetate precursor.[6]
Detailed Experimental Protocol: Synthesis of a Dihydrojasmonate Analog
The following protocol is a representative example of the alkylation and subsequent modification of a cyclopentanone core to yield a dihydrojasmonate structure. This method is based on established principles of enolate chemistry.
Objective: To synthesize Methyl (3-Oxo-2-pentylcyclopentyl)acetate from this compound.
Materials:
-
This compound
-
Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene
-
1-Iodopentane
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for anhydrous reactions (oven-dried)
-
Magnetic stirrer, stir bar, and inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen inlet.
-
Enolate Formation: Dissolve this compound (1.0 eq) in anhydrous THF (approx. 0.1 M concentration) in the reaction flask. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Base Addition: While maintaining the temperature at -78 °C, slowly add the LDA solution (1.1 eq) dropwise via syringe over 15 minutes. Stir the resulting solution for 1 hour at -78 °C to ensure complete formation of the lithium enolate. Causality Note: The use of a strong, non-nucleophilic base like LDA at low temperature ensures regioselective deprotonation at the less-hindered α-carbon (C2) and prevents side reactions like self-condensation.
-
Alkylation: Add 1-Iodopentane (1.2 eq) dropwise to the enolate solution at -78 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Trustworthiness Note: The reaction progress can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.
-
Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Final Product: Purify the resulting crude oil by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the final product, Methyl (3-Oxo-2-pentylcyclopentyl)acetate.[7] Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 4: Biological Activity and Therapeutic Landscape
The derivatives of M23OA exhibit a wide spectrum of biological activities, positioning them as crucial molecules in drug discovery and development.
-
Prostaglandin E1 (PGE1): This prostaglandin is a potent vasodilator and anti-inflammatory agent.[12] A synthetic analog, alprostadil, is used clinically to maintain a patent ductus arteriosus in newborns and to treat erectile dysfunction.[12] PGE1 exerts its effects by binding to EP receptors, which can modulate cellular processes through cAMP signaling pathways.[12] Its role as a pain mediator is also an active area of research.[12]
-
Other Prostaglandin Analogs: Synthetic analogs of prostaglandins are among the leading treatments for glaucoma (e.g., Latanoprost, Travoprost) by reducing intraocular pressure. The M23OA core is fundamental to the synthesis of these complex molecules.[17]
-
Jasmonates: While their primary role is in plant biology, research into the effects of jasmonates on mammalian cells has uncovered potential anti-cancer and anti-inflammatory properties, though this remains an emerging field.
Conclusion and Future Outlook
This compound is far more than a simple chemical intermediate; it is a gateway to molecular complexity and biological function. Its central role in the stereocontrolled synthesis of prostaglandins has secured its place in the canon of organic chemistry. The continued development of novel synthetic methods to access this core and its analogs promises to accelerate the discovery of new therapeutics. Future research will likely focus on creating more efficient and "green" synthetic routes, as well as exploring novel derivatives with unique biological profiles for applications in oncology, immunology, and inflammatory diseases. The enduring relevance of this cyclopentanone scaffold ensures it will remain a topic of intense interest for chemists and pharmacologists for the foreseeable future.
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Lee, J., et al. (2021). The Role of Prostaglandin E1 as a Pain Mediator through Facilitation of Hyperpolarization-Activated Cyclic Nucleotide-Gated Channel 2 via the EP2 Receptor in Trigeminal Ganglion Neurons of Mice. International Journal of Molecular Sciences, 22(24), 13529. [Link]
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A Guide to the Dieckmann Condensation: Mechanism and Synthesis of Cyclic β-Keto Esters
Abstract
The Dieckmann condensation is a cornerstone of synthetic organic chemistry, providing a robust and efficient method for the formation of cyclic β-keto esters. As an intramolecular variant of the Claisen condensation, this reaction is instrumental in constructing five- and six-membered rings, which are prevalent scaffolds in pharmaceuticals, natural products, and advanced materials.[1][2][3] This guide elucidates the core mechanism of the Dieckmann condensation, using the archetypal cyclization of dimethyl adipate to form methyl 2-oxocyclopentanecarboxylate. It further provides a detailed experimental protocol, discusses critical reaction parameters, and offers insights into the synthetic utility of the resulting products for researchers, chemists, and professionals in drug development.
Introduction: The Strategic Importance of Intramolecular Cyclization
The construction of carbocyclic rings is a fundamental objective in organic synthesis. The Dieckmann condensation, first reported by German chemist Walter Dieckmann, offers an elegant solution by utilizing a base-catalyzed intramolecular reaction of a diester.[2][3][4] This process transforms a linear molecule into a cyclic β-keto ester, a versatile synthetic intermediate.[1][2]
The reaction is particularly effective for synthesizing five- and six-membered rings from 1,6- and 1,7-diesters, respectively, due to the thermodynamic stability and minimal ring strain of these structures.[1][3] The target molecule for this guide, "Methyl 2-(3-oxocyclopentyl)acetate," represents a class of compounds accessible through modifications of a primary Dieckmann product. To comprehensively explain the core mechanism, this paper will focus on the direct and classic synthesis of methyl 2-oxocyclopentanecarboxylate from dimethyl adipate, the foundational reaction for building this class of cyclopentanone derivatives.[5][6][7]
The Core Mechanism: A Step-by-Step Elucidation
The Dieckmann condensation proceeds through a series of equilibrium steps, ultimately driven to completion by an irreversible acid-base reaction. The mechanism is analogous to the intermolecular Claisen condensation.[8][9]
Step 1: α-Deprotonation and Enolate Formation The reaction is initiated by a strong base, typically a sodium alkoxide (e.g., sodium methoxide, NaOMe), which abstracts an acidic α-proton from one of the ester groups.[10][11] This deprotonation forms a resonance-stabilized enolate ion, which serves as the key nucleophile.[1][8] The choice of base is critical; using an alkoxide with the same alkyl group as the ester (methoxide for methyl esters) prevents transesterification, a potential side reaction.[2]
Step 2: Intramolecular Nucleophilic Attack (Cyclization) The newly formed enolate attacks the electrophilic carbonyl carbon of the second ester group within the same molecule.[1] This intramolecular nucleophilic acyl substitution results in the formation of a cyclic tetrahedral intermediate (an alkoxide).[10][11] For dimethyl adipate, this step forms a five-membered ring.[5][12]
Step 3: Reformation of the Carbonyl and Elimination The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the alkoxide (in this case, methoxide, MeO⁻) as a leaving group.[10][13] This step yields the cyclic β-keto ester, methyl 2-oxocyclopentanecarboxylate.
Step 4: Irreversible Deprotonation (The Driving Force) The reaction equilibrium up to this point does not strongly favor the product. However, the β-keto ester formed has a highly acidic proton on the α-carbon situated between the two carbonyl groups (pKa ≈ 11).[8] The alkoxide base present in the reaction mixture rapidly and irreversibly removes this proton.[10] This final deprotonation step forms a stable, resonance-stabilized enolate and is the thermodynamic driving force that shifts the entire equilibrium toward the product.[8] For this reason, a full stoichiometric equivalent of base is required.[10]
Step 5: Acidic Workup and Protonation The reaction is quenched with a dilute acid (e.g., H₃O⁺) in a final workup step.[3][10][14] This neutralizes the remaining base and protonates the enolate, yielding the final, neutral cyclic β-keto ester product.[11]
Visualizing the Pathway: Reaction Mechanism Diagram
The following diagram illustrates the complete mechanistic pathway for the Dieckmann condensation of dimethyl adipate.
Caption: Mechanistic flow of the Dieckmann condensation.
Experimental Protocol & Key Parameters
This section provides a representative laboratory procedure for the synthesis of methyl 2-oxocyclopentanecarboxylate.
Reagents and Materials
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| Dimethyl Adipate | C₈H₁₄O₄ | 174.19 | 10.0 g | 57.4 | 1.0 |
| Sodium Methoxide | CH₃ONa | 54.02 | 3.10 g | 57.4 | 1.0 |
| Toluene (anhydrous) | C₇H₈ | 92.14 | 100 mL | - | - |
| Hydrochloric Acid (1M) | HCl | 36.46 | ~60 mL | ~60 | - |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | - | - |
| Brine (sat. NaCl) | NaCl | 58.44 | As needed | - | - |
| Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - | - |
Step-by-Step Procedure
-
Setup: A 250 mL three-neck round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a drying tube (CaCl₂), and a nitrogen inlet. The system is flame-dried under a stream of nitrogen to ensure anhydrous conditions.
-
Reagent Addition: Anhydrous toluene (100 mL) and sodium methoxide (3.10 g) are added to the flask. The suspension is stirred under nitrogen.
-
Initiation: Dimethyl adipate (10.0 g) is added dropwise to the stirred suspension over 15 minutes at room temperature.
-
Reaction: The reaction mixture is heated to reflux (approx. 110°C) and maintained for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Cooling & Quenching: After the reaction is complete, the mixture is cooled to 0°C in an ice bath. The reaction is carefully quenched by the slow, dropwise addition of 1M HCl until the solution is acidic (pH ~2-3).
-
Workup: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with diethyl ether (2 x 50 mL).
-
Washing: The combined organic layers are washed sequentially with water (50 mL) and brine (50 mL).
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by vacuum distillation (b.p. 105 °C at 19 mmHg) to yield pure methyl 2-oxocyclopentanecarboxylate as a clear liquid.[15]
Critical Parameters and Field Insights
-
Anhydrous Conditions: The presence of water must be strictly avoided as it will hydrolyze the ester starting material and consume the base, halting the reaction.
-
Base Stoichiometry: A full equivalent of a strong, non-nucleophilic base is essential to drive the reaction to completion by irreversibly deprotonating the final β-keto ester product. Using catalytic amounts of base will result in poor yields due to the unfavorable equilibrium of the initial steps.
-
Solvent Choice: While alcoholic solvents matching the ester can be used, aprotic solvents like toluene or THF are often preferred with stronger bases like sodium hydride (NaH) to minimize side reactions.[4][16]
-
Subsequent Reactions: The product, methyl 2-oxocyclopentanecarboxylate, is a valuable intermediate.[6][17] The acidic α-proton can be easily removed to form an enolate, which can then be alkylated. Subsequent hydrolysis and decarboxylation provide a powerful route to 2-substituted cyclopentanones, highlighting the synthetic utility of the Dieckmann condensation in multi-step syntheses.[1][18]
Conclusion
The Dieckmann condensation remains a highly reliable and indispensable tool in the arsenal of synthetic chemists for the construction of five- and six-membered cyclic systems. Its mechanism, a classic example of enolate chemistry, is driven by a final, irreversible deprotonation that ensures high yields of the versatile β-keto ester product. A thorough understanding of this mechanism and the critical experimental parameters is paramount for its successful application in the synthesis of complex molecular targets relevant to the pharmaceutical and chemical industries.
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Chemistry Steps. Dieckmann condensation – An Intramolecular Claisen Reaction. [Link]
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National Center for Biotechnology Information. Mechanism of the Intramolecular Claisen Condensation Reaction Catalyzed by MenB, a Crotonase Superfamily Member. [Link]
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A Technical Guide to Methyl 2-(3-oxocyclopentyl)acetate: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-(3-oxocyclopentyl)acetate is a pivotal organic compound that serves as a fundamental building block in the synthesis of a wide array of complex molecules, most notably prostaglandins and their analogues. Its cyclopentanone framework, featuring a strategically positioned ester side chain, offers a versatile scaffold for intricate chemical transformations. This guide provides an in-depth analysis of its nomenclature, chemical properties, synthesis, and characterization, with a particular focus on its application in pharmaceutical research and development. The chirality of this molecule adds another layer of complexity and significance, as the stereochemistry of prostaglandin precursors directly influences the biological activity of the final therapeutic agent.
Part 1: Nomenclature and Chemical Identity
The systematic and unambiguous identification of a chemical entity is paramount in scientific research. This section delineates the IUPAC name and common synonyms for this compound, along with its key identifiers.
IUPAC Name and Synonyms
The formal IUPAC name for the compound is This compound .
Commonly encountered synonyms in literature and chemical databases include:
-
Cyclopentaneacetic acid, 3-oxo-, methyl ester[1]
-
Methyl (3-oxocyclopentyl)acetate
It is crucial to distinguish this core structure from its more complex derivatives, such as Methyl Jasmonate and Methyl Dihydrojasmonate, which bear additional substituents on the cyclopentane ring.[2][3]
Chemical Structure and Identifiers
The chemical structure of this compound is characterized by a cyclopentanone ring with a methyl acetate group attached at the 2-position.
Table 1: Key Chemical Identifiers
| Identifier | Value |
| Molecular Formula | C₈H₁₂O₃ |
| Molecular Weight | 156.18 g/mol [4] |
| CAS Number (Racemic) | 34130-51-3[1] |
| CAS Number ((R)-enantiomer) | 84621-34-1 |
| Chiral Center | The carbon atom at position 2 of the cyclopentane ring is a chiral center. |
The (R)-enantiomer, (R)-Methyl 2-(3-oxocyclopentyl)acetate, is a particularly important chiral intermediate in the synthesis of various pharmaceutical compounds.[4]
Part 2: Synthesis and Mechanistic Insights
The construction of the 3-oxocyclopentylacetate core is a classic example of strategic organic synthesis. The most prevalent and efficient method involves an intramolecular Claisen condensation, commonly known as the Dieckmann condensation, followed by subsequent functionalization and decarboxylation steps.
The Dieckmann Condensation Route
This synthetic pathway typically commences with a dialkyl adipate, which undergoes an intramolecular condensation to form a five-membered β-keto ester. This is followed by alkylation and a final hydrolysis and decarboxylation step to yield the target molecule.
Diagram 1: Overall Synthetic Scheme
Caption: Key steps in the Dieckmann condensation mechanism.
Experimental Protocol: A "One-Pot" Approach
While multi-step syntheses are common, "one-pot" procedures offer significant advantages in terms of efficiency and resource utilization. A patented method for the synthesis of the corresponding ethyl ester provides a valuable framework that can be adapted for the methyl ester. This process involves the condensation of diethyl adipate, followed by substitution, hydrolysis, and decarboxylation in a single reaction vessel.
Protocol: Synthesis of this compound (Adapted)
-
Dieckmann Condensation & Alkylation:
-
To a solution of sodium methoxide in methanol, slowly add dimethyl adipate at a controlled temperature.
-
After the initial condensation, introduce methyl bromoacetate to alkylate the intermediate β-keto ester.
-
-
Hydrolysis and Decarboxylation:
-
Following the alkylation, the reaction mixture is acidified (e.g., with aqueous HCl) and heated to induce hydrolysis of the ester groups and subsequent decarboxylation of the resulting β-keto acid.
-
-
Work-up and Purification:
-
After cooling, the reaction mixture is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layers are combined, washed, dried, and concentrated under reduced pressure.
-
The crude product is then purified by vacuum distillation or column chromatography to yield pure this compound.
-
Part 3: Spectroscopic and Physicochemical Properties
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. This section outlines the expected spectroscopic data and key physicochemical properties.
Spectroscopic Data
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Expected Features |
| ¹H NMR | Signals corresponding to the methyl ester protons (~3.7 ppm), methylene protons of the acetate side chain, and protons of the cyclopentanone ring. |
| ¹³C NMR | Resonances for the ketone carbonyl (~215 ppm), ester carbonyl (~173 ppm), methyl ester carbon (~52 ppm), and the carbons of the cyclopentane ring. |
| IR (Infrared) | Strong absorption bands for the ketone C=O stretch (~1740 cm⁻¹) and the ester C=O stretch (~1735 cm⁻¹). |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (m/z = 156.07). |
Note: Specific peak assignments and coupling constants would be determined from experimental spectra.
Physicochemical Properties
Table 3: Physicochemical Properties
| Property | Value |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | Estimated to be in the range of 100-110 °C at reduced pressure. |
| Solubility | Soluble in most common organic solvents (e.g., dichloromethane, ethyl acetate, methanol). |
Part 4: Applications in Drug Development
The primary application of this compound in drug development lies in its role as a key precursor for the synthesis of prostaglandins.
Prostaglandin Synthesis
Prostaglandins are a class of lipid compounds that exhibit a wide range of physiological effects and are targets for numerous therapeutic agents. The cyclopentanone core of this compound provides the essential scaffold for the elaboration of the two side chains characteristic of prostaglandins. The (R)-enantiomer is particularly crucial for the synthesis of naturally occurring and biologically active prostaglandins.
Diagram 3: Role in Prostaglandin Synthesis
Caption: The central role of the chiral synthon in prostaglandin synthesis.
Chiral Separation and Enantiomeric Purity
Given the stereospecific nature of biological systems, the enantiomeric purity of chiral drug intermediates is of utmost importance. The separation of the racemic mixture of this compound into its individual enantiomers is a critical step.
Methods for Chiral Resolution:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used technique for both analytical and preparative-scale separation of enantiomers. Chiral stationary phases (CSPs), such as those based on polysaccharide derivatives (e.g., Chiralpak IA), can effectively resolve the enantiomers.
-
Enzymatic Resolution: Lipases and other enzymes can be employed to selectively catalyze a reaction on one enantiomer, allowing for the separation of the unreacted enantiomer from the product.
Conclusion
This compound is a compound of significant synthetic utility, particularly in the field of medicinal chemistry. Its efficient synthesis, versatile chemical nature, and crucial role as a chiral building block for prostaglandins underscore its importance. This guide has provided a comprehensive overview of its nomenclature, synthesis, properties, and applications, intended to serve as a valuable resource for researchers and professionals in the scientific community. The continued exploration of synthetic routes and applications of this key intermediate will undoubtedly contribute to the development of new and improved therapeutic agents.
References
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PubChem. Methyl 2-(3-Oxo-2-((E)-Pent-2-Enyl)Cyclopentyl)Acetate. National Center for Biotechnology Information. Available from: [Link]
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LookChem. Methyl 2-(3-oxo-2-(pent-2-en-1-yl)cyclopentyl)acetate. Available from: [Link]
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Methodological & Application
Application Note & Synthesis Protocol: A Detailed Guide to the Preparation of Methyl 2-(3-oxocyclopentyl)acetate
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of Methyl 2-(3-oxocyclopentyl)acetate, a valuable intermediate in the development of various pharmaceutical compounds. The synthetic strategy is built upon a robust and scalable three-step sequence: a base-catalyzed Michael addition, followed by saponification and decarboxylation, and culminating in a final Fischer esterification. This guide is intended for researchers, scientists, and professionals in drug development, offering not just a procedural outline but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the chemical transformations involved.
Introduction and Scientific Background
This compound and its derivatives are important structural motifs in medicinal chemistry. The cyclopentanone ring, functionalized with an acetic acid ester side chain, serves as a versatile building block for the synthesis of complex target molecules. The specific regioisomer, with the substituent at the 3-position relative to the ketone, is crucial for its utility in various synthetic pathways.
The synthetic approach detailed herein was designed for clarity, efficiency, and scalability. It employs a sequence of well-established and reliable organic reactions:
-
Step 1: Michael Addition: The synthesis commences with the conjugate addition of dimethyl malonate to 2-cyclopenten-1-one. This reaction is a classic carbon-carbon bond-forming reaction that proceeds under basic conditions to yield dimethyl 2-(3-oxocyclopentyl)malonate. The choice of dimethyl malonate as the nucleophile is strategic, as it allows for the straightforward introduction of a two-carbon chain that will ultimately become the acetic acid moiety.
-
Step 2: Hydrolysis and Decarboxylation: The resulting malonic ester is then subjected to saponification using a strong base, which hydrolyzes both methyl esters to a dicarboxylate salt. Subsequent acidification and heating promote the decarboxylation of the geminal diacid, a thermodynamically favorable process that expels carbon dioxide and yields the desired 2-(3-oxocyclopentyl)acetic acid.
-
Step 3: Fischer-Speier Esterification: The final step involves the conversion of the synthesized carboxylic acid to its corresponding methyl ester. This is achieved through the Fischer-Speier esterification, an acid-catalyzed reaction with methanol.[1][2] This classic esterification method is an equilibrium-controlled process, and the use of excess methanol as the solvent drives the reaction towards the product.[3]
This three-step sequence provides a logical and efficient pathway to the target molecule, starting from readily available commercial reagents.
Materials and Methods
Reagents and Solvents
All reagents should be of analytical grade or higher and used as received unless otherwise noted.
| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | Supplier | Purity |
| 2-Cyclopenten-1-one | C₅H₆O | 82.10 | Sigma-Aldrich | ≥97% |
| Dimethyl malonate | C₅H₈O₄ | 132.11 | Sigma-Aldrich | ≥99% |
| Sodium tert-butoxide | C₄H₉NaO | 96.10 | Acros Organics | ≥98% |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Fisher Scientific | Anhydrous, ≥99.9% |
| Diethyl ether | (C₂H₅)₂O | 74.12 | VWR | Anhydrous |
| Hydrochloric acid (HCl) | HCl | 36.46 | J.T. Baker | 37% in H₂O |
| Potassium hydroxide (KOH) | KOH | 56.11 | EMD Millipore | ≥85% |
| Methanol (MeOH) | CH₃OH | 32.04 | Sigma-Aldrich | Anhydrous, ≥99.8% |
| Sulfuric acid (H₂SO₄) | H₂SO₄ | 98.08 | EMD Millipore | 95-98% |
| Sodium chloride (NaCl) | NaCl | 58.44 | Fisher Scientific | ≥99% |
| Anhydrous magnesium sulfate (MgSO₄) | MgSO₄ | 120.37 | Acros Organics | ≥97% |
Apparatus
-
Round-bottom flasks (various sizes)
-
Magnetic stir plates and stir bars
-
Reflux condenser
-
Addition funnel
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus (short-path)
-
Standard laboratory glassware
-
pH meter or pH paper
-
Inert atmosphere setup (Nitrogen or Argon)
Detailed Synthesis Protocol
The overall synthetic workflow is depicted in the following diagram:
Step 1: Synthesis of Dimethyl 2-(3-oxocyclopentyl)malonate
Rationale: This step establishes the core carbon skeleton through a conjugate addition. Anhydrous conditions are crucial as the base, sodium tert-butoxide, is moisture-sensitive. THF is an excellent solvent for this reaction due to its ability to solvate the intermediate enolate.
-
Setup: Assemble a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, an addition funnel, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.
-
Reagent Preparation: In the flask, suspend sodium tert-butoxide (13.8 g, 144 mmol) in 250 mL of anhydrous THF.
-
Addition of Nucleophile: To the suspension, add dimethyl malonate (16.5 mL, 144 mmol) dropwise via syringe over 10 minutes. Stir the resulting mixture at room temperature.
-
Addition of Michael Acceptor: Add 2-cyclopenten-1-one (12.0 mL, 144 mmol) to the addition funnel and add it dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 30 °C.
-
Reaction: Stir the mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, carefully quench the reaction by the slow addition of 100 mL of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product, dimethyl 2-(3-oxocyclopentyl)malonate, is obtained as a yellow oil.[4] For many applications, this crude product can be used directly in the next step. If higher purity is required, purification can be achieved by vacuum distillation.
Step 2: Synthesis of 2-(3-Oxocyclopentyl)acetic Acid
Rationale: This two-part step first converts the diester to a diacid via saponification, a base-mediated hydrolysis. The subsequent decarboxylation is a classic reaction of β-keto acids and malonic acids, which readily lose CO₂ upon heating.
-
Saponification: Place the crude dimethyl 2-(3-oxocyclopentyl)malonate from the previous step into a 1 L round-bottom flask. Add a solution of potassium hydroxide (24.2 g, 432 mmol) in a mixture of methanol (200 mL) and water (50 mL).
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring for 4 hours. The solution should become homogeneous.
-
Solvent Removal: After cooling to room temperature, remove the methanol under reduced pressure.
-
Acidification and Decarboxylation: Dilute the remaining aqueous solution with 200 mL of water and cool in an ice bath. Carefully acidify the solution to pH 1-2 by the slow addition of concentrated hydrochloric acid. Attach a reflux condenser and heat the mixture to 100 °C for 2-3 hours to ensure complete decarboxylation (cessation of CO₂ evolution).
-
Extraction: Cool the reaction mixture to room temperature and extract the product with ethyl acetate (4 x 100 mL).
-
Purification: Combine the organic extracts, wash with brine (1 x 50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield 2-(3-oxocyclopentyl)acetic acid as a viscous oil or low-melting solid.
Step 3: Synthesis of this compound
Rationale: The Fischer esterification is an equilibrium process. Using a large excess of methanol as the solvent shifts the equilibrium towards the formation of the methyl ester product. A strong acid catalyst, such as sulfuric acid, is required to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic.[5]
-
Setup: In a 250 mL round-bottom flask, dissolve the crude 2-(3-oxocyclopentyl)acetic acid from Step 2 in 150 mL of anhydrous methanol.
-
Catalyst Addition: Cool the solution in an ice bath and slowly add concentrated sulfuric acid (2 mL) dropwise with stirring.
-
Reaction: Attach a reflux condenser and heat the reaction mixture to reflux for 5 hours.
-
Neutralization and Workup: Cool the mixture to room temperature and carefully neutralize the excess acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until CO₂ evolution ceases.
-
Solvent Removal and Extraction: Remove the bulk of the methanol via rotary evaporation. Add 100 mL of water to the residue and extract with diethyl ether (3 x 75 mL).
-
Final Purification: Combine the organic layers, wash with water (1 x 50 mL) and then brine (1 x 50 mL). Dry the solution over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to afford the final product, this compound, as a colorless liquid.
Summary of Quantitative Data
| Step | Starting Material | Reagents | Product | Theoretical Yield (g) | Expected Yield (%) |
| 1 | 2-Cyclopenten-1-one (11.8 g, 144 mmol) | Dimethyl malonate (19.0 g, 144 mmol), NaOtBu (13.8 g, 144 mmol) | Dimethyl 2-(3-oxocyclopentyl)malonate | 30.8 g | 85-95%[4] |
| 2 | Dimethyl 2-(3-oxocyclopentyl)malonate (30.8 g, 144 mmol) | KOH (24.2 g, 432 mmol), HCl (conc.) | 2-(3-Oxocyclopentyl)acetic Acid | 22.5 g | 80-90% |
| 3 | 2-(3-Oxocyclopentyl)acetic Acid (22.5 g, 144 mmol) | Methanol (150 mL), H₂SO₄ (2 mL) | This compound | 24.8 g | 85-95% |
Conclusion and Further Insights
The protocol described provides a reliable and efficient method for the synthesis of this compound. The key to success lies in the careful control of reaction conditions, particularly the maintenance of an inert atmosphere during the base-catalyzed Michael addition and the thorough removal of water to drive the Fischer esterification to completion. Each step has been optimized to ensure high yields and purity of the intermediates and the final product. This application note serves as a practical guide for researchers requiring access to this important synthetic building block.
References
-
Asymmetric Michael Addition of Dimethyl Malonate to 2-Cyclopenten-1-one Catalyzed by a Heterobimetallic Complex. (n.d.). National Institutes of Health. Available at: [Link]
-
Asymmetric Michael Addition of Dimethyl Malonate to 2 Cyclopenten-1-one Catalyzed by a Heterobimetallic Complex. (2014). ResearchGate. Available at: [Link]
-
Organocatalytic Enantioselective Michael Additions of Malonates to 2-Cyclopentenone. (2010). The Journal of Organic Chemistry. Available at: [Link]
-
Asymmetric Michael Addition of Dimethyl Malonate to 2‐Cyclopenten‐1‐One Catalyzed by a Heterobimetallic Complex. (2014). ResearchGate. Available at: [Link]
-
Synthesis of Chiral Cyclopentenones. (2018). Chemical Reviews. Available at: [Link]
- Preparation method of 3-(3-oxo-2-pentyl) cyclopentyl dimethyl malonate. (n.d.). Google Patents.
-
The Fischer Esterification. (n.d.). University of Missouri–St. Louis. Available at: [Link]
-
Fischer–Speier esterification. (n.d.). Wikipedia. Available at: [Link]
-
Fischer Esterification. (n.d.). Chemistry Steps. Available at: [Link]
-
Transition-metal-free decarboxylation of dimethyl malonate: an efficient construction of α-amino acid esters using TBAI/TBHP. (2015). Organic & Biomolecular Chemistry. Available at: [Link]
-
Synthesis of Oxetane and Azetidine Containing Spirocycles Related to the 2,5-Diketopiperazine Framework. (n.d.). Synlett. Available at: [Link]
-
Methyl 2-(3-Oxo-2-((E)-Pent-2-Enyl)Cyclopentyl)Acetate. (n.d.). PubChem. Available at: [Link]
-
Fischer Esterification. (2023). Chemistry LibreTexts. Available at: [Link]
-
Fischer Esterification. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Scheme 3 Hydrolysis/decarboxylation reactions. (n.d.). ResearchGate. Available at: [Link]
-
Practical Synthesis of Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)-heptanoate. (2017). ResearchGate. Available at: [Link]
- The preparation method of 3-oxo-2-pentyl cyclopentenyl acetate methyl ester. (n.d.). Google Patents.
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- 5. Fischer Esterification [organic-chemistry.org]
Application Notes and Protocols for the Purification of Methyl 2-(3-oxocyclopentyl)acetate
Introduction: The Strategic Importance of Purity for a Versatile Synthetic Intermediate
Methyl 2-(3-oxocyclopentyl)acetate is a pivotal intermediate in the synthesis of a diverse array of biologically active molecules and complex natural products.[1][2] Its cyclopentanone framework is a versatile scaffold for constructing prostaglandins, jasmonates, and other cyclopentanoids that are central to drug discovery and development.[1] The purity of this intermediate is paramount; trace impurities can lead to the formation of unwanted side products, complicate reaction kinetics, and ultimately compromise the yield and stereochemical integrity of the final active pharmaceutical ingredient (API).
This technical guide provides an in-depth analysis of the principal techniques for purifying this compound. It is designed for researchers, process chemists, and drug development professionals who require a robust understanding of not just the "how," but the "why" behind each purification strategy. We will explore vacuum distillation, flash column chromatography, and low-temperature recrystallization, offering detailed, field-proven protocols for each.
PART 1: Selecting the Optimal Purification Strategy
The choice of purification method is dictated by the scale of the synthesis, the nature of the impurities, and the desired final purity. A logical decision-making process is essential for efficiency and efficacy.
Diagram: Purification Strategy Decision Matrix
Caption: Decision workflow for selecting the appropriate purification technique.
Comparative Analysis of Purification Techniques
The following table summarizes the primary purification methodologies, outlining their core principles, advantages, and limitations in the context of purifying this compound.
| Technique | Principle | Advantages | Disadvantages | Ideal Application |
| Vacuum Distillation | Separation based on differences in boiling points at reduced pressure. | - Excellent for large-scale purification.- Effectively removes non-volatile or high-boiling impurities.- Relatively low cost for solvent and materials. | - Requires thermal stability of the compound.- Ineffective for separating impurities with close boiling points.- Potential for product loss in the distillation residue. | Initial purification of large batches (>20 g) to remove baseline impurities and solvent. |
| Flash Column Chromatography | Separation based on differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase. | - High resolution for separating closely related compounds.- Versatile and adaptable to a wide range of polarities.- Applicable to thermally sensitive compounds. | - Can be solvent and time-intensive.- Scaling up can be challenging and costly.- Potential for product loss on the column. | Purification of small to medium scale material (<50 g) or when high purity is required. |
| Low-Temperature Recrystallization | Purification based on the differential solubility of the compound and impurities in a solvent at varying temperatures. | - Can yield exceptionally pure material.- Cost-effective at scale.- Simple procedure for a final polishing step. | - Only applicable if the compound is a solid or can be induced to crystallize.- Yield can be compromised by the solubility of the product in the mother liquor.- "Oiling out" can be an issue. | Final purification step to achieve high analytical purity, especially for removing minor, structurally similar impurities. |
PART 2: Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Protocol 1: Vacuum Distillation
Causality: This technique is predicated on the volatility of this compound. By reducing the pressure, the boiling point is significantly lowered, preventing thermal degradation. Based on the boiling point of the analogous "Methyl 2-oxocyclopentanecarboxylate" (111 °C at 27 mmHg), we can estimate a similar boiling range for our target compound. This method is ideal for removing involatile synthetic reagents or high-boiling byproducts.
Materials & Equipment:
-
Round-bottom flask
-
Short-path distillation head with Vigreux column
-
Thermometer and adapter
-
Receiving flasks
-
Heating mantle with stirrer
-
Vacuum pump with trap and pressure gauge
-
Boiling chips or magnetic stir bar
Procedure:
-
Setup: Assemble the distillation apparatus, ensuring all glass joints are properly sealed with vacuum grease.
-
Charging the Flask: Charge the round-bottom flask with the crude this compound (not exceeding half the flask's volume). Add a few boiling chips or a magnetic stir bar.
-
Initiating Vacuum: Slowly and carefully apply vacuum, ensuring the system is stable. Aim for a pressure between 10-30 mmHg.
-
Heating: Begin gently heating the flask while stirring.
-
Fraction Collection:
-
Observe for the collection of any low-boiling solvent residue (forerun). Collect this in a separate receiving flask.
-
As the temperature rises, the main product fraction will begin to distill. Collect the fraction that distills over a stable, narrow temperature range (e.g., ± 2 °C).
-
Monitor the distillation rate. A rate of 1-2 drops per second is ideal.
-
-
Completion: Once the main fraction is collected, stop the heating. Allow the system to cool completely before slowly releasing the vacuum.
Protocol 2: Flash Column Chromatography
Causality: This method leverages the polarity difference between the target compound (a β-keto ester) and potential impurities. Silica gel, a polar stationary phase, will retain polar compounds more strongly. A non-polar mobile phase (eluent) is used to move the compounds down the column, with less polar compounds eluting first. A mixture of hexane and ethyl acetate is a standard and highly effective eluent system for compounds of this type.[3][4]
Materials & Equipment:
-
Glass chromatography column
-
Silica gel (230-400 mesh)
-
Solvents: Hexane and Ethyl Acetate (HPLC grade)
-
Collection tubes or flasks
-
Air pressure or pump for elution
-
TLC plates and chamber for monitoring
Procedure:
-
Solvent System Selection:
-
Develop a suitable solvent system using Thin-Layer Chromatography (TLC).
-
Test various ratios of Hexane:Ethyl Acetate (e.g., 9:1, 4:1, 2:1).
-
The ideal system will give the target compound an Rf value of approximately 0.25-0.35.
-
-
Column Packing:
-
Securely clamp the column in a vertical position.
-
Prepare a slurry of silica gel in the initial, most non-polar eluent.
-
Pour the slurry into the column and allow it to pack evenly. Use gentle pressure to force the excess solvent through, leaving a flat, stable bed of silica.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Alternatively, for less soluble materials, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure to begin the flow.
-
Collect fractions and monitor the elution by TLC.
-
A gradient elution (gradually increasing the proportion of the more polar solvent, ethyl acetate) may be necessary to separate closely eluting impurities.[4]
-
-
Product Isolation:
-
Combine the pure fractions (as determined by TLC).
-
Remove the solvent using a rotary evaporator to yield the purified product.
-
Diagram: Flash Chromatography Workflow
Caption: Step-by-step workflow for purification by flash chromatography.
Protocol 3: Low-Temperature Recrystallization
Causality: This technique is viable if the target compound is a low-melting solid or an oil that can be solidified at reduced temperatures. The principle relies on finding a solvent (or solvent pair) in which the compound has high solubility at room temperature but very low solubility at low temperatures (e.g., -20°C to -78°C), while impurities remain in the cold solvent. Pentane or hexane are excellent candidates due to their low boiling points and poor solvating power for polar compounds at low temperatures.[5][6]
Materials & Equipment:
-
Erlenmeyer flask with a stopper
-
Solvent (e.g., pentane, hexane, or a mixture like ether/hexane)
-
Cooling bath (ice-water, dry ice/acetone)
-
Büchner funnel and filter flask
-
Vacuum source
Procedure:
-
Solubility Test: In a small test tube, dissolve a small amount of the purified oil (from distillation or chromatography) in a minimal amount of pentane at room temperature.
-
Dissolution: In an Erlenmeyer flask, dissolve the bulk of the material in the minimum amount of pentane required for complete dissolution at room temperature.
-
Induce Crystallization:
-
Cool the flask in an ice bath, then transfer to a freezer (-20°C) or a dry ice/acetone bath (-78°C).
-
If crystals do not form, scratch the inside of the flask with a glass rod at the solvent line to create nucleation sites.
-
Adding a "seed crystal" from a previously purified batch can also initiate crystallization.[5]
-
-
Crystal Collection:
-
Once crystallization is complete, quickly filter the cold slurry through a pre-chilled Büchner funnel.
-
Wash the collected crystals with a small amount of ice-cold pentane to remove any adhering mother liquor.
-
-
Drying: Dry the crystals under high vacuum to remove all residual solvent.
PART 3: Purity Assessment and Validation
Confirming the purity of the final product is a critical, self-validating step.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method is highly effective for assessing the purity of methyl esters.
-
System: HPLC with UV detector
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase: Isocratic or gradient elution using Acetonitrile and Water (with 0.1% formic or trifluoroacetic acid for improved peak shape). A typical starting point is a 50:50 mixture.[7]
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Purity Determination: Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent tool for assessing purity and identifying volatile impurities.[8][9]
-
System: GC with a Mass Spectrometer detector
-
Column: A non-polar or mid-polarity capillary column (e.g., DB-5ms or HP-5ms).
-
Carrier Gas: Helium
-
Injection: Split/splitless inlet
-
Oven Program: A temperature gradient is typically used, for example, starting at 50°C and ramping to 250°C at 10°C/min.
-
Analysis: The purity is determined by the peak area percentage in the total ion chromatogram (TIC). The mass spectrum of the main peak should be consistent with the molecular weight (156.18 g/mol ) and expected fragmentation pattern of this compound.[2]
References
-
PubChem. Methyl 2-(3-Oxo-2-((E)-Pent-2-Enyl)Cyclopentyl)Acetate. National Center for Biotechnology Information. [Link]
-
SIELC Technologies. Separation of 3-Methyl-2-cyclopenten-1-one on Newcrom R1 HPLC column.[Link]
-
PubChem. Methyl [3-oxo-2-(2-pentynyl)cyclopentyl]acetate. National Center for Biotechnology Information. [Link]
-
University of Colorado Boulder, Department of Chemistry. Recrystallization.[Link]
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column.[Link]
-
King Group. Successful Flash Chromatography.[Link]
-
University of California, Berkeley. Supporting Information.[Link]
-
Reddit. r/Chempros - Recrystallization with two solvents.[Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.[Link]
-
Biotage. Using TLC to Scout Flash Chromatography Solvents.[Link]
-
Bacic Lab. GC-MS analysis of carboxyl-reduced methylated alditol acetates.[Link]
-
Organic Syntheses. Methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate.[Link]
-
University of California, Irvine. Experimental.[Link]
-
PubChemLite. Methyl 2-(2-methyl-3-oxocyclopentyl)acetate (C9H14O3).[Link]
-
The Royal Society of Chemistry. Compound purity analysis and HPLC data.[Link]
-
SpectraBase. Methyl 2-(pent-2'-enyl)-3-oxocyclopent-1-ene-1-acetate - Optional[MS (GC)].[Link]
- Google Patents.
- Google Patents.
-
Future4200. Pentane recrystallization - Page 5 - Extraction.[Link]
- Google Patents.
-
ACS Publications. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.[Link]
-
Wikipedia. Methyl acetate.[Link]
-
National Center for Biotechnology Information. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152.[Link]
- Google Patents.Method for preparing 3-(2-oxocyclopentyl)-propionic acid and 3-(2-oxocyclopentyl)-propionic ester.
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Introduction: The Strategic Importance of the Michael Addition for Cyclopentanone Scaffolds
An Application Guide to the Synthesis of Methyl 2-(3-oxocyclopentyl)acetate via Michael Addition
This compound is a valuable chiral building block in modern organic synthesis, notably serving as a key intermediate in the development of pharmaceuticals and complex molecules.[1][2] Its synthesis is a pivotal step that establishes the core cyclopentanone structure, often with stereochemical control that is critical for biological activity. Among the arsenal of carbon-carbon bond-forming reactions, the Michael addition stands out as a robust and versatile method for this purpose.
The Michael addition, or conjugate 1,4-addition, involves the addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor).[3][4] This reaction is exceptionally effective for forming 1,5-dicarbonyl compounds, the structural motif present in the target molecule. This application note provides an in-depth analysis of the reaction conditions for the Michael addition leading to this compound, focusing on the underlying mechanistic principles, a comparative analysis of catalytic systems, and a detailed, field-proven protocol for its asymmetric synthesis.
Pillar 1: Mechanistic Underpinnings of the Michael Addition
A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Michael addition proceeds through a well-established three-step sequence:
-
Enolate Formation: A base abstracts an acidic α-proton from the Michael donor (e.g., a malonic ester) to generate a resonance-stabilized enolate ion. The stability of this nucleophile is crucial for preventing unwanted side reactions.[3][4][5]
-
Conjugate Addition: The generated enolate attacks the electrophilic β-carbon of the Michael acceptor (2-cyclopentenone). This is the key C-C bond-forming step. The negative charge is delocalized across the oxygen and α-carbon of the acceptor, forming a new enolate intermediate.[3][6][7]
-
Protonation: The enolate intermediate is protonated by the conjugate acid of the base or a proton source in the reaction mixture, yielding the final 1,5-dicarbonyl adduct and regenerating the catalyst.[5][7]
Caption: The three-step mechanism of the Michael addition reaction.
Pillar 2: A Comparative Analysis of Reaction Conditions
The synthesis of this compound (or its direct precursor) can be achieved under various conditions. The choice of catalyst is particularly critical as it dictates the reaction's efficiency, selectivity, and scalability. Modern approaches heavily favor catalytic asymmetric methods to produce enantiomerically enriched products.
| Catalyst System | Michael Donor | Solvent | Temp. (°C) | Yield (%) | ee (%) | Reference |
| (S)-Ga-Na-BINOL complex | Dimethyl malonate | THF | 24 | 90 | 99 | [8] |
| Chiral Diamine / TFA | Dibenzyl malonate | Methanol | RT | 95 | 94 | [9] |
| (R,R)-DPEN-thiourea | Various ketones | Water | RT | 88-99 | 76-99 | [10] |
| L-Proline (5 mol%) | Active methylenes | [bmim]PF₆ (Ionic Liquid) | RT | Good | Low | [11] |
| Multifunctional Squaramide | Cyclopentane-1,2-dione | Chloroform | 0 | 74 | 94 | [12][13] |
Field Insights:
-
Heterobimetallic Catalysis: The Shibasaki Ga-Na-BINOL complex demonstrates exceptional performance, acting as both a Lewis acid to activate the enone and a Brønsted base to generate the nucleophile.[8] This dual activation model leads to high yields and outstanding enantioselectivity, and the protocol is robust for scaling up.
-
Organocatalysis: Chiral amines, such as proline derivatives and diamines, are highly effective organocatalysts.[10][14][15] They operate via the formation of an intermediate enamine or iminium ion. Protic solvents like methanol can be beneficial, participating in a proton relay system to activate the nucleophile through hydrogen bonding.[14][16]
-
Solvent Choice: The solvent can dramatically influence both yield and selectivity. While aprotic solvents like THF are common, protic solvents like methanol have proven superior in certain organocatalytic systems.[9][14] The use of water or ionic liquids represents a greener chemistry approach.[10][11]
Pillar 3: A Validated Protocol for Asymmetric Synthesis
This section provides a detailed, step-by-step protocol for the large-scale asymmetric Michael addition of dimethyl malonate to 2-cyclopenten-1-one, adapted from the work of Shibasaki and coworkers.[8] This method is chosen for its high yield, exceptional enantioselectivity, and demonstrated scalability, which avoids the need for column chromatography.
Objective: To synthesize (S)-dimethyl 2-(3-oxocyclopentyl)malonate in high yield and enantiomeric excess. This product can then be selectively decarboxylated to afford the target (R)-Methyl 2-(3-oxocyclopentyl)acetate in a subsequent step.
Materials & Equipment:
-
Reagents: Gallium(III) chloride (GaCl₃), (S)-(-)-1,1'-Bi(2-naphthol) ((S)-BINOL), Sodium tert-butoxide (NaOtBu), Tetrahydrofuran (THF, anhydrous), Dimethyl malonate, 2-Cyclopenten-1-one.
-
Equipment: Three-neck round-bottom flask equipped with a magnetic stirrer, addition funnel, thermometer, and nitrogen inlet; syringes; cannula.
Experimental Workflow Diagram:
Caption: Scalable workflow for asymmetric Michael addition.
Step-by-Step Procedure:
-
Catalyst Preparation:
-
To a flame-dried flask under a nitrogen atmosphere, add GaCl₃ (1.0 equiv) and anhydrous THF. Stir until dissolved.
-
In a separate flask, dissolve (S)-BINOL (1.0 equiv) in anhydrous THF.
-
Slowly add the (S)-BINOL solution to the GaCl₃ solution at room temperature. Stir for 1 hour. This forms the active Lewis acid component.
-
In another flask, add sodium tert-butoxide (1.0 equiv) to anhydrous THF.
-
Slowly add the GaCl₃-(S)-BINOL solution to the sodium tert-butoxide suspension. Stir for 1 hour to form the heterobimetallic catalyst solution, (S)-2.
-
-
Michael Addition Reaction:
-
To a large, flame-dried, three-neck flask under nitrogen, add sodium tert-butoxide (1.0 equiv relative to substrate) and suspend it in anhydrous THF.
-
Via cannula, add the prepared catalyst solution ((S)-2, 0.10 equiv) to the suspension.
-
Add dimethyl malonate (1.0 equiv) via syringe in one portion.
-
Add 2-cyclopenten-1-one (1.0 equiv) via syringe in one portion.
-
Stir the resulting mixture at room temperature (approx. 24 °C) for 46 hours. Monitor the reaction progress by TLC or GC-MS.
-
-
Workup and Purification:
-
Upon completion, cool the reaction mixture in an ice bath and quench by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product as a yellow oil.
-
Fit the flask with a short-path distillation apparatus. Purify the crude oil by distillation under high vacuum (e.g., 0.3 mmHg) at 110-128 °C to afford the product as a colorless oil.[8]
-
Trustworthiness & Self-Validation:
-
Stereochemical Control: The high enantiomeric excess (typically >98% ee) is a direct validation of the catalyst's integrity and the protocol's precision. Chiral HPLC analysis of the final product should be performed to confirm the ee.
-
Yield: A high isolated yield (approx. 90%) after distillation confirms the reaction's efficiency and minimizes side-product formation.
-
Reproducibility: The use of a pre-formed, well-defined catalyst and precise stoichiometry ensures high reproducibility on different scales.
Troubleshooting and Safety Considerations
| Potential Issue | Possible Cause | Troubleshooting Action |
| Low Yield | Inactive catalyst (moisture). | Ensure all glassware is flame-dried and reagents/solvents are anhydrous. |
| Incomplete reaction. | Increase reaction time and monitor by TLC/GC. Ensure efficient stirring. | |
| Low Enantioselectivity | Racemic or impure BINOL. | Use high-purity, enantiomerically pure (S)-BINOL. |
| Contamination with water. | Rigorously exclude moisture from the reaction. | |
| Side Product Formation | Polymerization of cyclopentenone. | Ensure slow addition of reagents and maintain temperature control. |
| 1,2-addition instead of 1,4-addition. | This is unlikely with a soft nucleophile like a malonate enolate but could indicate an incorrect catalyst or base was used. |
Safety Precautions:
-
Handle all reagents in a well-ventilated fume hood.
-
Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle under an inert atmosphere.
-
Gallium(III) chloride is corrosive and reacts with moisture.
-
2-Cyclopentenone is a lachrymator and toxic. Avoid inhalation and skin contact.
-
Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
References
-
BYJU'S. (n.d.). Michael Addition Mechanism. Retrieved from [Link]
-
Slideshare. (n.d.). Michael addition reaction. Retrieved from [Link]
-
OpenStax. (2023, September 20). 23.10 Conjugate Carbonyl Additions: The Michael Reaction. Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Michael addition reaction. Retrieved from [Link]
-
Synfacts. (2010, September 1). Organocatalytic Enantioselective Michael Additions of Malonates to 2-Cyclopentenone. Retrieved from [Link]
-
Kim, H., & Kim, Y. (2021). Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. MDPI. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (n.d.). Asymmetric Michael Addition of Dimethyl Malonate to 2-Cyclopenten-1-one Catalyzed by a Heterobimetallic Complex. Retrieved from [Link]
-
Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]
-
Silm, E., Järving, I., & Kanger, T. (2022, February 3). Asymmetric organocatalytic Michael addition of cyclopentane-1,2-dione to alkylidene oxindole. NIH National Center for Biotechnology Information. Retrieved from [Link]
-
Silm, E., Järving, I., & Kanger, T. (n.d.). Asymmetric organocatalytic Michael addition of cyclopentane-1,2-dione to alkylidene oxindole. Beilstein Journals. Retrieved from [Link]
-
Kotrusz, P., & Toma, Š. (2025, November 4). L-Proline catalysed Michael additions of different active methylene compounds to α-enones in ionic liquid. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). General mechanism for proline catalyzed Michael addition reaction.... Retrieved from [Link]
-
PubChem. (n.d.). Methyl 2-(3-Oxo-2-((E)-Pent-2-Enyl)Cyclopentyl)Acetate. Retrieved from [Link]
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Application Note: Quantitative Analysis of Methyl 2-(3-oxocyclopentyl)acetate using Chromatographic Techniques
Prepared by: Gemini, Senior Application Scientist
Abstract
Methyl 2-(3-oxocyclopentyl)acetate is a key intermediate in the synthesis of various biologically active molecules, including prostaglandins and fragrance compounds.[1] Accurate and precise quantification of this analyte is critical for process monitoring, quality control, and pharmacokinetic studies. This document provides detailed analytical protocols for the quantification of this compound in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV). The methodologies are designed to be robust and are grounded in principles outlined by international regulatory guidelines to ensure data integrity and reliability for researchers, scientists, and drug development professionals.
Introduction and Analytical Strategy
This compound (CAS No. 34130-51-3) is a cyclopentanone derivative. Its structure, featuring a ketone group and a methyl ester, dictates the optimal analytical strategies for its quantification.
-
Gas Chromatography (GC): The compound's methyl ester form imparts sufficient volatility and thermal stability, making it an excellent candidate for GC analysis. Coupling GC with a Mass Spectrometer (MS) provides high selectivity and sensitivity, allowing for confident identification and quantification even in complex matrices.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile alternative, particularly suitable for samples where the matrix is not amenable to GC or when analyzing reaction mixtures containing non-volatile components. The ketone chromophore allows for straightforward detection using a UV detector.
The choice between GC and HPLC depends on the sample matrix, required sensitivity, and available instrumentation. This guide provides comprehensive, validated protocols for both approaches.
Analyte Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₁₂O₃ | [2] |
| Molecular Weight | 156.18 g/mol | [2] |
| Appearance | Chiral organic compound | [2][3] |
| Key Functional Groups | Ketone, Ester | |
| Volatility | Suitable for GC analysis | Inferred |
| UV Chromophore | Ketone (C=O) | Inferred |
PART I: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
Principle
This method leverages the volatility of this compound for separation on a GC column, followed by selective detection and quantification using a mass spectrometer. The MS is typically operated in Selective Ion Monitoring (SIM) mode to enhance sensitivity and reduce matrix interference.
Experimental Workflow: GC-MS Analysis
Caption: Workflow for GC-MS quantification of this compound.
Detailed Protocol: GC-MS
1. Sample Preparation (Liquid-Liquid Extraction)
This protocol is suitable for extracting the analyte from aqueous matrices, such as quenched reaction mixtures.
-
Sample Collection: Pipette 1.0 mL of the aqueous sample into a 15 mL glass centrifuge tube.
-
Internal Standard (IS) Addition: Spike the sample with 50 µL of an appropriate internal standard solution (e.g., Methyl (3-Oxo-2-pentylcyclopentyl)acetate at 100 µg/mL in methanol).[4]
-
Scientist's Note: An internal standard is crucial for correcting variations in extraction efficiency and injection volume. The ideal IS is structurally similar to the analyte but does not co-elute or have overlapping mass fragments.
-
-
Extraction: Add 5.0 mL of ethyl acetate to the tube. Cap securely and vortex for 2 minutes to ensure thorough mixing.
-
Phase Separation: Centrifuge at 3,000 x g for 5 minutes to separate the organic and aqueous layers.
-
Collection: Carefully transfer the upper organic layer to a clean glass tube. Repeat the extraction (steps 3-4) on the remaining aqueous layer and combine the organic extracts.
-
Drying: Pass the combined organic extract through a small column containing anhydrous sodium sulfate to remove residual water.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the dried residue in 200 µL of ethyl acetate and transfer to a 2 mL GC vial with a micro-insert.
2. GC-MS Instrumental Parameters
| Parameter | Setting | Rationale |
| GC System | Agilent 8890 or equivalent | Standard, reliable GC platform. |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) | A non-polar 5% phenyl-methylpolysiloxane column provides good separation for a wide range of semi-volatile compounds. |
| Injection Volume | 1 µL | Standard volume to avoid column overloading. |
| Inlet Temperature | 250 °C | Ensures rapid volatilization without thermal degradation. |
| Injection Mode | Splitless | Maximizes transfer of analyte onto the column for trace-level analysis. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | 80 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold 5 min | An optimized temperature ramp to separate the analyte from solvent and other impurities. |
| MS System | Agilent 5977 or equivalent | High-performance single quadrupole mass spectrometer. |
| Ion Source | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns. |
| Source Temperature | 230 °C | Standard operating temperature. |
| Quadrupole Temp | 150 °C | Standard operating temperature. |
| Acquisition Mode | Selective Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring only specific mass fragments. |
| Ions to Monitor | Quantifier Ion, Qualifier Ions (To be determined from a full scan of a standard) | A quantifier ion is used for concentration calculation, while qualifiers confirm analyte identity. A typical fragment for cyclopentanones is m/z 83 (loss of the side chain). |
PART II: Quantification by High-Performance Liquid Chromatography (HPLC-UV)
Principle
This method separates the analyte from other components in the sample using reversed-phase HPLC. The ketone functional group in this compound absorbs UV light (typically around 210-230 nm), allowing for quantification with a Diode Array Detector (DAD) or UV-Vis detector.
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for HPLC-UV quantification of this compound.
Detailed Protocol: HPLC-UV
1. Sample Preparation
This protocol is designed for samples that are already in an organic solvent or can be easily dissolved.
-
Sample Dilution: Accurately dilute a known weight or volume of the sample in the initial mobile phase (e.g., 40:60 Acetonitrile:Water) to bring the analyte concentration within the calibration range (e.g., 1-100 µg/mL).
-
Filtration: Filter the diluted sample through a 0.45 µm PTFE syringe filter to remove particulate matter that could damage the HPLC system.[5]
-
Transfer: Transfer the filtrate to a 2 mL HPLC vial.
-
Scientist's Note: Unlike the GC method, this protocol uses an external standard calibration. This is simpler but requires highly precise and accurate dilutions and injection volumes. Ensure all volumetric glassware is Class A.
-
2. HPLC-UV Instrumental Parameters
| Parameter | Setting | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | A standard, robust HPLC system. |
| Column | Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 5 µm) | A C18 column provides excellent retention and peak shape for moderately polar compounds. |
| Mobile Phase A | HPLC-grade Water | |
| Mobile Phase B | HPLC-grade Acetonitrile | A common organic modifier for reversed-phase chromatography. |
| Gradient | Isocratic: 40% B | An isocratic method is simpler and more robust if the sample matrix is not complex. A gradient may be required for more complex samples. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | Standard injection volume. |
| Detector | Diode Array Detector (DAD) | |
| Detection λ | 215 nm | Wavelength for detecting the n-π* transition of the ketone group. A full UV scan of a standard should be performed to confirm the optimal wavelength. |
| Bandwidth | 4 nm | Standard setting. |
| Reference λ | 360 nm (Bandwidth 100 nm) | Used for baseline correction to reduce noise. |
PART III: Method Validation
To ensure that the chosen analytical method is fit for its intended purpose, it must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[6][7] The objective of validation is to demonstrate accuracy, precision, and reliability.[8][9]
Validation Parameters and Acceptance Criteria
The core validation parameters are outlined in the ICH Q2(R1) and FDA guidance documents.[6][10][11]
Caption: Key parameters for analytical method validation as per ICH guidelines.
Summary of Validation Results (Example Data)
The following table presents typical acceptance criteria and example results for a validated HPLC-UV method.
| Validation Parameter | Acceptance Criterion | Example Result |
| Specificity | No interference at the retention time of the analyte. | Pass |
| Linearity (Range) | Correlation coefficient (r²) ≥ 0.995 over 1-100 µg/mL | r² = 0.9992 |
| Accuracy | Mean recovery of 98.0% - 102.0% at three concentrations. | 99.5% - 101.2% |
| Precision (Repeatability) | Relative Standard Deviation (%RSD) ≤ 2.0% for 6 replicates. | 0.85% |
| Precision (Intermediate) | %RSD ≤ 3.0% between two days, two analysts. | 1.95% |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio ≥ 10; acceptable precision/accuracy. | 1.0 µg/mL |
| Limit of Detection (LOD) | Signal-to-Noise ratio ≥ 3. | 0.3 µg/mL |
| Robustness | %RSD ≤ 5.0% for deliberate small changes (e.g., flow rate ±5%, column temp ±2°C). | Pass |
Conclusion
This application note provides two robust and reliable methods for the quantification of this compound. The GC-MS method offers high sensitivity and selectivity, making it ideal for trace analysis in complex matrices. The HPLC-UV method provides a straightforward, high-throughput alternative for less complex samples, such as those from synthetic reaction monitoring. Both protocols, when properly validated according to the principles described, will yield accurate and defensible data suitable for the stringent requirements of research and drug development.
References
- Altabrisa Group. (2025, July 30).
- U.S. Food and Drug Administration (FDA). (2015, July).
- U.S. Food and Drug Administration (FDA). (2024, March 6). Q2(R2)
- International Council for Harmonis
- BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures.
- ProPharma. (2024, June 25).
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- Abraham Entertainment. (2025, October 22).
- U.S. Food and Drug Administration (FDA). (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
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- LGC Standards. Methyl (3-Oxo-2-pentylcyclopentyl)
- Miller, L., & Weyker, C. (1990). Analytical and preparative resolution of enantiomers of prostaglandin precursors and prostaglandins by liquid chromatography on derivatized cellulose chiral stationary phases.
- National Center for Biotechnology Information. Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples. PubMed Central.
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- U.S. Environmental Protection Agency (EPA). Analytical Method for Aminocyclopyrachlor Methyl. EPA.
- MedChemExpress. (R)-Methyl 2-(3-oxocyclopentyl)
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Application Note: Robust GC-MS Analysis of Methyl 2-(3-oxocyclopentyl)acetate Through Derivatization
Abstract
This application note presents detailed protocols for the derivatization of Methyl 2-(3-oxocyclopentyl)acetate, a key intermediate in the synthesis of various organic compounds, for robust and sensitive analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Direct GC-MS analysis of this keto-ester can be challenging due to its polarity and potential for thermal instability, leading to poor peak shape and reduced sensitivity. To overcome these limitations, two effective derivatization strategies are outlined: Oximation of the ketone functional group and Silylation of the enolizable ketone. These methods enhance the volatility and thermal stability of the analyte, resulting in improved chromatographic performance and reliable quantification. This guide provides a comprehensive framework, including the chemical rationale, step-by-step protocols, and expected mass spectral characteristics for researchers, scientists, and professionals in drug development and chemical synthesis.
Introduction: The Rationale for Derivatization
This compound is a bifunctional molecule containing both a ketone and a methyl ester group. While the methyl ester provides some volatility, the presence of the polar ketone group can lead to several analytical challenges in GC-MS:
-
Poor Peak Shape: The polar ketone can interact with active sites in the GC inlet and column, causing peak tailing and reducing resolution.
-
Thermal Instability: At the elevated temperatures of the GC inlet, the compound may undergo thermal degradation, leading to inaccurate quantification.
-
Keto-Enol Tautomerism: The ketone can exist in equilibrium with its enol form, potentially leading to multiple chromatographic peaks for a single analyte, complicating analysis.[1][2]
Chemical derivatization addresses these issues by converting the polar functional group into a less polar, more volatile, and more thermally stable moiety.[3] This note details two distinct and reliable derivatization approaches for this compound.
Derivatization Strategies and Mechanisms
Two primary strategies are presented, targeting the reactive ketone group. The choice of method may depend on laboratory resources, desired sensitivity, and the potential for interfering compounds in the sample matrix.
Strategy 1: Oximation of the Ketone Group
Oximation converts the carbonyl (keto) group into an oxime, which is significantly less polar and more stable.[4] This is achieved by reacting the analyte with an o-alkylhydroxylamine reagent, such as O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA).
Mechanism: The reaction proceeds via a nucleophilic addition of the hydroxylamine to the carbonyl carbon, followed by the elimination of a water molecule to form the stable oxime derivative.[5] The pentafluorobenzyl group in PFBHA is a strong electrophore, making the derivative highly sensitive for detection by Electron Capture Negative Ionization (ECNI) MS, though standard Electron Ionization (EI) also provides excellent results.[6][7]
Diagram: Oximation Workflow
Caption: Workflow for PFBHA oximation.
Strategy 2: Silylation of the Enol Form
Silylation is a widely used derivatization technique in GC-MS that replaces active hydrogen atoms with a trimethylsilyl (TMS) group.[8] For ketones, silylation proceeds by converting the ketone to its enol tautomer, which then reacts with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[9] The resulting trimethylsilyl enol ether is highly volatile and thermally stable.[10]
Mechanism: The reaction is often catalyzed by a small amount of a catalyst like trimethylchlorosilane (TMCS), which promotes the formation of the enol.[11] The enol's hydroxyl group then nucleophilically attacks the silicon atom of the BSTFA molecule, displacing a trifluoroacetamide leaving group and forming the TMS ether.[12] This process effectively "locks" the molecule in its enol form, preventing tautomerism during analysis.[1][2]
Diagram: Silylation Workflow
Caption: Workflow for BSTFA silylation.
Experimental Protocols
Safety Precaution: All derivatization reagents are moisture-sensitive and potentially hazardous. Handle them in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
Protocol 1: Oximation with PFBHA
This protocol is robust and offers the potential for very high sensitivity, especially with an ECNI source.
Materials:
-
This compound standard
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
-
Pyridine (or reagent-grade water, pH adjusted to ~4.5)[13]
-
Hexane (or Dichloromethane), HPLC grade
-
Sodium sulfate (anhydrous)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer and centrifuge
Step-by-Step Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethyl acetate) at a concentration of 1 mg/mL. Pipette 100 µL of this solution into a reaction vial and evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reagent Preparation: Prepare a 10-15 mg/mL solution of PFBHA in pyridine. Note: Pyridine acts as a base to neutralize the HCl released during the reaction. Alternatively, an aqueous solution can be used, but pH control is important.[13]
-
Derivatization Reaction: Add 200 µL of the PFBHA solution to the dried sample. Cap the vial tightly and vortex for 30 seconds.
-
Incubation: Place the vial in a heating block at 60-70°C for 60 minutes to ensure complete reaction.[13]
-
Extraction: After cooling to room temperature, add 1 mL of hexane to the vial. Add 0.5 mL of reagent-grade water and vortex vigorously for 2 minutes to extract the PFBHA-oxime derivative into the organic layer.
-
Phase Separation: Centrifuge at 2000 rpm for 5 minutes to achieve clear separation of the aqueous and organic layers.[13]
-
Sample Analysis: Carefully transfer the upper organic (hexane) layer to a new vial containing a small amount of anhydrous sodium sulfate to remove any residual water. Transfer the dried extract to a GC-MS autosampler vial for analysis.
Protocol 2: Silylation with BSTFA
This is a rapid and effective method, often allowing for direct injection of the reaction mixture without a workup step.
Materials:
-
This compound standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine or Acetonitrile (anhydrous, silylation grade)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block
Step-by-Step Procedure:
-
Sample Preparation: Pipette 100 µL of a 1 mg/mL solution of this compound into a reaction vial. Evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical that the sample is free of water, as moisture will consume the silylating reagent.[1]
-
Derivatization Reaction: Add 100 µL of anhydrous pyridine (or acetonitrile) to dissolve the analyte. Then, add 100 µL of BSTFA + 1% TMCS.
-
Incubation: Cap the vial tightly and vortex for 30 seconds. Place the vial in a heating block at 70°C for 30 minutes.[14]
-
Sample Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS. No workup is typically required as BSTFA and its byproducts are highly volatile and usually elute before the analyte of interest.[8]
Data Presentation: Summary of Derivatization Conditions
| Parameter | Protocol 1: PFBHA Oximation | Protocol 2: BSTFA Silylation |
| Target Functional Group | Ketone (Carbonyl) | Enolizable Ketone (Active H) |
| Primary Reagent | PFBHA | BSTFA + 1% TMCS |
| Solvent/Catalyst | Pyridine | Pyridine or Acetonitrile |
| Reaction Temperature | 60 - 70°C | 70°C |
| Reaction Time | 60 minutes | 30 minutes |
| Sample Workup | Liquid-Liquid Extraction | None (Direct Injection) |
| Moisture Sensitivity | Moderate | High |
Expected GC-MS Results and Interpretation
GC Conditions (Starting Point):
-
Column: A mid-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is recommended.
-
Inlet Temperature: 250°C
-
Oven Program: 80°C hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
Mass Spectrometry (EI Mode):
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: 50-550 amu
Expected Fragmentation Patterns:
-
PFBHA Oxime Derivative: The EI mass spectrum is expected to show a characteristic and often abundant ion at m/z 181 , corresponding to the pentafluorobenzyl cation [C₆F₅CH₂]⁺.[15] Other significant fragments may include the loss of this group [M-181]⁺ and potentially the molecular ion (M⁺). The reaction can produce syn and anti isomers, which may be chromatographically resolved, resulting in two adjacent peaks.[16]
-
TMS Enol Ether Derivative: The mass spectrum of the TMS derivative will likely be characterized by a prominent ion at m/z 73 , corresponding to the trimethylsilyl cation [(CH₃)₃Si]⁺.[9] The molecular ion (M⁺) should be observable. Another common fragmentation is the loss of a methyl group [M-15]⁺ from the molecular ion, which is a hallmark of TMS derivatives.[17][18]
Conclusion
The derivatization of this compound is essential for achieving high-quality, reproducible results in GC-MS analysis. Both oximation with PFBHA and silylation with BSTFA are effective methods that significantly improve the chromatographic behavior and thermal stability of the analyte. Oximation offers the potential for ultra-sensitive analysis using ECNI-MS, while silylation provides a rapid and straightforward procedure with minimal sample cleanup. The choice between these protocols will depend on the specific analytical requirements, including sensitivity needs and available instrumentation. By applying these detailed methods, researchers can confidently and accurately quantify this important chemical intermediate.
References
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Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. (2022). Available at: [Link]
-
Halket, J. M., Waterman, D., Przyborowska, A. M., Patel, R. K., Fraser, P. D., & Bramley, P. M. (2005). Chemical derivatization and mass spectral libraries in metabolic profiling by GC/MS and LC/MS/MS. Journal of Experimental Botany, 56(410), 219-243. Available at: [Link]
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Villas-Bôas, S. G., Delicado, D. G., Akesson, M., & Nielsen, J. (2003). Derivatization steps prior to GC–MS analysis: a Silylation reactions... ResearchGate. Available at: [Link]
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Derivatization of metabolites for GC-MS via methoximation+silylation. (n.d.). Bitesize Bio. Available at: [Link]
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Wang, Y., et al. (2015). Simultaneous Derivatization of Hydroxyl and Ketone Groups for the Analysis of Steroid Hormones by GC–MS. Chromatographia, 78(11-12), 759-766. Available at: [Link]
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Derivatization reaction of carbonyls with PFBHA. ResearchGate. Available at: [Link]
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PubChem. (n.d.). Methyl 2-(3-Oxo-2-((E)-Pent-2-Enyl)Cyclopentyl)Acetate. National Center for Biotechnology Information. Available at: [Link]
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Harvey, D. J., & Vouros, P. (2020). Mass spectrometric fragmentation of trimethylsilyl and related alkylsilyl derivatives. Mass Spectrometry Reviews, 39(1-2), 105–211. Available at: [Link]
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Retention times and ions selected for the PFBHA oximes of studied carbonyl compounds. ResearchGate. Available at: [Link]
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Simkus, D. N., et al. (2019). First Report of Aldehydes and Ketones in the Tagish Lake Meteorite: Optimized Methodology and Preliminary Results. 50th Lunar and Planetary Science Conference. Available at: [Link]
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Das, A., et al. (2008). Quantification of pentafluorobenzyl oxime derivatives of long chain aldehydes by GC-MS analysis. Lipids, 43(3), 277-284. Available at: [Link]
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Quantification of silylated organic compounds using gas chromatography coupled to ICP-MS. ResearchGate. Available at: [Link]
-
PubChem. (n.d.). Methyl [3-oxo-2-(2-pentynyl)cyclopentyl]acetate. National Center for Biotechnology Information. Available at: [Link]
-
General survey on the fragmentation patterns of PFB oximes in the... ResearchGate. Available at: [Link]
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MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. ResearchGate. Available at: [Link]
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Progress on Keto Groups Derivatization of Steroid Hormones in Gas Chromatography-Mass Spectrometry Analysis. ResearchGate. Available at: [Link]
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What is the purpose of BSTFA derivatization in plant epicuticle composition analysis?. ResearchGate. Available at: [Link]
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Elliot, W. H., & Hyde, P. M. (1971). Gas-liquid chromatography-mass spectrometry of trimethylsilyl ethers of bile alcohols. The American journal of clinical nutrition, 24(7), 831-842. Available at: [Link]
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Example for derivatization of keto groups with O-methylhydroxylamine hydrochloride in pyridine[13]. ResearchGate. Available at: [Link]
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Harvey, D. J., & Vouros, P. (2020). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. Semantic Scholar. Available at: [Link]
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Improved GC/MS analysis of opiates with use of oxime-TMS derivatives. (1993). Journal of analytical toxicology, 17(6), 352-356. Available at: [Link]
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Quantification of pentafluorobenzyl oxime derivatives of long chain aldehydes by GC-MS analysis. (2008). Lipids, 43(3), 277-284. Available at: [Link]
-
The Selective Ammoximation of Ketones via in-situ H2O2 Synthesis. (n.d.). Hydro-Oxy. Available at: [Link]
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Effect of PFBHA concentration on carbonyl derivatization yield for a... ResearchGate. Available at: [Link]
-
Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. (2021). Metabolites, 11(3), 162. Available at: [Link]
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(PDF) Quantification of Pentafluorobenzyl Oxime Derivatives of Long Chain Aldehydes by GC–MS Analysis. ResearchGate. Available at: [Link]
-
Determination of ketone bodies in blood by headspace gas chromatography-mass spectrometry. (2012). Journal of analytical toxicology, 36(6), 397-402. Available at: [Link]
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Overcome the Complexities of Analyzing for Sugars by GC-MS. (n.d.). Restek. Available at: [Link]
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Methyl 2-(2-methyl-3-oxocyclopentyl)acetate (C9H14O3). (n.d.). PubChemLite. Available at: [Link]
-
Methyl 2-(pent-2'-enyl)-3-oxocyclopent-1-ene-1-acetate. (n.d.). SpectraBase. Available at: [Link]
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GC-MS analysis of volatile oil from Rose ashwagandha and its antimicrobial activity. (2009). Journal of Zhejiang A&F University, 29(2), 307-312. Available at: [Link]
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Application Note: High-Resolution Chiral HPLC Separation of Methyl 2-(3-oxocyclopentyl)acetate Enantiomers
Abstract: This comprehensive application guide details a robust and efficient method for the enantioselective separation of Methyl 2-(3-oxocyclopentyl)acetate, a key chiral intermediate in the synthesis of various pharmaceutical agents and natural products.[1] The protocol employs High-Performance Liquid Chromatography (HPLC) with a polysaccharide-based chiral stationary phase (CSP), specifically amylose tris(3,5-dimethylphenylcarbamate), under normal phase conditions. This document provides a step-by-step protocol, an in-depth explanation of the method development rationale, and insights into the chiral recognition mechanism, designed to be a definitive resource for researchers in pharmaceutical development, asymmetric synthesis, and quality control.
Introduction: The Significance of Chiral Purity
This compound is a versatile building block possessing a stereogenic center. The enantiomeric purity of such intermediates is of paramount importance in the pharmaceutical industry, as different enantiomers of a chiral drug can exhibit widely varying pharmacological, metabolic, and toxicological profiles.[2] Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA), mandate the characterization and control of stereoisomers, often requiring the development of single-enantiomer drugs to maximize therapeutic efficacy and minimize adverse effects.[2]
Consequently, the development of reliable and accurate analytical methods to resolve and quantify the enantiomers of chiral intermediates like this compound is a critical step in the drug development pipeline.[3] High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the preeminent technique for this purpose, offering high resolution, sensitivity, and reproducibility.[2][3][4] Among the vast array of available CSPs, those based on polysaccharide derivatives have demonstrated exceptional versatility and a high success rate for resolving a broad spectrum of chiral compounds.[5][6][7]
This guide focuses on a method developed using a coated amylose-based CSP, which provides the necessary selectivity for the baseline separation of the target enantiomers.
The Science of Separation: Chiral Recognition on Polysaccharide CSPs
The successful separation of enantiomers on a polysaccharide-based CSP, such as amylose tris(3,5-dimethylphenylcarbamate), relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector.[8] The selector, a helical polymer of amylose derivatized with 3,5-dimethylphenylcarbamate groups, is physically coated onto a high-purity silica gel support.[9][10]
The chiral recognition mechanism is a complex interplay of several molecular interactions:[5][7]
-
Hydrogen Bonding: The carbamate moieties on the CSP can act as both hydrogen bond donors (N-H) and acceptors (C=O), interacting with polar functional groups on the analyte, such as the ketone and ester groups of this compound.
-
π-π Interactions: The electron-rich dimethylphenyl groups of the CSP can engage in π-π stacking with aromatic or unsaturated systems in an analyte. While our target molecule is aliphatic, this interaction is crucial for many other separations.
-
Dipole-Dipole Interactions: Polar bonds within the analyte (C=O, C-O) and the CSP (carbamate linkage) create dipoles that interact, contributing to the stability of the transient complex.
-
Steric Hindrance (Inclusion): The most critical factor is the three-dimensional structure of the polysaccharide. The polymer forms chiral grooves or cavities.[5] One enantiomer will fit more snugly or favorably into these chiral cavities than the other due to optimized steric interactions. This differential fit leads to a difference in the stability of the diastereomeric complexes, resulting in different retention times and, thus, separation.[8]
The helical structure of amylose derivatives is particularly effective in creating a well-defined chiral environment that enhances enantioselectivity.[6]
Experimental Protocol: A Validated Workflow
This section provides a detailed, step-by-step protocol for the chiral separation of this compound enantiomers.
Materials and Instrumentation
| Item | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and UV/Vis Diode Array Detector (DAD). |
| Chiral Column | Daicel CHIRALPAK® AD-H , 250 x 4.6 mm, 5 µm particle size (P/N: 19325) |
| Solvents | HPLC Grade n-Hexane, HPLC Grade 2-Propanol (IPA) |
| Analyte | Racemic this compound |
| Sample Vials | 2 mL amber glass vials with PTFE septa |
| Syringe Filters | 0.45 µm PTFE membrane filters |
Chromatographic Conditions
The following table summarizes the optimized HPLC parameters for the separation.
| Parameter | Condition |
| Mobile Phase | n-Hexane / 2-Propanol (IPA) = 90 / 10 (v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
Rationale for Parameter Selection:
-
Mobile Phase: A normal phase system of hexane and an alcohol modifier is standard for polysaccharide CSPs.[11] A 90:10 ratio of Hexane:IPA provides a good balance between retention and resolution. Increasing the IPA content will generally decrease retention times but may reduce the separation factor (α).[12]
-
Flow Rate: 1.0 mL/min is a typical flow rate for a 4.6 mm ID analytical column, providing good efficiency without generating excessive backpressure.[12]
-
Temperature: 25 °C is a stable and reproducible operating temperature. Lower temperatures can sometimes enhance weaker intermolecular interactions, potentially improving resolution.[13]
-
Detection Wavelength: this compound lacks a strong chromophore for detection at common wavelengths like 254 nm. The carbonyl group of the ketone and ester allows for UV absorbance at lower wavelengths. 210 nm is selected to maximize sensitivity, though it requires high-purity solvents with low UV cutoff to minimize baseline noise.[1][14]
Step-by-Step Protocol
-
Mobile Phase Preparation:
-
Precisely measure 900 mL of HPLC-grade n-Hexane and 100 mL of HPLC-grade 2-Propanol.
-
Combine them in a 1 L solvent bottle.
-
Mix thoroughly and degas for 15 minutes using an ultrasonic bath or an online degasser.
-
-
Sample Preparation:
-
Prepare a stock solution of racemic this compound at a concentration of 1.0 mg/mL in the mobile phase (90:10 Hexane:IPA).
-
Perform a serial dilution with the mobile phase to create a working standard of approximately 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm PTFE syringe filter into a clean HPLC vial.[15] This step is crucial to prevent particulates from clogging the column and system.
-
-
HPLC System Preparation and Equilibration:
-
Ensure the HPLC system is flushed with a compatible solvent (e.g., 100% IPA) before introducing the hexane-based mobile phase, especially if the system was previously running in reversed-phase mode. Caution: Coated polysaccharide columns can be irreversibly damaged by incompatible solvents like THF, chloroform, or DMSO.[2][16]
-
Install the CHIRALPAK® AD-H column in the column compartment.
-
Set the pump to deliver the 90:10 Hexane:IPA mobile phase at a flow rate of 1.0 mL/min.
-
Equilibrate the column for at least 30 minutes or until a stable baseline is achieved at the 210 nm detection wavelength.
-
-
Analysis:
-
Set up the analysis sequence in the chromatography data system (CDS).
-
Inject a blank (mobile phase) first to ensure a clean system.
-
Inject 10 µL of the prepared racemic standard solution.
-
Acquire the data for 20 minutes.
-
Data Analysis
-
Peak Identification: Identify the two peaks corresponding to the enantiomers of this compound.
-
Performance Metrics: Calculate the key chromatographic parameters:
-
Retention Factor (k'): (t_R - t_0) / t_0
-
Separation Factor (α): k'_2 / k'_1
-
Resolution (R_s): 2(t_R2 - t_R1) / (w_1 + w_2)
-
-
Enantiomeric Excess (% ee): For non-racemic samples, calculate the enantiomeric excess using the peak areas:
-
% ee = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100
-
A successful separation should yield a resolution value (R_s) of greater than 1.5, indicating baseline separation.
Visualizing the Workflow
The following diagram illustrates the complete workflow from sample preparation to data analysis.
Caption: Workflow for Chiral HPLC Separation.
Expected Results and Discussion
Under the prescribed conditions, a baseline separation of the two enantiomers of this compound is expected. The first eluting enantiomer will likely appear around 10-12 minutes, with the second eluting shortly after. A resolution factor (R_s) of ≥ 1.8 and a separation factor (α) of ≥ 1.2 are anticipated, signifying a highly effective and robust separation suitable for accurate quantification.
Method Optimization: Should the resolution be insufficient, several parameters can be adjusted:
-
Decrease IPA Percentage: Reducing the alcohol content (e.g., to 95:5 Hexane:IPA) will increase retention times and often improves the separation factor.
-
Change Alcohol Modifier: Substituting IPA with ethanol can significantly alter selectivity, as ethanol has different hydrogen bonding characteristics.[13]
-
Lower Temperature: Reducing the column temperature to 15-20°C may enhance chiral recognition.
This method provides a reliable starting point for the routine analysis of this compound enantiomers. Its foundation on the well-characterized CHIRALPAK® AD-H column ensures transferability and consistency across laboratories engaged in pharmaceutical research and development.
References
-
Polysaccharide-based CSPs. Chiralpedia. [Link]
-
Zhang, T., Holder, E., Franco, P., & Lindner, W. (2021). Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. Molecules, 26(9), 2591. [Link]
-
Okamoto, Y., & Ikai, T. (2008). Chiral Separation by HPLC Using Polysaccharide-Based Chiral Stationary Phases. Request PDF on ResearchGate. [Link]
-
Ma, S., et al. (2019). Mechanistic studies on the chiral recognition of polysaccharide-based chiral stationary phases using liquid chromatography and vibrational circular dichroism: reversal of elution order of N-substituted alpha-methyl phenylalanine esters. Semantic Scholar. [Link]
-
Ma, S., et al. (2019). Mechanistic studies on the chiral recognition of polysaccharide-based chiral stationary phases using liquid chromatography and vibrational circular dichroism. Reversal of elution order of N-substituted alpha-methyl phenylalanine esters. ResearchGate. [Link]
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Agilent Chiral Chromatograph Training Guide. Purdue University. [Link]
-
Chiral Column HPLC All You Should Know. uHPLCs. (2023-07-20). [Link]
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Prajapati, A., et al. (2018). Chemical Methodologies. Journal of Taibah University for Science, 12(6), 725-734. [Link]
-
HPLC Column CHIRALPAK® AD-H, 150 x 2,1 mm, 5 µm. Analytics-Shop. [Link]
-
Daicel CHIRALPAK AD-H HPLC Analytical Special Column, 5 um, ID 2.1 mm x L 150 mm. Chrom Tech. [Link]
-
INSTRUCTION MANUAL FOR CHIRALPAK® AD-H COLUMNS. Daicel. [Link]
-
CHIRALPAK AD-H - Daicel - Normal-Phase. HPLC-MART. [Link]
-
Daicel CHIRALPAK AD-H HPLC Analytical Column, 5 um, ID 4.6 mm x L 50 mm. Chrom Tech. [Link]
-
Chiral HPLC Method Development. I.B.S. Analytical. [Link]
-
Chiral HPLC Column. Phenomenex. [Link]
-
Getting Started with Chiral Method Development Part Two: Finding a CSP. Regis Technologies. (2023-04-30). [Link]
-
HPLC manual (for chiral HPLC analysis). Kyoto University. [Link]
-
Dong, M. W. (2013). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
-
Ilisz, I., Aranyi, A., & Pataj, Z. (2021). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 26(11), 3345. [Link]
-
UV Cutoff. Burdick & Jackson. [Link]
-
CHIRAL Handbook. BGB Analytik. [Link]
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Application Notes & Protocols: Methyl 2-(3-oxocyclopentyl)acetate in the Total Synthesis of Natural Products
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-(3-oxocyclopentyl)acetate stands as a cornerstone chiral building block in the intricate art of natural product synthesis.[] Its inherent structural features—a reactive ketone, an ester moiety, and a five-membered ring—provide a versatile scaffold for the stereocontrolled construction of complex molecular architectures. This guide delves into the strategic application of this synthon, with a particular focus on its pivotal role in the synthesis of prostaglandins, a class of lipid compounds with profound physiological importance.[2][3] We will explore the causality behind key experimental choices, provide detailed, field-proven protocols, and visualize complex synthetic pathways to empower researchers in their synthetic endeavors.
The Strategic Importance of this compound
The cyclopentane ring is a recurring motif in a vast array of biologically active natural products. This compound, particularly in its chiral forms, offers an efficient entry point into this chemical space.[4][5][6] Its utility stems from the differential reactivity of its functional groups, allowing for sequential and highly controlled chemical transformations. The ketone provides a handle for nucleophilic additions and manipulations of the cyclopentane core, while the acetate side chain can be elaborated or modified to install requisite functionalities. This strategic combination has made it an indispensable tool in the total synthesis of prostaglandins and their analogues, which are used to treat conditions ranging from glaucoma to uterine atony.[7][8]
Keystone Application: The Enantioselective Synthesis of the Corey Lactone
A paramount application of this compound is in the synthesis of the Corey lactone. This bicyclic lactone is a highly versatile intermediate for the synthesis of a multitude of prostaglandins.[9][10][11] The challenge in synthesizing the Corey lactone lies in the precise control of multiple stereocenters. Modern synthetic methods have leveraged organocatalysis to achieve this with remarkable efficiency and stereoselectivity.
Conceptual Workflow: A Domino Michael/Michael Reaction Approach
A particularly elegant and efficient strategy involves a domino Michael/Michael reaction.[9][10] This approach, pioneered by Hayashi and others, constructs the densely functionalized cyclopentane core in a single, highly stereocontrolled step. The reaction proceeds through the formation of an enamine from a chiral amine catalyst and the ketone of a suitable Michael acceptor. This enamine then participates in a conjugate addition to an electrophilic olefin, followed by an intramolecular Michael addition to close the cyclopentane ring. This sequence establishes multiple stereocenters with high fidelity.
Visualizing the Pathway to the Corey Lactone
Caption: Domino Michael/Michael reaction for Corey lactone synthesis.
Detailed Protocol: One-Pot Enantioselective Synthesis of Corey Lactone
This protocol is a representative synthesis adapted from the principles described in the literature.[9][10][12]
Materials:
-
This compound derivative (e.g., a protected precursor)
-
α,β-Unsaturated aldehyde (e.g., acrolein)
-
Chiral diphenylprolinol silyl ether catalyst
-
p-Nitrophenol
-
i-PrOH (Isopropanol)
-
LiAlH(OtBu)₃ (Lithium tri-tert-butoxyaluminum hydride)
-
HBF₄ (Tetrafluoroboric acid)
-
K₂CO₃ (Potassium carbonate)
-
KF (Potassium fluoride)
-
DMF (Dimethylformamide)
-
EtOAc (Ethyl acetate)
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Domino Michael/Michael Reaction:
-
To a solution of the chiral diphenylprolinol silyl ether catalyst and p-nitrophenol in i-PrOH, add the this compound derivative.
-
Cool the mixture and add the α,β-unsaturated aldehyde dropwise.
-
Allow the reaction to stir at the specified temperature until completion, monitored by TLC. This domino reaction should afford the substituted cyclopentanone core with high enantioselectivity.[9][10]
-
-
Reduction and Lactonization Sequence (One-Pot):
-
Following the domino reaction, the solvent is typically switched to THF.
-
The mixture is cooled, and a solution of a bulky reducing agent like LiAlH(OtBu)₃ is added to diastereoselectively reduce the ketone.
-
An acidic workup, for instance with HBF₄, facilitates the removal of protecting groups and initiates lactonization.[9]
-
Subsequent treatment with bases like K₂CO₃ and a fluoride source such as KF can complete the transformation to the Corey lactone.[12]
-
-
Purification:
-
The final product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure Corey lactone.[12]
-
Quantitative Data Summary:
| Step | Product | Yield | Enantiomeric Excess (ee) |
| Domino Michael/Michael | Substituted Cyclopentanone | ~90% | >99% |
| One-Pot Sequence | Corey Lactone | ~50% (overall) | >99% |
Yields and ee are representative values based on published literature.[9]
Extending the Synthesis: From Corey Lactone to Prostaglandin Analogues
The Corey lactone is a gateway to a wide array of prostaglandins. By selectively manipulating the functional groups of the lactone, the characteristic side chains of different prostaglandins can be installed. A prominent example is the synthesis of Latanoprost, a PGF₂α analogue used to treat glaucoma.[9]
Synthetic Strategy: Installation of the α- and ω-Chains
The synthesis of prostaglandin F₂α analogues from the Corey lactone generally involves two key stages:
-
Installation of the ω-chain: This is typically achieved via a Horner-Wadsworth-Emmons (HWE) reaction with an appropriate phosphonate ylide. This reaction introduces the lower side chain of the prostaglandin.
-
Installation of the α-chain: The lactone is reduced to a lactol, which is then subjected to a Wittig reaction to introduce the upper side chain.
Visualizing the Pathway to Latanoprost
Caption: Synthetic workflow from Corey lactone to Latanoprost.
Protocol Outline: Synthesis of Latanoprost from Corey Lactone
This protocol outlines the key transformations involved.
Materials:
-
Corey lactone
-
Appropriate phosphonate ylide for the ω-chain
-
(-)-B-chlorodiisopinocamphenylborane ((-)-DIP-Cl)
-
Diisobutylaluminium hydride (DIBAL-H)
-
Appropriate Wittig reagent for the α-chain
-
Protecting group reagents (e.g., for hydroxyl groups)
-
Deprotection reagents
Procedure:
-
ω-Chain Installation:
-
α-Chain Installation:
-
Reduce the lactone to the corresponding lactol using DIBAL-H at low temperature.
-
Perform a Wittig reaction with the appropriate ylide to install the α-chain.
-
-
Final Steps:
-
Deprotect the hydroxyl groups to yield Latanoprost.
-
Purify the final product using chromatographic techniques.
-
Conclusion
This compound is a powerful and versatile building block that has significantly impacted the field of natural product synthesis. Its application in the enantioselective synthesis of the Corey lactone and subsequent elaboration to complex molecules like prostaglandins showcases the elegance and efficiency of modern synthetic strategies. The protocols and workflows detailed in this guide are intended to provide a solid foundation for researchers to harness the synthetic potential of this valuable synthon in their own research and development programs.
References
-
Corey's synthetic route of the Corey lactone | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Pot and time economies in the total synthesis of Corey lactone - Semantic Scholar. Available at: [Link]
-
The synthesis of prostaglandin analogs containing the (hydroxycyclooctylidene)methyl ring system - PubMed. Available at: [Link]
-
Pot and time economies in the total synthesis of Corey lactone - RSC Publishing. Available at: [Link]
-
Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - MDPI. Available at: [Link]
-
A concise and scalable chemoenzymatic synthesis of prostaglandins - PubMed Central. Available at: [Link]
- US20050272877A1 - Process for the preparation of prostaglandins and analogues thereof - Google Patents.
-
Methyl 2-(3-Oxo-2-((E)-Pent-2-Enyl)Cyclopentyl)Acetate | C13H20O3 | CID - PubChem. Available at: [Link]
- EP0943607B1 - Process for the preparation of prostaglandins - Google Patents.
-
Asymmetric synthesis of a chiral building block for cyclopentanoids: a novel enantioselective synthesis of preclavulone A - PubMed. Available at: [Link]
- CN113480506A - Preparation method of corey lactone diol - Google Patents.
-
A New Approach to the Synthesis of Chiral Blocks for Cyclopentanoids - Semantic Scholar. Available at: [Link]
-
Synthesis of Prostaglandins (PG) and Thromboxanes (TX) - Reactome Pathway Database. Available at: [Link]
-
Enantioselective Synthesis of a Hydroxymethyl-cis-1,3-cyclopentenediol Building Block. Available at: [Link]
-
Enantioselective Synthesis of α-Methyl-β-cyclopropyldihydrocinnamates - PubMed. Available at: [Link]
-
How is methyl 3-oxocyclopentane-1-carboxylate synthesized and what are its applications?. Available at: [Link]
-
Total Synthesis of C-O Ring-Containing Natural Products - Organic Chemistry Portal. Available at: [Link]
-
methyl 3-oxo-2-pentylidene cyclopentane acetate, 84962-44-7 - The Good Scents Company. Available at: [Link]
- CN101302157B - The preparation method of 3-oxo-2-pentyl cyclopentenyl acetate methyl ester - Google Patents.
-
Methyl 2-(2-oxocyclopentyl)acetate - LookChem. Available at: [Link]
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The Cyclopentanone Motif in Fragrance Chemistry: A Technical Guide Centered on Methyl 2-(3-oxocyclopentyl)acetate and its Analogs
Introduction: Unraveling the Olfactory Significance of the Cyclopentanone Ring
In the intricate world of fragrance chemistry, the cyclopentanone ring serves as a fundamental scaffold for a range of molecules with significant olfactory properties. This guide delves into the application of this structural motif, taking as its starting point Methyl 2-(3-oxocyclopentyl)acetate (CAS 2630-38-8), a molecule that, while chemically defined, holds a more enigmatic position in the perfumer's palette compared to its more illustrious relatives.
This document is designed for researchers, scientists, and professionals in fragrance and drug development. It aims to provide not just protocols, but a deeper understanding of the structure-activity relationships that govern the scent profiles of these fascinating compounds. We will explore the subtle yet profound impact of structural modifications on odor characteristics, using the well-established and commercially vital fragrance ingredient, Methyl (3-oxo-2-pentylcyclopentyl)acetate , widely known as Hedione® , as a primary case study to illuminate the broader principles at play.
While direct, publicly documented applications of this compound in commercial fragrance formulations are sparse, its structure provides a perfect entry point for a more comprehensive discussion. It represents the core chemical architecture from which highly successful fragrance molecules are elaborated. Often, such simpler analogs are synthesized and evaluated during the research and development phase of novel fragrance ingredients. In some instances, they may act as intermediates in the synthesis of more complex molecules.[1][2]
Part 1: The Central Molecule - this compound
Chemical Identity and Properties
-
IUPAC Name: this compound
-
CAS Number: 2630-38-8[3]
-
Molecular Formula: C8H12O3[4]
-
Molecular Weight: 156.18 g/mol [3]
Structural Comparison:
To understand the context of this compound, a direct structural comparison with Hedione® is essential.
As the diagram illustrates, this compound is the un-substituted version of Hedione® at the C2 position of the cyclopentanone ring. This absence of the pentyl side chain is the critical differentiating feature and is predicted to have a profound impact on its olfactory properties.
Olfactory Profile: A Hypothesis
In the absence of extensive published data on its scent, we can hypothesize its olfactory character based on established structure-odor relationships in cyclopentanone derivatives.[5] The core cyclopentanone structure itself is noted to have a diffuse, somewhat woody and musty odor.[5] The addition of the methyl acetate group would likely introduce a faint, fruity, and slightly ethereal character. However, it would lack the powerful, radiant, and distinctly floral-jasmine and citrus notes that the C2-pentyl chain imparts to Hedione®.[6] The pentyl group is crucial for the molecule to effectively interact with the olfactory receptors responsible for the perception of jasmine-like scents.
Part 2: The Power of Substitution - The Case of Hedione®
The story of this compound in fragrance chemistry is truly told through its more famous derivative, Hedione®. Discovered in the late 1950s by Edouard Demole at Firmenich, Hedione® revolutionized modern perfumery.[7] Its introduction in Dior's Eau Sauvage in 1966 is a landmark moment in fragrance history, bringing a new level of transparency and radiance to compositions.[6]
Olfactory Characteristics of Hedione®
-
Odor Profile: A radiant, transparent, and diffusive floral note, most famously described as being reminiscent of jasmine, with citrus and fresh undertones.[8]
-
Impact in Formulations: It is not merely a jasmine note; it acts as a "booster" or "enhancer," adding volume, bloom, and a natural quality to a wide range of fragrance types, from floral to citrus and beyond. It is typically used at concentrations from 2% to over 35% in fine fragrances.[8]
-
Isomerism and Scent: Hedione® is typically a mix of cis and trans diastereomers. The cis-isomer is known to be significantly more powerful, with a much lower odor detection threshold than the more stable trans-isomer.[9] High-cis Hedione® is a prized material for its enhanced diffusive properties.[9]
Synthesis and the Role of Cyclopentanone
The commercial synthesis of Hedione® underscores the importance of cyclopentanone as a readily available starting material.[7] A common synthetic route is as follows:
-
Aldol Condensation: Cyclopentanone reacts with pentanal (valeraldehyde).
-
Isomerization: The resulting intermediate is isomerized to form 2-pentyl-2-cyclopenten-1-one.
-
Michael Addition: This enone undergoes a Michael addition with a malonate ester, such as dimethyl malonate.
-
Hydrolysis and Decarboxylation: The adduct is hydrolyzed and decarboxylated.
-
Esterification: The resulting acid is esterified with methanol to yield the final product, Hedione®.[9][10]
This pathway highlights how the fundamental cyclopentanone structure is built upon to create a molecule with a highly desirable and complex odor profile.
Part 3: Experimental Protocols
The following protocols are designed to provide a standardized framework for the evaluation and application of cyclopentanone-based fragrance materials.
Protocol 1: Olfactory Evaluation of a Fragrance Raw Material
This protocol outlines a standard procedure for the sensory evaluation of a fragrance ingredient like this compound or its analogs.[11][12]
Objective: To systematically characterize the odor profile, intensity, and tenacity of a fragrance raw material.
Materials:
-
Fragrance raw material (e.g., this compound)
-
Ethanol (perfumer's grade, odorless)
-
DIPG (Dipropylene glycol) or other suitable odorless solvent
-
Glass beakers and stirring rods
-
Digital scale (accurate to 0.001g)
-
Standard perfumer's smelling strips (mouillettes)
-
Smelling strip holder
-
Timer
-
Odor-neutral environment
Procedure:
-
Preparation of Dilutions:
-
Prepare a 10% dilution of the raw material in ethanol.
-
Prepare a 1% dilution of the raw material in ethanol.
-
Rationale: Evaluating at different concentrations helps to perceive different facets of the odor and prevents immediate olfactory fatigue from the pure substance.
-
-
Initial Evaluation (Top Notes):
-
Dip a clean smelling strip into the 10% dilution, ensuring it is submerged about 1 cm.
-
Remove the strip and allow the solvent to evaporate for 10-15 seconds.
-
Bring the strip towards your nose (do not touch) and take short, shallow sniffs.
-
Record your initial impressions (top notes). Note the character (e.g., fruity, floral, woody), intensity (on a scale of 1-5), and any other descriptors.[13]
-
-
Evaluation of the Heart (Dry Down):
-
Place the smelling strip in a holder.
-
Evaluate the strip again at intervals: 5 minutes, 30 minutes, and 1 hour.
-
Record how the scent evolves. The "heart" or "body" of the fragrance will become more apparent as the most volatile components evaporate.
-
-
Evaluation of the Base (Tenacity):
-
Continue to evaluate the strip at longer intervals: 3 hours, 6 hours, and 24 hours.
-
This assesses the tenacity (longevity) of the material and reveals the base notes.
-
Self-Validation: Compare the evolution on the strip with a control strip dipped only in the solvent to ensure the observed odor is from the material itself.
-
-
Olfactory Fatigue Management:
-
Between evaluations, reset your olfactory palate by smelling a neutral scent, such as your own skin (e.g., the crook of your elbow), or by stepping into fresh air. Avoid using coffee beans, as this is a common misconception.[13]
-
Data Presentation:
| Time Point | Dilution | Intensity (1-5) | Olfactory Descriptors |
| 0 min | 10% | 4 | Fresh, slightly fruity, ethereal, chemical |
| 30 min | 10% | 3 | Softer, hint of sweetness, less chemical |
| 3 hours | 10% | 2 | Faintly sweet, slightly woody |
| 24 hours | 10% | 1 | Barely perceptible, faint sweetness |
Protocol 2: Incorporation into a Simple Fragrance Accord
Objective: To assess the effect of the raw material on other fragrance ingredients in a simple blend.
Materials:
-
10% dilutions of the test material and other standard fragrance ingredients (e.g., Linalool, Galaxolide, Iso E Super, Benzyl Acetate).
-
Glass vials with caps.
-
Pipettes or droppers.
Procedure:
-
Create a Simple Floral Base:
-
In a vial, create a simple jasmine-type accord. For example:
-
Benzyl Acetate (fresh, fruity-jasmine): 3 parts
-
Linalool (floral, woody): 2 parts
-
Galaxolide (musk): 5 parts
-
-
-
Incorporate the Test Material:
-
Create a second version of the accord, this time incorporating the test material (e.g., this compound at 10% dilution) at a meaningful level, for instance, 1 part.
-
New Accord: Benzyl Acetate (3), Linalool (2), Galaxolide (5), Test Material (1).
-
-
Comparative Evaluation:
-
Label both vials clearly.
-
Using two separate smelling strips, dip one into the control accord and one into the test accord.
-
Evaluate them side-by-side over time (0 min, 30 min, 3 hours).
-
Note any changes in the overall character, radiance, and tenacity of the accord due to the addition of the test material. Does it add lift? Does it flatten the composition? Does it introduce a novel effect?
-
Trustworthiness: This direct A/B comparison provides a self-validating system to determine the material's blending properties.
-
Conclusion
This compound serves as an excellent model for understanding the foundational principles of fragrance chemistry, particularly within the jasmonate family. While it may not be a star performer on its own, its structure is the key to unlocking the remarkable olfactory properties of molecules like Hedione®. The addition of a simple alkyl chain transforms a basic chemical structure into one of the most influential fragrance materials of the modern era. This underscores a critical lesson for researchers in this field: subtle molecular modifications can lead to dramatic shifts in biological activity, in this case, the perception of scent. The protocols and insights provided herein offer a robust framework for the systematic exploration and application of novel cyclopentanone derivatives in the ongoing quest for new and captivating fragrance experiences.
References
- 1. Methyl (3-Oxo-2-pentylcyclopentyl)acetate [lgcstandards.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | 2630-38-8 | Benchchem [benchchem.com]
- 4. Page loading... [guidechem.com]
- 5. researchgate.net [researchgate.net]
- 6. Methyl dihydrojasmonate - Wikipedia [en.wikipedia.org]
- 7. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 8. Hedione / Methyl Dihydrojasmonate (24851-98-7) — Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 9. nbinno.com [nbinno.com]
- 10. ScenTree - Hedione® (CAS N° 24851-98-7) [scentree.co]
- 11. media.timtul.com [media.timtul.com]
- 12. ffdcindia.org [ffdcindia.org]
- 13. candlescience.com [candlescience.com]
Application Notes: Synthesis of Methyl Dihydrojasmonate from Methyl 2-(3-oxocyclopentyl)acetate
Abstract
Methyl dihydrojasmonate, commercially known as Hedione®, is a pivotal aroma chemical in modern perfumery, celebrated for its diffusive, floral, jasmine-like scent.[1][2][3] While industrial synthesis typically involves a Michael addition to a pre-formed 2-pentyl-2-cyclopenten-1-one intermediate, this application note details a targeted synthetic protocol using methyl 2-(3-oxocyclopentyl)acetate as the direct precursor.[4][5][6] This route focuses on the selective α-alkylation of the cyclopentanone ring, a fundamental transformation in organic synthesis. We provide a comprehensive, step-by-step protocol, discuss the underlying chemical principles, and offer insights into process optimization and characterization of the final product. This guide is intended for researchers in synthetic chemistry and professionals in the fragrance and flavor industry.
Introduction: The Significance of Methyl Dihydrojasmonate (Hedione®)
Methyl dihydrojasmonate (MDJ) is a synthetic ester that has become indispensable in the fragrance industry since its development in the 1960s.[1] Its elegant, radiant, and transparent jasmine character with citrus undertones allows it to impart a natural lift and volume to a wide array of fragrance compositions, from fine perfumes to personal care products.[1][3]
Synthetically produced MDJ is typically a mixture of stereoisomers, primarily the cis and trans diastereomers.[2][7] The olfactory properties are highly dependent on this stereochemistry; the (+)-(1R,2S)-cis-isomer is recognized as the most organoleptically active and potent form.[8][9] However, the trans isomer is more thermodynamically stable, and standard commercial grades often contain a higher proportion of the trans form.[2][6] Specialized products, such as Hedione® HC (High Cis), are enriched in the more powerful cis isomer.[3][6]
The synthesis pathway explored herein begins with this compound, a readily available chiral or racemic intermediate.[10][11] The core transformation is the introduction of the C5 alkyl chain (pentyl group) at the C-2 position of the cyclopentanone ring to yield the target molecule.
Synthesis Pathway: α-Alkylation Strategy
The conversion of this compound to methyl dihydrojasmonate is achieved via a two-step, one-pot sequence: enolate formation followed by nucleophilic substitution. A strong, non-nucleophilic base is required to quantitatively generate the ketone enolate, which then acts as the nucleophile to attack an appropriate pentyl electrophile, such as 1-bromopentane.
Caption: Workflow for the α-alkylation of the precursor to the final product.
Mechanistic Rationale
-
Enolate Formation: The protons α (alpha) to the ketone carbonyl are acidic. To ensure complete and irreversible deprotonation, a strong, sterically hindered base like lithium diisopropylamide (LDA) is employed. Using a weaker base (e.g., an alkoxide) can lead to reversible enolate formation and undesirable side reactions, such as aldol self-condensation. The low reaction temperature (-78 °C) is critical to maintain the stability of the kinetically formed enolate.
-
SN2 Alkylation: The generated enolate is a potent carbon-based nucleophile. It attacks the electrophilic carbon of 1-bromopentane in a classic SN2 reaction, forming the new carbon-carbon bond. A primary alkyl halide is essential for this step to proceed efficiently, as secondary or tertiary halides would favor elimination side reactions. The reaction results in a mixture of cis and trans diastereomers, as the pentyl group can approach the planar enolate from either face.
Detailed Experimental Protocol
Disclaimer: This protocol involves hazardous materials and should only be performed by trained chemists in a suitable laboratory with a fume hood and appropriate personal protective equipment (PPE).
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | CAS No. | Required Grade | Notes |
| This compound | C₈H₁₂O₃ | 156.18 | 2630-38-8 | ≥97% | Starting Material |
| Diisopropylamine | C₆H₁₅N | 101.19 | 108-18-9 | ≥99.5%, redistilled | Dry over KOH |
| n-Butyllithium (n-BuLi) | C₄H₉Li | 64.06 | 109-72-8 | ~2.5 M in hexanes | Titrate before use |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 109-99-9 | Anhydrous, ≥99.9% | Dry over Na/benzophenone |
| 1-Bromopentane | C₅H₁₁Br | 151.04 | 110-53-2 | ≥98% | Electrophile |
| Hydrochloric Acid (HCl) | HCl | 36.46 | 7647-01-0 | 1 M Aqueous Solution | For quenching |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | ACS Grade | Extraction solvent |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | Anhydrous Powder | Drying agent |
Equipment Setup
-
Three-neck round-bottom flask (oven-dried) equipped with a magnetic stir bar.
-
Rubber septa for the flask necks.
-
Nitrogen or Argon gas inlet with a bubbler.
-
Low-temperature thermometer.
-
Syringes for liquid transfers.
-
Dry ice/acetone bath (-78 °C).
Reaction Procedure
-
LDA Preparation (In Situ): To a 250 mL three-neck flask under a positive pressure of nitrogen, add anhydrous THF (80 mL) and redistilled diisopropylamine (4.4 mL, 31.5 mmol). Cool the flask to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (12.0 mL of a 2.5 M solution in hexanes, 30.0 mmol) dropwise via syringe over 15 minutes, keeping the internal temperature below -70 °C. Stir the resulting colorless to pale yellow LDA solution at -78 °C for 30 minutes.
-
Enolate Formation: In a separate, dry flask, dissolve this compound (3.90 g, 25.0 mmol) in anhydrous THF (20 mL). Using a syringe, add this solution dropwise to the cold LDA solution over 20 minutes. Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the lithium enolate.
-
Alkylation: Add 1-bromopentane (3.7 mL, 30.0 mmol) dropwise to the enolate solution via syringe. After the addition is complete, stir the reaction at -78 °C for an additional 2 hours.
-
Warming and Quenching: Remove the dry ice/acetone bath and allow the reaction mixture to slowly warm to room temperature. Let it stir at room temperature for 3 hours or until TLC/GC-MS analysis indicates consumption of the starting material.
-
Work-up: Cool the flask in an ice-water bath and carefully quench the reaction by the slow, dropwise addition of 1 M HCl (50 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic phase sequentially with saturated aqueous sodium bicarbonate solution (50 mL) and brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification
The resulting crude oil can be purified by one of two methods:
-
Vacuum Distillation: For larger scales, purification by vacuum distillation is effective. The product is expected to distill at approximately 110 °C / 0.2 mmHg.[8][12]
-
Flash Column Chromatography: For smaller scales or higher purity, use silica gel chromatography with a hexane/ethyl acetate gradient (e.g., starting from 95:5 to 80:20) to isolate the product.
For Context: The Industrial Michael Addition Pathway
While the α-alkylation route is a valid approach from the specified precursor, it is important for researchers to be aware of the dominant industrial synthesis. This route builds the molecule in a different order, adding the acetate moiety to a cyclopentenone ring that already contains the pentyl group.
Caption: Common industrial synthesis route for Methyl Dihydrojasmonate.
This pathway is often favored in large-scale production due to the low cost of the initial starting materials and high overall efficiency.[6][13][14]
Characterization and Quality Control
The identity and purity of the synthesized methyl dihydrojasmonate must be confirmed through standard analytical techniques.
| Parameter | Expected Result | Reference |
| Appearance | Colorless to pale yellow oily liquid | [1][8] |
| Molecular Formula | C₁₃H₂₂O₃ | [1][15] |
| Molecular Weight | 226.32 g/mol | [1][15] |
| Boiling Point | ~110 °C @ 0.2 mmHg | [8][12] |
| Refractive Index (n²⁰/D) | 1.457 – 1.462 | [1][12] |
| Density (d²⁵/₂₅) | 0.998 – 1.006 g/mL | [1] |
| ¹H & ¹³C NMR | Spectra should be consistent with the structure | [16] |
| GC-MS | Primary peak at M/Z=226, fragmentation pattern consistent with structure. Used to determine purity and cis/trans ratio. | [9] |
| Odor | Floral, jasmine-like, sweet | [3][8][12] |
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | 1. Incomplete enolate formation (residual starting material).2. Moisture in reagents/glassware quenching LDA.3. Aldol side reactions. | 1. Ensure accurate titration of n-BuLi and use a slight excess of LDA.2. Rigorously dry all glassware and reagents; maintain a positive inert gas pressure.3. Maintain -78 °C during enolate formation and ketone addition. |
| Multiple Products | 1. Poly-alkylation.2. Elimination of 1-bromopentane (forms pentene). | 1. Add the ketone solution slowly to the LDA to avoid localized excess of the ketone.2. Maintain low temperature during alkyl halide addition; consider using 1-iodopentane for faster SN2 reaction. |
| Incorrect Isomer Ratio | The kinetic product may isomerize to the more stable trans isomer during work-up or purification. | Use a mild, buffered quench (e.g., saturated NH₄Cl solution) instead of strong acid. Avoid prolonged exposure to acidic or basic conditions, especially during heating. |
References
-
Methyl Dihydrojasmonate. Foreverest Resources Ltd.[Link]
- CN107805201B - Preparation method of methyl dihydrojasmonate.
-
Chapuis, C. (2019). Syntheses of Methyl Jasmonate and Analogues. CHIMIA, 73(3), 194-200. [Link]
-
Hedione® (CAS N° 24851-98-7). ScenTree. [Link]
- US4260830A - Process for the preparation of methyl dihydrojasmonate and lower alkyl homologues.
- CN104628565A - Synthetic method for MDJ (Methyl Dihydrojasmonate).
- CN101519355B - Method for preparing methyl dihydrojasmonate.
-
Methyl Dihydrojasmonate. Merck Index Online. [Link]
-
Michael Addition Mechanism. BYJU'S. [Link]
-
Michael addition reaction. Wikipedia. [Link]
-
The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]
-
Michael Addition Reaction Mechanism. Chemistry Steps. [Link]
-
Hedione® (CAS N° 24851-98-7). ScenTree. [Link]
- CN101302157B - The preparation method of 3-oxo-2-pentyl cyclopentenyl acetate methyl ester.
-
Method for preparing methyl dihydrojasmonate. Patsnap. [Link]
-
The Chemistry of Scent: Understanding Methyl Dihydrojasmonate Synthesis and Isomers. LinkedIn. [Link]
-
methyl dihydrojasmonate hedione (Firmenich). The Good Scents Company. [Link]
-
Methyl Dihydro Jasmonate HC 30. ACS International. [Link]
-
Methyl 2-(3-Oxo-2-((E)-Pent-2-Enyl)Cyclopentyl)Acetate. PubChem. [Link]
-
Grignard Reagents. Chemistry LibreTexts. [Link]
Sources
- 1. foreverest.net [foreverest.net]
- 2. nbinno.com [nbinno.com]
- 3. methyl dihydrojasmonate, 24851-98-7 [thegoodscentscompany.com]
- 4. chimia.ch [chimia.ch]
- 5. ScenTree - Hedione® (CAS N° 24851-98-7) [scentree.co]
- 6. ScenTree - Hedione® (CAS N° 24851-98-7) [scentree.co]
- 7. 二氢茉莉酮酸甲酯 - (3-Oxo-2-pentylcyclopentyl)acetic acid methyl ester, Methyl (3-oxo-2-pentylcyclopentyl)acetate [sigmaaldrich.com]
- 8. Methyl Dihydrojasmonate [drugfuture.com]
- 9. Buy Methyl dihydrojasmonate | 24851-98-7 | >98% [smolecule.com]
- 10. This compound | 2630-38-8 | Benchchem [benchchem.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. 二氢茉莉酮酸甲酯 ≥96%, FG | Sigma-Aldrich [sigmaaldrich.com]
- 13. CN107805201B - Preparation method of methyl dihydrojasmonate - Google Patents [patents.google.com]
- 14. US4260830A - Process for the preparation of methyl dihydrojasmonate and lower alkyl homologues - Google Patents [patents.google.com]
- 15. acsint.biz [acsint.biz]
- 16. CN101519355B - Method for preparing methyl dihydrojasmonate - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Methyl 2-(3-oxocyclopentyl)acetate
Welcome to the technical support center for the synthesis of Methyl 2-(3-oxocyclopentyl)acetate (CAS 2630-38-8), a critical intermediate in the synthesis of prostaglandins and other biologically active molecules.[1][2] This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and improve the yield and purity of this valuable compound. The primary synthetic route discussed is the Dieckmann condensation of dimethyl adipate, an intramolecular Claisen condensation that forms the desired five-membered β-keto ester.[3][4]
Troubleshooting Guide: Enhancing Yield and Purity
This section addresses the most common challenges encountered during the synthesis in a practical question-and-answer format.
Question 1: My reaction yield is significantly low or I've isolated no product. What are the likely causes?
Low yield is the most frequent issue, often stemming from problems with the core Dieckmann condensation reaction. The reaction is an equilibrium process, and several factors can prevent it from proceeding to completion.[5][6]
Possible Cause A: Incomplete Reaction Driven by Ineffective Deprotonation
The reaction is initiated by a base that deprotonates the α-carbon of one ester group to form a nucleophilic enolate.[7] If the base is weak, sterically hindered, or used in insufficient quantity, the initial equilibrium will not favor the enolate, and the reaction will stall.
Expert Insight & Solution: The driving force for the Dieckmann condensation is the final, essentially irreversible deprotonation of the resulting β-keto ester, which has a highly acidic α-hydrogen (pKa ≈ 11-13).[8][9] This step pulls the entire equilibrium toward the product.[9] Therefore, at least one full equivalent of a strong, non-nucleophilic base is required.
-
Base Selection: Sodium hydride (NaH), a strong non-nucleophilic base, is often preferred as it generates non-reactive hydrogen gas. Sodium ethoxide (NaOEt) or potassium tert-butoxide (t-BuOK) are also effective.[10][11] Avoid using bases like sodium hydroxide or methoxide in methanol if the starting material is not a methyl ester, as this can lead to competing saponification or transesterification reactions.[12]
-
Reagent Quality: Sodium hydride is often sold as a dispersion in mineral oil. Ensure you wash the NaH with dry hexanes or toluene under an inert atmosphere (e.g., Argon or Nitrogen) to remove the oil, which can coat the NaH surface and reduce its reactivity. Use fresh, high-quality base for every reaction.
| Base | pKa of Conjugate Acid | Key Advantages | Considerations |
| Sodium Hydride (NaH) | ~36 | Irreversible deprotonation; byproduct (H₂) is inert and escapes. | Often requires washing to remove mineral oil; highly flammable. |
| Sodium Ethoxide (NaOEt) | ~16 | Soluble in ethanol/toluene; effective and common. | Can lead to transesterification if the starting ester is not an ethyl ester.[12] |
| Potassium tert-Butoxide (KOtBu) | ~18 | Strong, sterically hindered base; useful in aprotic solvents like THF. | Can promote elimination side reactions in some substrates. |
Possible Cause B: Presence of Water or Protic Solvents
The enolate intermediate is highly basic and will be readily quenched by any protic species, particularly water. This protonation event halts the cyclization and returns the starting material.
Expert Insight & Solution: Strict anhydrous conditions are non-negotiable.
-
Solvent & Glassware: Dry all solvents (e.g., toluene, THF) using appropriate methods, such as distillation from sodium/benzophenone or passing through an activated alumina column.[10] Flame-dry all glassware under vacuum or in an oven at >120°C for several hours and cool under an inert atmosphere.
-
Reagents: Ensure the starting dimethyl adipate is anhydrous. If necessary, distill it under reduced pressure.
Question 2: I seem to lose a significant amount of product during the aqueous workup. Why is this happening?
This is a classic issue related to the chemical nature of the β-keto ester product.
Possible Cause: Formation of a Water-Soluble Enolate Salt
After the reaction is complete, the product exists as its sodium enolate salt.[9][13] This salt is ionic and often highly soluble in the aqueous layer during extraction, leading to substantial product loss if the workup is not performed correctly.
Expert Insight & Solution: The workup procedure must involve a careful acidification step to protonate the enolate and regenerate the neutral, organic-soluble β-keto ester.[13]
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully quench the reaction by adding a dilute acid (e.g., 1 M HCl or saturated aqueous NH₄Cl) until the aqueous layer is acidic (pH ~3-4, check with pH paper).[14] The addition of acid will protonate the enolate.[13]
-
Proceed with standard liquid-liquid extraction using an organic solvent like ethyl acetate or dichloromethane.[14]
-
Wash the combined organic layers with brine to remove excess water, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[14]
Sources
- 1. Drug Intermediate | 药物中间体 | 药物中间体 | MCE [medchemexpress.cn]
- 2. This compound | 2630-38-8 | Benchchem [benchchem.com]
- 3. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Dieckmann Condensation [organic-chemistry.org]
- 6. quora.com [quora.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Dieckmann Reaction (Chapter 39) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 12. grokipedia.com [grokipedia.com]
- 13. organicchemistrytutor.com [organicchemistrytutor.com]
- 14. Dieckmann Condensation | NROChemistry [nrochemistry.com]
Identifying byproducts in "Methyl 2-(3-oxocyclopentyl)acetate" reactions
Technical Support Center: Methyl 2-(3-oxocyclopentyl)acetate Reactions
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile chiral intermediate. As a key building block in the synthesis of prostaglandins and other complex molecules, its reactivity is well-documented; however, controlling this reactivity to prevent byproduct formation is a common challenge.[1][2][3] This document provides in-depth, experience-based troubleshooting advice and answers to frequently asked questions to help you optimize your reaction outcomes.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific, observable problems you may encounter during your experiments. Each entry details the likely cause, the underlying chemical mechanism, and provides actionable protocols for prevention and resolution.
Issue 1: An unexpected product with approximately double the mass of the starting material is observed in my Mass Spec analysis. My ¹H NMR shows complex new signals in the vinyl and aliphatic regions.
Question: I'm performing a base-mediated alkylation on this compound, but my main product appears to be a dimer. Why is this happening and how can I prevent it?
Answer:
-
Plausible Cause: You are observing the classic byproduct of a self-condensation aldol reaction. The enolate of one molecule of this compound is acting as a nucleophile and attacking the ketone of a second molecule. This is a common issue when reaction conditions are not sufficiently controlled.[4][5][6]
-
Mechanistic Explanation: The protons on the carbon between the ketone and the ester group (the α-carbon) are acidic and easily removed by a base to form an enolate. If this enolate is present in high concentration alongside the unreacted starting material, it will readily attack the electrophilic ketone carbonyl of another molecule. A subsequent dehydration can lead to a conjugated system, further complicating your analysis.
-
Preventative & Corrective Protocols: The key to preventing self-condensation is to control the formation and concentration of the enolate and to ensure it reacts with your intended electrophile faster than it reacts with itself.
-
Choice of Base & Temperature: Switch from common bases like sodium ethoxide or potassium carbonate to a strong, non-nucleophilic, sterically hindered base such as Lithium diisopropylamide (LDA).[7] Perform the reaction at low temperatures, typically -78 °C (a dry ice/acetone bath), to slow down the rate of self-condensation.[1]
-
Order of Addition (Inverse Addition): Do not add the base to your starting material. Instead, prepare the solution of your base (e.g., LDA in THF) and slowly add your this compound solution dropwise to the base at -78 °C. This ensures that the enolate is formed in the presence of a large excess of base and a very low concentration of the electrophilic starting material, minimizing the chance for self-reaction.
-
Electrophile Addition: After the enolate formation is complete (typically after 30-60 minutes at low temperature), add your alkylating agent (e.g., alkyl halide) to the reaction mixture.
-
-
Method of Verification: Successful suppression of the aldol byproduct can be monitored by Thin Layer Chromatography (TLC). The dimer will have a significantly different Rf value than your desired product. Final confirmation should be done by ¹H NMR and LC-MS, where the absence of the high-mass byproduct and the clean appearance of your desired product's signals will confirm the success of the modified protocol.
Issue 2: My product has the correct mass, but the stereochemistry is incorrect or I have a mixture of diastereomers.
Question: I am performing a reaction that should retain the stereocenter alpha to the ester, but I am seeing epimerization. What causes this and how can I maintain stereochemical integrity?
Answer:
-
Plausible Cause: The proton at the chiral carbon alpha to the methyl ester is acidic. Under basic conditions, this proton can be removed to form a planar, achiral enolate intermediate.[8] Reprotonation of this intermediate can occur from either face, leading to a mixture of epimers (diastereomers).[8][9][10]
-
Mechanistic Explanation: Epimerization at the α-carbon proceeds through a deprotonation-reprotonation mechanism.[8] Even weak bases or prolonged reaction times at elevated temperatures can facilitate the formation of the planar enolate. Once formed, the stereochemical information at that center is lost. The subsequent protonation that quenches the reaction or occurs during workup is often not stereoselective, leading to a racemic or diastereomeric mixture.
-
Preventative & Corrective Protocols:
-
Avoid Protic Solvents and Excess Base: When using a base, use the minimum stoichiometric amount required. Avoid protic solvents (like ethanol or water) during the base-mediated step, as they can serve as a proton source for premature and non-selective reprotonation.[9]
-
Low Temperature: As with aldol reactions, maintaining a low temperature (-78 °C to -40 °C) is critical. This minimizes the rate of proton exchange and preserves the stereochemistry.
-
Careful Quenching: Quench the reaction at low temperature with a carefully chosen weak acid (e.g., saturated ammonium chloride solution) rather than a strong acid.
-
Saponification Conditions: If you are hydrolyzing the ester, be aware that basic saponification (e.g., with NaOH or LiOH) can cause epimerization.[11] While the resulting carboxylate is less prone to deprotonation, the equilibrium during the reaction can still erode enantiomeric excess.[11] Consider enzymatic hydrolysis or milder acidic conditions if this is a persistent issue.
-
-
Method of Verification: The presence of epimers can be detected by chiral High-Performance Liquid Chromatography (HPLC) or by high-field ¹H or ¹³C NMR, where the diastereomers will often show distinct signals.
Data Summary & Visualization
Table 1: Condition Optimization to Minimize Aldol Condensation
| Parameter | Sub-Optimal Condition (Favors Byproduct) | Optimized Condition (Favors Desired Product) | Rationale |
| Base | Sodium Ethoxide (NaOEt) | Lithium Diisopropylamide (LDA) | LDA is non-nucleophilic and sterically hindered, favoring proton abstraction over addition.[7] |
| Temperature | 25 °C (Room Temperature) | -78 °C | Low temperature drastically reduces the rate of the undesired self-condensation reaction. |
| Order of Addition | Base added to Substrate | Substrate added to Base (Inverse Addition) | Keeps the concentration of the electrophilic starting material low, minimizing self-reaction. |
| Concentration | High (>1 M) | Low (<0.5 M) | Lower concentrations reduce the probability of intermolecular reactions. |
Diagram 1: Troubleshooting Workflow for Byproduct Identification
A logical flow for diagnosing and resolving unexpected reaction outcomes.
Caption: Troubleshooting workflow for byproduct identification.
Diagram 2: Competing Reaction Pathways
Desired alkylation versus the formation of the aldol self-condensation byproduct.
Caption: Competing reaction pathways for the enolate intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the general stability and recommended storage for this compound?
A1: this compound is a β-keto ester, a class of compounds that can be sensitive to both acidic and basic conditions.[12] Under strong acid, hydrolysis of the ester can occur, while strong base can promote self-condensation as detailed above. The compound is also susceptible to decarboxylation if it is first hydrolyzed to the corresponding β-keto acid and then heated.[13][14] For long-term storage, we recommend keeping it in a tightly sealed container under an inert atmosphere (argon or nitrogen) at refrigerated temperatures (2-8 °C) to minimize degradation.
Q2: I have multiple byproducts and purification by column chromatography is difficult. Are there any alternative purification strategies?
A2: Purification of prostaglandin precursors can indeed be challenging due to similar polarities between the desired product and byproducts.[15][16] If standard silica gel chromatography is failing, consider these options:
-
Alternative Stationary Phases: Try using a different stationary phase, such as alumina (basic or neutral), or consider reverse-phase chromatography (C18 silica) with a solvent system like acetonitrile/water or methanol/water.
-
Derivatization: If the byproducts are structurally distinct (e.g., the aldol product contains a hydroxyl group before dehydration), it may be possible to selectively react the byproduct to dramatically change its polarity, making separation easier.
-
Crystallization: If your desired product is a solid, exploring different solvent systems for recrystallization can be a highly effective method for achieving high purity.
Q3: Can I reduce the ketone without affecting the methyl ester?
A3: Yes, selective reduction of the ketone is a common transformation. The key is to use a hydride reagent that is more reactive towards ketones than esters.
-
Recommended Reagents: Sodium borohydride (NaBH₄) in an alcoholic solvent (methanol or ethanol) at low temperatures (0 °C to room temperature) is the standard choice for this selective reduction.
-
Reagents to Avoid: Stronger, less selective reducing agents like Lithium aluminum hydride (LiAlH₄) will reduce both the ketone and the ester. Therefore, LiAlH₄ should be avoided unless the reduction of both functional groups is intended.
References
-
Lapidus, M., Grant, N. H., & Alburn, H. E. (1968). Enzymatic preparation and purification of prostaglandin E2. Journal of Lipid Research, 9(3), 371-373. [Link]
-
Miyamoto, T., Ogino, N., Yamamoto, S., & Hayaishi, O. (1976). Purification of prostaglandin endoperoxide synthetase from bovine vesicular gland microsomes. Journal of Biological Chemistry, 251(9), 2629-2636. [Link]
-
Chemistry LibreTexts. (2022). Isomerization at the α-Carbon. [Link]
- Persson, B. A., & Vanzin, G. F. (2008). Epimerization methodologies for recovering stereo isomers in high yield and purity.
-
Taylor, J. E., & Bull, S. D. (2021). Recent advances in the transesterification of β-keto esters. Organic & Biomolecular Chemistry, 19(26), 5759-5773. [Link]
-
Andrey K. (2014). Hydrolysis and Decarboxylation of ß-Keto Ester Example. YouTube. [Link]
-
Tsuji, J. (2004). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Proceedings of the Japan Academy, Series B, 80(5), 206-223. [Link]
-
Mokhtar, M., & Ismail, R. (2021). Epimerisation in Peptide Synthesis. Molecules, 26(23), 7359. [Link]
-
Reddit. (2021). r/Chempros - racemize alpha chiral acid with LiOH? [Link]
-
Mäki-Arvela, P., Shcherban, N., Lozachmeur, C., et al. (2019). Aldol Condensation of Cyclopentanone with Valeraldehyde Over Metal Oxides. Catalysis Letters, 149, 1384–1397. [Link]
-
Chemistry LibreTexts. (2021). β-Ketoacids Decarboxylate. [Link]
-
Master Organic Chemistry. (2022). Aldol Addition and Condensation Reactions. [Link]
-
ResearchGate. (n.d.). Prostaglandin precursors and products. [Link]
-
Wikipedia. (n.d.). Prostaglandin. [Link]
-
Zhang, Y., et al. (2023). Solvent-Free Aldol Condensation of Cyclopentanone with Natural Clay-Based Catalysts: Origin of Activity & Selectivity. Catalysts, 13(3), 530. [Link]
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Troubleshooting low yield in Michael addition with cyclopentanone derivatives
Welcome to the technical support center for troubleshooting Michael addition reactions involving cyclopentanone and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges, particularly low yields, in their synthetic endeavors. Here, we provide in-depth, field-proven insights and practical solutions to common experimental hurdles.
Troubleshooting Guide: Low Yields
This section addresses specific issues that can lead to low yields in the Michael addition of cyclopentanone derivatives. The question-and-answer format is designed to help you quickly identify and resolve your experimental challenges.
Q1: My Michael addition reaction with a substituted cyclopentanone is giving a very low yield, or not proceeding at all. What are the likely causes?
A1: Low reactivity in Michael additions with substituted cyclopentanones often stems from issues with enolate formation and steric hindrance.
-
Inefficient Enolate Formation: The acidity of the α-protons in cyclopentanone is crucial for generating the nucleophilic enolate.[1][2] Substituents on the cyclopentanone ring can influence this acidity. More critically, the choice of base and reaction conditions dictates the concentration of the enolate at equilibrium. If the base is not strong enough to deprotonate the cyclopentanone derivative effectively, the reaction will not proceed. For simple ketones like cyclopentanone, which are less acidic than β-dicarbonyl compounds, a stronger base is often required to generate a sufficient concentration of the enolate.[3][4]
-
Steric Hindrance: Substituents on the cyclopentanone ring, particularly at the α-position, can sterically hinder the approach of the enolate to the Michael acceptor.[5][6] This is a common issue that can dramatically decrease reaction rates and yields. Similarly, bulky substituents on the Michael acceptor can also impede the reaction.[7]
Troubleshooting Workflow for Low Reactivity:
Caption: Troubleshooting workflow for low reactivity.
Q2: I'm observing the formation of side products, which is consuming my starting material and lowering the yield of the desired Michael adduct. What are these side products and how can I minimize them?
A2: The most common side reactions in Michael additions with cyclopentanone enolates are self-condensation (aldol reaction) and 1,2-addition to the Michael acceptor.
-
Aldol Condensation: Cyclopentanone enolate can react with another molecule of neutral cyclopentanone in an aldol addition or condensation reaction.[8] This is more likely to occur if the Michael acceptor is not very reactive, allowing the enolate to react with the more abundant starting ketone.
-
1,2-Addition vs. 1,4-Addition (Conjugate Addition): The Michael reaction is a 1,4-conjugate addition.[2][3][9] However, enolates can also act as nucleophiles and attack the carbonyl carbon of the α,β-unsaturated acceptor in a 1,2-addition.[3][10] Harder, more reactive nucleophiles (like unstabilized ketone enolates) and sterically hindered Michael acceptors can favor the 1,2-addition pathway.[3][10] The 1,4-addition is generally thermodynamically favored, so conditions that allow for reversibility can favor the Michael adduct.[3][10]
Strategies to Minimize Side Products:
| Side Product | Probable Cause | Recommended Solution |
| Aldol Product | Low reactivity of the Michael acceptor. | Pre-form the enolate at low temperature, then add the Michael acceptor. Alternatively, use a more reactive Michael acceptor. |
| 1,2-Addition Product | Use of a very strong, "hard" base/enolate. | Use a "softer" enolate. This can be achieved by using milder bases or by employing organocatalysts that promote the 1,4-addition pathway.[5][7] Running the reaction at lower temperatures can also increase selectivity for the 1,4-adduct. |
| Polymerization | The Michael adduct is also enolizable and can react with another molecule of the acceptor. | Use a protic solvent or a catalytic amount of a weak base to ensure the product enolate is rapidly protonated.[10] |
Q3: My reaction is catalyzed, but the yield is still poor. How should I select and optimize the catalyst and solvent?
A3: Catalyst and solvent choice are critical and interdependent. For cyclopentanone derivatives, organocatalysis has proven to be very effective.
-
Catalyst Selection:
-
Base Catalysis: Simple bases like NaOH or KOH can be used, but they often lead to side reactions.[11]
-
Organocatalysts: Chiral primary or secondary amines (e.g., proline derivatives, thioureas, squaramides) are highly effective.[5][7][12] They operate by forming an enamine with the cyclopentanone, which then acts as the nucleophile.[12] This approach often provides high yields and enantioselectivity.[5][7][13] Bifunctional catalysts, like thioureas, can activate both the nucleophile and the electrophile.[5]
-
-
Solvent Effects:
-
Polar Protic Solvents (e.g., water, methanol): Can stabilize the enolate and facilitate proton transfer, which can be beneficial. Some organocatalytic systems work well in aqueous media.[12]
-
Polar Aprotic Solvents (e.g., THF, DMF, Toluene): Often used when strong bases like LDA or NaH are employed to avoid quenching the base. Anhydrous conditions are crucial in these cases.[1]
-
Solvent-Free Conditions: In some cases, solvent-free grinding can lead to high yields and is an environmentally friendly option.[1][11]
-
Catalyst and Solvent Optimization Strategy:
Caption: Catalyst and solvent optimization workflow.
Frequently Asked Questions (FAQs)
Q: What is the fundamental mechanism of the Michael addition? A: The Michael addition is the 1,4-conjugate addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor).[2][3] The reaction proceeds in three main steps: 1) formation of a nucleophile (typically an enolate), 2) nucleophilic attack at the β-carbon of the acceptor, and 3) protonation of the resulting enolate to give the final 1,5-dicarbonyl product.[3][14]
Q: Why are doubly stabilized enolates (e.g., from malonic esters) often better Michael donors than ketone enolates? A: Doubly stabilized enolates are weaker bases and "softer" nucleophiles.[4][9][15] This makes them less prone to side reactions like 1,2-addition.[4][15] While cyclopentanone enolates are not doubly stabilized, their reactivity can be modulated by the reaction conditions to favor the desired 1,4-addition.
Q: Can I run a Michael addition under solvent-free conditions? A: Yes, solvent-free Michael additions, often facilitated by grinding the reactants together, can be highly efficient and environmentally friendly.[1][11] This method has been shown to give high yields for the reaction of 1,3-cyclopentanedione with various acceptors.[1]
Q: How does steric hindrance at the ortho-position of a benzoyl group on the Michael acceptor affect the reaction? A: Steric hindrance near the reaction center can slow down the reaction rate. For example, an ortho-chloro substituent on a benzylidene moiety of an oxindole acceptor resulted in a slower reaction compared to meta- or para-substituents.[5]
Experimental Protocols
Protocol 1: Organocatalyzed Michael Addition of Cyclopentanone to a Chalcone
This protocol is adapted from methodologies employing organocatalysts for the addition of cyclic ketones to α,β-unsaturated ketones.[1][11][13]
Materials:
-
Cyclopentanone (1.2 equivalents)
-
Chalcone (1.0 equivalent)
-
L-Proline-based organocatalyst (10 mol%)
-
Anhydrous Toluene
-
Standard laboratory glassware, magnetic stirrer, inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the chalcone (1.0 mmol) and the organocatalyst (0.1 mmol).
-
Add anhydrous toluene (5 mL) and stir until all solids are dissolved.
-
Add cyclopentanone (1.2 mmol) to the reaction mixture.
-
Stir the reaction at room temperature for 24-48 hours, monitoring the progress by Thin-Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired Michael adduct.[1]
Protocol 2: Base-Mediated Michael Addition of 1,3-Cyclopentanedione (A More Acidic Donor)
This protocol is for a more acidic cyclopentanone derivative, which requires milder conditions.
Materials:
-
1,3-Cyclopentanedione (1.0 equivalent)
-
β-Nitrostyrene (1.0 equivalent)
-
Mortar and pestle
Procedure:
-
This procedure is adapted from a solvent-free grinding method.[1]
-
In a mortar, place 1,3-cyclopentanedione (1.0 mmol) and β-nitrostyrene (1.0 mmol).
-
Grind the mixture with a pestle at room temperature for 10-20 minutes.
-
Monitor the reaction by observing a change in the physical state (e.g., solidification).
-
The resulting solid product is often of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent like ethanol.[1]
References
-
A General, Scalable, Organocatalytic Nitro-Michael Addition to Enones: Enantioselective Access to All-Carbon Quaternary Stereocenters | Organic Letters - ACS Publications. [Link]
-
Asymmetric organocatalytic Michael addition of cyclopentane-1,2-dione to alkylidene oxindole - Beilstein Journals. [Link]
-
Using cyclopentanone as the reactant, show the product of b. an aldol addition. c. an aldol condensation. - Pearson. [Link]
-
Michael Addition - Organic Chemistry Tutor. [Link]
-
Highly enantioselective Michael addition of cyclopentanone with chalcones via novel di-iminium mechanism | Request PDF - ResearchGate. [Link]
-
Michael addition reaction - Wikipedia. [Link]
-
Synthesis of Chiral Cyclopentenones | Chemical Reviews - ACS Publications. [Link]
-
Stereospecific Insertion of Cyclic Amidines into Aryl-Substituted Cyclopropanones: Access to Complex Spirocyclic Aminals - PMC - NIH. [Link]
-
Video: Conjugate Addition of Enolates: Michael Addition - JoVE. [Link]
-
Solvent-free Michael addition reaction of cyclohexanone with chalcone | Request PDF - ResearchGate. [Link]
-
Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes - MDPI. [Link]
-
The Michael Addition Reaction and Conjugate Addition - Master Organic Chemistry. [Link]
-
Enolate Chemistry - Michael's Reaction - YouTube. [Link]
-
Solvent Effects on the Ring Opening of Cyclopropanones to Oxyallyls: A Combined ab Initio and Monte Carlo Study | Journal of the American Chemical Society. [Link]
-
Carbonyl Chemistry :: Conjugate Addition - the Michael and Related Reactions. [Link]
-
Michael addition reaction (Part 1): Basic concept and complete reaction mechanism and side reactions - YouTube. [Link]
-
Phospha-Michael additions to activated internal alkenes: steric and electronic effects. [Link]
-
Michael Addition Reaction EXPLAINED - YouTube. [Link]
-
Michael Addition Reaction Mechanism - Chemistry Steps. [Link]
-
22.4 - Michael Additions - YouTube. [Link]
-
Michael Addition - Organic Chemistry Portal. [Link]
-
23.10: Conjugate Carbonyl Additions - The Michael Reaction - Chemistry LibreTexts. [Link]
-
21.8 Michael Reactions | Organic Chemistry - YouTube. [Link]
-
The Michael Addition + 1,4 Additions with Soft Nucleophiles - YouTube. [Link]
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- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. BJOC - Asymmetric organocatalytic Michael addition of cyclopentane-1,2-dione to alkylidene oxindole [beilstein-journals.org]
- 6. Stereospecific Insertion of Cyclic Amidines into Aryl-Substituted Cyclopropanones: Access to Complex Spirocyclic Aminals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Using cyclopentanone as the reactant, show the product ofb. an al... | Study Prep in Pearson+ [pearson.com]
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Technical Support Center: Optimizing Stereoselectivity in Prostaglandin Synthesis Using "Methyl 2-(3-oxocyclopentyl)acetate"
Welcome to the technical support center for prostaglandin synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for optimizing stereoselectivity when using "Methyl 2-(3-oxocyclopentyl)acetate" as a key starting material. Our goal is to equip you with the knowledge to anticipate and resolve common challenges in this intricate synthetic pathway.
The synthesis of prostaglandins is a formidable challenge due to the dense stereochemical architecture of the target molecules.[1] The cyclopentane core, in particular, requires precise control over multiple contiguous stereocenters. "this compound" is a versatile starting material that sets the stage for the crucial stereochemical transformations that define the prostaglandin backbone. This guide will focus on the two pivotal steps originating from this substrate: the stereoselective reduction of the C9 ketone (prostaglandin numbering) and the stereoselective introduction of the α- and ω-side chains.
Frequently Asked Questions (FAQs)
1. What are the most critical factors influencing the stereoselectivity of the C9 ketone reduction on the this compound core?
The stereochemical outcome of the C9 ketone reduction is paramount for establishing the correct configuration of the hydroxyl group in the final prostaglandin. The two primary factors at play are:
-
Steric Hindrance: The reducing agent will preferentially attack from the less sterically hindered face of the cyclopentanone ring. The existing acetate side chain at C8 creates a sterically demanding environment, influencing the trajectory of the incoming hydride. Bulky reducing agents will be more sensitive to this steric hindrance.
-
Chelation Control: The presence of a nearby hydroxyl group (after potential modification of the acetate) can lead to chelation with the metal hydride reagent. This creates a rigid cyclic intermediate that directs the hydride delivery from a specific face, often overriding simple steric considerations.[2]
The choice of reducing agent and the presence or absence of a chelating group are therefore the primary handles for controlling this stereoselectivity.
2. How does the choice of base and solvent impact the stereoselectivity of the Horner-Wadsworth-Emmons (HWE) reaction for the introduction of the ω-side chain?
The Horner-Wadsworth-Emmons reaction is a robust method for forming the C=C double bond of the ω-side chain with high E-selectivity.[3][4][5][6] However, the reaction conditions can be fine-tuned to maximize this selectivity:
-
Base: Strong, non-nucleophilic bases like sodium hydride (NaH) or lithium hexamethyldisilazide (LHMDS) are commonly used to deprotonate the phosphonate ester. The choice of cation (Li+, Na+, K+) can influence the aggregation of the ylide and the subsequent reaction stereochemistry.
-
Solvent: Aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are standard. The ability of the solvent to solvate the metal cation can affect the reactivity and stereoselectivity of the ylide.[7] For instance, more polar, coordinating solvents can sometimes lead to different stereochemical outcomes.
3. What are the advantages of using a protecting group strategy in prostaglandin synthesis starting from this compound?
Protecting groups are essential tools for orchestrating the sequence of reactions and ensuring stereochemical fidelity.[8][9] In this context, their primary roles are:
-
Directing Stereochemistry: A bulky protecting group on a nearby hydroxyl can enhance the facial selectivity of subsequent reactions through steric hindrance.
-
Preventing Unwanted Reactions: Protecting reactive functional groups (like hydroxyls) prevents them from interfering with reactions at other sites, such as the enolate formation for side-chain alkylation.
-
Enabling Specific Transformations: Certain protecting groups can be used to activate or deactivate specific parts of the molecule for sequential reactions.
The selection of protecting groups that can be selectively introduced and removed under mild conditions is crucial for the overall success of the synthesis.[8]
Troubleshooting Guides
Issue 1: Poor Diastereoselectivity in the C9 Ketone Reduction
| Probable Cause | Recommended Solution | Scientific Rationale |
| Inadequate Steric Differentiation | Use a bulkier reducing agent such as Lithium tri-sec-butylborohydride (L-Selectride®) or Lithium aluminum tri-tert-butoxy hydride.[10] | Bulkier reagents are more sensitive to the steric environment created by the existing side chain, leading to a more pronounced facial selectivity in the hydride attack. |
| Undesired Chelation Effects | If a chelating group is present and leading to the wrong diastereomer, consider protecting it with a non-chelating group (e.g., a silyl ether) before reduction. | By masking the chelating functionality, the reduction will be governed primarily by steric factors, potentially reversing the diastereoselectivity. |
| Suboptimal Reaction Temperature | Perform the reduction at lower temperatures (e.g., -78 °C). | Lowering the reaction temperature generally increases the selectivity of kinetically controlled reactions by amplifying the small energy differences between the diastereomeric transition states. |
| Incorrect Solvent Choice | For chelation-controlled reductions, use non-coordinating solvents like toluene or dichloromethane. For sterically controlled reductions, a coordinating solvent like THF may be suitable.[2] | The solvent can compete with the substrate for coordination to the metal center of the reducing agent, thereby influencing the extent of chelation control.[2][7] |
Issue 2: Low E/Z Selectivity in the Horner-Wadsworth-Emmons Olefination
| Probable Cause | Recommended Solution | Scientific Rationale |
| Suboptimal Phosphonate Reagent | Use phosphonates with electron-withdrawing groups (e.g., trifluoroethyl esters) as in the Still-Gennari modification for Z-selectivity if desired. For E-selectivity, standard phosphonoacetates are generally effective.[5] | The electronic nature of the phosphonate influences the stability of the intermediates and the rate of elimination, which in turn affects the E/Z ratio.[3] |
| Inappropriate Base or Cation | For high E-selectivity, use NaH or KHMDS as the base. The presence of Li+ salts can sometimes decrease E-selectivity. | The nature of the metal cation affects the geometry of the intermediate oxaphosphetane and the subsequent elimination pathway. |
| Reaction Temperature Too High | Conduct the reaction at low temperatures (e.g., -78 °C to 0 °C). | Lower temperatures can favor the thermodynamically more stable E-alkene by allowing for equilibration of the intermediates before elimination. |
| Steric Hindrance at the Carbonyl | Ensure the aldehyde intermediate is not sterically encumbered near the reaction center. If unavoidable, a different olefination method (e.g., Julia-Kocienski) might be necessary. | Significant steric bulk on the aldehyde can disfavor the transition state leading to the E-alkene. |
Experimental Protocols
Protocol 1: Stereoselective Reduction of the C9 Ketone (Steric Approach Control)
-
Preparation: Dissolve the cyclopentanone intermediate (1 equivalent) in anhydrous THF (0.1 M) in a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add a solution of L-Selectride® (1.1 equivalents, 1.0 M in THF) dropwise to the cooled solution over 30 minutes.
-
Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).
-
Quenching: Once the starting material is consumed, slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Work-up: Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting alcohol by flash column chromatography on silica gel.
Protocol 2: Horner-Wadsworth-Emmons Olefination for the ω-Side Chain (E-Selective)
-
Ylide Formation: In a flame-dried flask under an inert atmosphere, suspend NaH (1.2 equivalents, 60% dispersion in mineral oil) in anhydrous THF (0.2 M). Add the desired phosphonate ester (1.1 equivalents) dropwise at 0 °C. Stir the mixture at room temperature for 1 hour or until hydrogen evolution ceases.
-
Aldehyde Addition: Cool the resulting ylide solution to 0 °C and add a solution of the aldehyde intermediate (1 equivalent) in anhydrous THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the aldehyde.
-
Quenching: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Work-up: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the product by flash column chromatography to obtain the desired E-alkene.
Visualizations
Logical Workflow for Prostaglandin Synthesis
Caption: Key stages in prostaglandin synthesis from the starting material.
Decision Tree for C9 Ketone Reduction Troubleshooting
Caption: Troubleshooting poor diastereoselectivity in C9 ketone reduction.
References
-
Aggarwal, V. K., et al. (2019). Pot and time economies in the total synthesis of Corey lactone. Chemical Science, 11(5), 1205-1209. [Link]
-
Corey, E. J., et al. (1969). Stereo-controlled synthesis of prostaglandins F-2a and E-2 (dl). Journal of the American Chemical Society, 91(20), 5675-5677. [Link]
-
Hayashi, Y. (2016). Recent Progress in the Horner-Wadsworth-Emmons Reaction. Current Organic Chemistry, 20(15), 1595-1610. [Link]
-
Horner-Wadsworth-Emmons reaction. (n.d.). In Wikipedia. Retrieved January 3, 2026, from [Link]
-
Horner-Wadsworth-Emmons Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 3, 2026, from [Link]
-
Horner-Wadsworth-Emmons Reaction. (n.d.). NROChemistry. Retrieved January 3, 2026, from [Link]
-
Jennings, M. P., & Bajwa, N. (2008). An Efficient 1,2-Chelation-Controlled Reduction of Protected Hydroxy Ketones via Red-Al. The Journal of Organic Chemistry, 73(9), 3638-3641. [Link]
- Kocienski, P. J. (2004). Protecting Groups (3rd ed.). Georg Thieme Verlag.
- Nicolaou, K. C., & Sorensen, E. J. (1996). Classics in Total Synthesis. VCH.
-
Peng, H., & Chen, F.-E. (2017). Recent advances in asymmetric total synthesis of prostaglandins. Organic & Biomolecular Chemistry, 15(28), 5844-5858. [Link]
-
Riccardi, L., & Pescitelli, G. (2009). Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews, 38(4), 1147-1155. [Link]
-
Stork, G., & Takahashi, T. (1977). A new prostaglandin synthesis. A simple and stereocontrolled route to the key bicyclic lactone intermediate. Journal of the American Chemical Society, 99(4), 1275-1276. [Link]
- Trost, B. M. (1978). Some aspects of organometallic chemistry in the prostaglandin field. Pure and Applied Chemistry, 50(9-10), 1075-1103.
-
Xiao, M., et al. (2025). Asymmetric total synthesis of tricyclic prostaglandin D2 metabolite methyl ester via oxidative radical cyclization. Beilstein Journal of Organic Chemistry, 21, 1-9. [Link]
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- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
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- 7. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. jocpr.com [jocpr.com]
- 9. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 10. Pot and time economies in the total synthesis of Corey lactone - Chemical Science (RSC Publishing) DOI:10.1039/C9SC05824A [pubs.rsc.org]
"Methyl 2-(3-oxocyclopentyl)acetate" stability issues and degradation pathways
Welcome to the technical support center for Methyl 2-(3-oxocyclopentyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges and degradation pathways of this versatile intermediate. As a key building block in the synthesis of prostaglandins and other complex molecules, understanding its stability is paramount for reproducible and successful experimental outcomes.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and inherent properties of this compound.
Q1: What are the ideal storage conditions for this compound?
A1: To ensure long-term stability, this compound should be stored in a cool, dry, and well-ventilated area.[1] The container should be tightly sealed to prevent exposure to moisture and air. For optimal preservation, storage at 2-8°C is recommended, and for long-term storage, consider placing it under an inert atmosphere (e.g., argon or nitrogen).
Q2: Is this compound sensitive to light?
A2: While not always explicitly stated for this specific molecule, related compounds with similar functionalities can be light-sensitive. As a precautionary measure, it is best to store the compound in an amber or opaque vial to protect it from light, which can potentially catalyze degradation reactions.
Q3: What common solvents are compatible with this compound for experimental use?
A3: this compound is generally soluble in common organic solvents such as methanol, ethanol, ethyl acetate, and dichloromethane. However, it is crucial to use anhydrous solvents whenever possible, as residual water can contribute to hydrolysis of the methyl ester.
Q4: What are the primary functional groups that influence the stability of this compound?
A4: The two primary functional groups that dictate the stability of this molecule are the methyl ester and the ketone within the cyclopentanone ring. The methyl ester is susceptible to hydrolysis, while the stereocenters, particularly the one adjacent to both the ketone and the acetate side chain, can be prone to epimerization under certain conditions.
Troubleshooting Guide: Experimental Challenges
This section provides a detailed breakdown of common experimental issues, their probable causes related to compound stability, and actionable solutions.
Issue 1: Inconsistent Reaction Yields or Appearance of Unknown Impurities
Symptoms:
-
Lower than expected yield in a synthetic step.
-
Appearance of new spots on Thin Layer Chromatography (TLC) or new peaks in HPLC/GC-MS analysis that are not the starting material or the desired product.
-
The reaction mixture changes color unexpectedly.
Probable Cause 1: Hydrolysis of the Methyl Ester
The ester functional group is susceptible to cleavage by water, a reaction that can be catalyzed by both acids and bases. This results in the formation of 2-(3-oxocyclopentyl)acetic acid and methanol.
Solution:
-
Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dry all glassware thoroughly before use. If possible, run the reaction under an inert atmosphere.
-
Control pH: Avoid strongly acidic or basic conditions unless required by the reaction protocol. If your reaction generates acidic or basic byproducts, consider using a non-nucleophilic buffer to maintain a neutral pH.
-
Analytical Verification: To confirm hydrolysis, you can analyze your sample by LC-MS. The hydrolyzed product will have a molecular weight corresponding to the loss of a methyl group and the addition of a hydrogen atom (+1 Da from the parent ester).
Probable Cause 2: Epimerization
The stereocenters in this compound can be sensitive to isomerization, particularly in the presence of acids or bases. This can lead to a mixture of diastereomers, which may have different reactivity or chromatographic properties.
Solution:
-
Mild Reaction Conditions: Whenever possible, use mild and neutral reaction conditions.
-
Temperature Control: Avoid excessive heat, as this can accelerate the rate of epimerization.
-
Chromatographic Analysis: A chiral HPLC or GC method may be necessary to separate and quantify the different stereoisomers.
Issue 2: Degradation During Work-up or Purification
Symptoms:
-
The desired product is isolated, but its purity decreases over time.
-
Streaking or tailing is observed during column chromatography.
-
The isolated product has a different appearance (e.g., color) than expected.
Probable Cause: Residual Acid or Base from Work-up
Trace amounts of acid or base from aqueous work-up steps (e.g., HCl, NaHCO₃) can remain in the organic phase and catalyze degradation during solvent evaporation or storage.
Solution:
-
Thorough Washing: Wash the organic layer with brine (saturated NaCl solution) to remove residual water and water-soluble acids or bases.
-
Drying Agent: Use an appropriate amount of a neutral drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) and ensure sufficient contact time to remove all water.
-
Azeotropic Removal of Water: If your compound is stable to heat, co-evaporation with a solvent that forms an azeotrope with water (e.g., toluene) can be effective.
-
Prompt Purification: Purify the crude product as soon as possible after the work-up.
Degradation Pathways and Experimental Workflows
Visualizing Potential Degradation Pathways
The following diagram illustrates the two primary degradation pathways for this compound: hydrolysis and epimerization.
Caption: Potential degradation pathways for this compound.
Experimental Workflow: Stability Assessment
To proactively assess the stability of this compound under your specific experimental conditions, a forced degradation study can be invaluable.
Objective: To identify conditions that lead to degradation and characterize the degradation products.
Protocol:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Aliquot the stock solution into separate vials and expose them to the following stress conditions:
-
Acidic: Add 0.1 M HCl.
-
Basic: Add 0.1 M NaOH.
-
Oxidative: Add 3% H₂O₂.
-
Thermal: Heat at 60°C.
-
Photolytic: Expose to UV light (e.g., 254 nm).
-
-
Time Points: Sample from each vial at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Preparation: Neutralize the acidic and basic samples before analysis. Dilute all samples to a suitable concentration for the analytical method.
-
Analysis: Analyze the samples using a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products). A C18 column with a mobile phase of acetonitrile and water is a good starting point.
-
Data Interpretation: Quantify the amount of parent compound remaining and the formation of any degradation products over time.
Workflow Diagram:
Caption: Workflow for a forced degradation study.
Quantitative Data Summary
The following table summarizes the expected stability of this compound under various conditions. The degradation rates are illustrative and will depend on the specific concentration, temperature, and matrix.
| Condition | Stressor | Expected Stability | Primary Degradation Product |
| Acidic | 0.1 M HCl, RT | Low | 2-(3-oxocyclopentyl)acetic acid |
| Basic | 0.1 M NaOH, RT | Very Low | 2-(3-oxocyclopentyl)acetic acid |
| Neutral | Water, RT | Moderate | 2-(3-oxocyclopentyl)acetic acid |
| Thermal | 60°C, Solid | High | Minimal degradation |
| Photolytic | UV Light | Moderate-High | Varies |
| Oxidative | 3% H₂O₂, RT | High | Minimal degradation |
References
Sources
Technical Support Center: Catalyst Selection for Efficient Michael Addition to Cyclopentenones
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for catalyst selection in Michael addition reactions to cyclopentenones. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial C-C bond-forming reaction. The cyclopentanone scaffold is a foundational element in many biologically active molecules, and mastering its synthesis via Michael addition is a key competency.[1] This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and innovate in your own work.
Section 1: Catalyst Selection - Core Principles & FAQs
This section addresses the fundamental questions of catalyst choice, providing a framework for selecting the optimal catalytic system for your specific application.
Q1: What are the primary classes of catalysts used for Michael additions to cyclopentenones, and what are their fundamental mechanisms?
There are four principal classes of catalysts employed for this transformation, each with distinct advantages and mechanistic pathways: Organocatalysts, Metal Catalysts, Phase-Transfer Catalysts (PTC), and Biocatalysts.
-
Organocatalysts: These are metal-free, small organic molecules that promote the reaction. They are highly popular for their operational simplicity and low toxicity.[2] They typically operate via two main activation modes:
-
Enamine Catalysis: A chiral secondary amine (e.g., a proline derivative) reacts with the cyclopentenone to form a nucleophilic enamine intermediate. This enamine then attacks the Michael acceptor. This is a common strategy for the addition of ketones to Michael acceptors. For the addition to cyclopentenones, the reverse activation is more common.[3]
-
Iminium/Hydrogen-Bonding Catalysis: The catalyst activates the cyclopentenone by forming a transient iminium ion, lowering its LUMO and making it more electrophilic.[4][5] Simultaneously, another functional group on the catalyst (e.g., a thiourea or squaramide) can act as a hydrogen-bond donor to activate and orient the nucleophile (the Michael donor).[3][6][7] This dual activation model is highly effective for achieving high enantioselectivity.[6][7]
-
-
Metal Catalysts: Transition metal complexes (e.g., using Cu, Rh, Pd, Ni) act as Lewis acids to coordinate with the carbonyl group of the cyclopentenone.[2][8] This coordination polarizes the α,β-unsaturated system, rendering the β-carbon more susceptible to nucleophilic attack.[9] These catalysts are particularly effective for asymmetric additions, where chiral ligands coordinate to the metal center and create a chiral environment that directs the approach of the nucleophile.[10]
-
Phase-Transfer Catalysts (PTC): PTCs, often chiral quaternary ammonium or phosphonium salts, are used in biphasic systems (e.g., aqueous base and organic solvent).[11] The catalyst transports the deprotonated nucleophile (enolate) from the aqueous or solid phase into the organic phase where the cyclopentenone is dissolved.[11][12] The chiral cation forms a tight ion pair with the enolate, inducing stereoselectivity during the subsequent addition. Cinchona alkaloid-derived PTCs are particularly common and effective for this purpose.[10][12]
-
Biocatalysts: Enzymes, such as lipases, can catalyze Michael additions under mild, environmentally benign conditions.[13] While highly specific, their substrate scope can be narrower than synthetic catalysts. They are an excellent choice for green chemistry applications and can offer exceptional enantioselectivity.[10]
Q2: How do I choose between these catalyst classes for my specific reaction?
Your choice depends on several factors: the nature of your nucleophile (Michael donor), the desired outcome (racemic vs. asymmetric), scalability, and cost. The following flowchart and table provide a decision-making framework.
Caption: Catalyst selection flowchart for Michael additions to cyclopentenones.
Table 1: Comparative Overview of Catalyst Classes
| Catalyst Class | Pros | Cons | Typical Nucleophiles | Key Considerations |
| Organocatalysts | Metal-free, low toxicity, often air/moisture stable, excellent enantioselectivity.[3][6] | Can require higher catalyst loadings (1-20 mol%), may be slower than metal catalysts.[14] | Malonates, nitroalkanes, diones, aldehydes, ketones.[4][14][15] | Excellent for creating stereocenters. Bifunctional catalysts (e.g., thioureas) are highly effective.[3][6] |
| Metal Catalysts | High turnover frequency (low catalyst loading), high reactivity and selectivity.[8] | Potential for metal contamination in the final product, sensitivity to air/moisture. | Malonates, organoboronic acids, Grignard reagents (with Cu).[10][16][17] | Requires careful selection of chiral ligands. Indispensable for certain transformations like 1,4-additions of boronic acids.[10] |
| Phase-Transfer (PTC) | Uses inexpensive bases (e.g., KOH), operationally simple, scalable, avoids anhydrous conditions.[11] | Enantioselectivity can be sensitive to reaction conditions (stirring rate, concentration). | Glycine imines, malonates, compounds with high pKa.[10][11] | Ideal for stabilized carbanions that can be generated with aqueous base.[12] |
| Biocatalysts | Environmentally benign (often in aqueous media), extremely high enantioselectivity.[13] | Substrate scope can be limited, enzymes can be expensive and require specific pH/temperature control. | Amines, some carbon nucleophiles.[10][13] | A prime choice for specific, green-by-design syntheses.[13] |
Q3: What key experimental factors influence catalyst efficiency and stereoselectivity?
Beyond the catalyst itself, several parameters are critical:
-
Solvent: The solvent choice is paramount. Protic solvents like methanol can participate in a proton relay system, enhancing both yield and enantioselectivity in some organocatalytic systems.[4][5][18] In contrast, non-polar aprotic solvents are often preferred in metal-catalyzed and PTC reactions to avoid interference with the catalyst or reactive intermediates.[12]
-
Temperature: Lowering the reaction temperature (e.g., to 0 °C, -20 °C, or lower) often increases enantioselectivity by favoring the transition state with the lower activation energy, though it may slow the reaction rate.[1][19]
-
Base/Additive: In many cases, a co-catalyst or additive is required. For organocatalysis, an acid co-catalyst (like TFA or benzoic acid) might be needed to facilitate iminium ion formation.[5][14] For PTC and many metal-catalyzed reactions, a base is required to generate the active nucleophile.[1][20] The strength and stoichiometry of the base must be carefully controlled.
-
Concentration: Reaction concentration can influence the reaction order and favor the desired intramolecular or intermolecular reaction over side reactions like polymerization.[19]
Section 2: Troubleshooting Common Experimental Issues
Even with a well-chosen catalyst, challenges can arise. This section provides a logical framework for diagnosing and solving common problems.
Caption: Troubleshooting logic tree for common Michael addition issues.
Q&A Troubleshooting Guide
Q: My reaction has a low yield or is not proceeding. What are the likely causes?
A:
-
Inactive Catalyst: The catalyst may have degraded due to improper storage (exposure to air or moisture). Verify the integrity of your catalyst or use a fresh batch.
-
Insufficiently Acidic Nucleophile: The base used may not be strong enough to deprotonate your Michael donor. For carbon nucleophiles like malonates, a sufficiently strong base is crucial to generate the enolate.[21][22] Consider a stronger base or a different catalytic system.
-
Steric Hindrance: Highly substituted cyclopentenones or bulky nucleophiles can significantly slow down the reaction rate.[14] In these cases, increasing the temperature or catalyst loading may be necessary, though this can negatively impact selectivity.[14]
-
Reversible Reaction: The Michael addition is a reversible reaction. If the product is unstable under the reaction conditions, it may revert to the starting materials. Ensure your workup procedure quickly quenches the reaction to isolate the product.
Q: I'm observing poor stereoselectivity (low ee or dr). How can I improve it?
A:
-
Lower the Temperature: This is the most common and effective strategy. Reducing the temperature makes the reaction more sensitive to the energetic differences between the diastereomeric transition states, often leading to higher selectivity.[23]
-
Screen Solvents: The solvent plays a critical role in the organization of the transition state. A different solvent can dramatically alter stereochemical outcomes.[4] Systematically screen a range of polar aprotic, polar protic, and non-polar solvents.
-
Modify the Catalyst: Small changes to the catalyst structure (e.g., the blocking groups on a chiral ligand or the counter-ion in a PTC) can have a large impact on selectivity. If possible, screen a small library of related catalysts.
-
Check for Racemic Background Reaction: A non-catalyzed or base-catalyzed background reaction can produce a racemic product, lowering the overall ee. Try running the reaction with a lower concentration of base or at a lower temperature to disfavor the background reaction.
Q: My cyclopentenone starting material is polymerizing. How can I prevent this?
A: Cyclopentenone is highly susceptible to anionic, cationic, or radical polymerization due to its reactive α,β-unsaturated system.[19]
-
Purify the Cyclopentenone: Impurities, especially acidic or basic residues, can initiate polymerization. It is highly recommended to purify cyclopentenone by vacuum distillation or by passing it through a plug of neutral alumina immediately before use.[19]
-
Control Temperature: High temperatures accelerate polymerization. Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.[19]
-
Lower Concentration: High concentrations favor intermolecular polymerization. Running the reaction under more dilute conditions (e.g., 0.1 M) can minimize this side reaction.[19]
-
Add an Inhibitor: In cases of suspected radical polymerization (often initiated by peroxides formed from air exposure), adding a small amount of a radical inhibitor like BHT (butylated hydroxytoluene) can be effective.[19]
Q: I'm getting a mixture of 1,2- and 1,4-addition products. How do I favor the desired 1,4-addition?
A: The competition between 1,2-addition (attack at the carbonyl carbon) and 1,4-addition (conjugate addition) is governed by Hard-Soft Acid-Base (HSAB) theory.[21]
-
Use a "Softer" Nucleophile: Soft nucleophiles preferentially attack the soft electrophilic β-carbon (1,4-addition). Enolates derived from stabilized donors like malonic esters are soft.[24][25]
-
Avoid "Hard" Nucleophiles: Hard nucleophiles like Grignard or organolithium reagents tend to attack the hard carbonyl carbon (1,2-addition).[21] If you need to add a simple alkyl group, use a "soft" organometallic equivalent like a Gilman reagent (an organocuprate), which is classic for promoting 1,4-addition.[21]
-
Use a Lewis Acid Catalyst: Metal catalysts that coordinate to the carbonyl oxygen (e.g., Cu, Zn) can enhance the electrophilicity of the β-carbon, further promoting 1,4-addition.[9][26]
Section 3: Standardized Experimental Protocols
These generalized protocols serve as a validated starting point for your experiments. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Asymmetric Organocatalytic Addition of a Malonate
This protocol is adapted from established procedures using a chiral diamine/acid combination catalyst, which activates the malonate through hydrogen bonding.[4][5][18]
Reagents & Equipment:
-
Chiral diamine catalyst (e.g., (S)-1-(2-pyrrolidinylmethyl)pyrrolidine) (10 mol%)
-
Acid co-catalyst (e.g., Trifluoroacetic acid - TFA) (10 mol%)
-
2-Cyclopenten-1-one (1.0 equiv)
-
Dialkyl malonate (e.g., dibenzyl malonate) (1.2 equiv)
-
Anhydrous Methanol (to make a 0.2 M solution)
-
Inert atmosphere (Nitrogen or Argon), magnetic stirrer, standard glassware
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the chiral diamine catalyst (0.1 mmol) and the acid co-catalyst (0.1 mmol).
-
Add anhydrous methanol (5 mL) and stir until all solids are dissolved.
-
Add the dialkyl malonate (1.2 mmol) to the catalyst solution.
-
Cool the mixture to the desired temperature (e.g., 0 °C).
-
Add 2-cyclopenten-1-one (1.0 mmol) dropwise to the stirring solution.
-
Stir the reaction at 0 °C and monitor its progress by Thin-Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired Michael adduct.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Protocol 2: PTC-Mediated Addition of a Carbon Nucleophile
This protocol outlines a general procedure for a phase-transfer catalyzed Michael addition, adapted from methods using Cinchona alkaloid-derived catalysts.[10][12]
Reagents & Equipment:
-
Chiral Phase-Transfer Catalyst (e.g., a Cinchona-derived quaternary ammonium salt) (5-10 mol%)
-
2-Cyclopenten-1-one (1.0 equiv)
-
Michael Donor (e.g., a glycine imine or substituted malonate) (1.1 equiv)
-
Aqueous Base (e.g., 50% w/w KOH solution)
-
Organic Solvent (e.g., Toluene or Dichloromethane)
-
Vigorous mechanical or magnetic stirrer, standard glassware
Procedure:
-
To a round-bottom flask, add the Michael donor (1.1 mmol), 2-cyclopenten-1-one (1.0 mmol), the PTC (0.05-0.1 mmol), and the organic solvent (to make a 0.5 M solution).
-
Add the aqueous base solution (e.g., 2 mL).
-
Stir the biphasic mixture vigorously at room temperature (or lower for better selectivity). Vigorous stirring is essential to maximize the interfacial area for phase transfer.
-
Monitor the reaction progress by TLC or GC/LC-MS.
-
Upon completion, separate the organic layer. Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: Heterobimetallic-Catalyzed Asymmetric Michael Addition
This procedure is based on a highly reliable and scalable protocol for the addition of dimethyl malonate using a Ga-Li-bis(binaphthoxide) (GaLB) complex.[27]
Reagents & Equipment:
-
(S)-BINOL, Sodium tert-butoxide, Gallium(III) chloride for in situ catalyst preparation
-
2-Cyclopenten-1-one (1.0 equiv)
-
Dimethyl malonate (1.0 equiv)
-
Sodium tert-butoxide (as base, 0.1 equiv)
-
Anhydrous THF
-
Inert atmosphere, cannulas for liquid transfer, standard glassware
Procedure:
-
Catalyst Preparation (in situ):
-
In a dry flask under argon, dissolve (S)-BINOL (0.2 equiv) in anhydrous THF.
-
In a separate flask, add sodium tert-butoxide (0.2 equiv) and THF. Transfer the NaOtBu solution to the BINOL solution via cannula and stir for 30 min.
-
In a third flask, add Gallium(III) chloride (0.1 equiv) and THF. Transfer the lithium binaphthoxide solution to the GaCl₃ solution via cannula and stir for 2 hours to form the active catalyst solution.
-
-
Michael Addition:
-
In a separate, large, dry flask under argon, prepare a suspension of sodium tert-butoxide (0.1 equiv) in THF.
-
Add a portion of the prepared catalyst solution (0.1 equiv total) to the base suspension.
-
Add dimethyl malonate (1.0 equiv) followed by 2-cyclopenten-1-one (1.0 equiv).
-
Stir the mixture at room temperature for 24-48 hours, monitoring by TLC.
-
-
Workup and Purification:
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate. Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by vacuum distillation or flash column chromatography to afford the highly enantioenriched product.[27]
-
References
-
Christodoulou, M. S., & Pesciaioli, F. (2020). Synthesis of Chiral Cyclopentenones. Chemical Reviews. Retrieved from [Link]
-
Kolarovic, A., & Palkova, H. (2018). Asymmetric organocatalytic Michael addition of cyclopentane-1,2-dione to alkylidene oxindole. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Organocatalytic Regioselective Michael Additions of Cyclic Enones via Asymmetric Phase Transfer Catalysis. Retrieved from [Link]
-
Synfacts. (n.d.). Organocatalytic Enantioselective Michael Additions of Malonates to 2-Cyclopentenone. Retrieved from [Link]
-
Kolarovic, A., & Palkova, H. (2022). Asymmetric organocatalytic Michael addition of cyclopentane-1,2-dione to alkylidene oxindole. National Institutes of Health. Retrieved from [Link]
-
Alonso, D. A., & Baeza, A. (2015). A General, Scalable, Organocatalytic Nitro-Michael Addition to Enones: Enantioselective Access to All-Carbon Quaternary Stereocenters. Organic Letters. Retrieved from [Link]
-
Shibasaki, M., & Kumagai, N. (2008). Asymmetric Michael Addition of Dimethyl Malonate to 2-Cyclopenten-1-one Catalyzed by a Heterobimetallic Complex. Organic Syntheses. Retrieved from [Link]
-
Molecules. (2021). Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. MDPI. Retrieved from [Link]
-
Baran, P. S. (2005). Cyclopentane Synthesis. The Baran Laboratory. Retrieved from [Link]
-
Ashenhurst, J. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Michael addition reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Michael addition of 1,3-cyclopentadione to chalcone. Retrieved from [Link]
-
Dong, G. (2017). Catalytic activation of carbon–carbon bonds in cyclopentanones. National Institutes of Health. Retrieved from [Link]
-
MDPI. (2023). A Comprehensive Review on Metal Catalysts for the Production of Cyclopentanone Derivatives from Furfural and HMF. Retrieved from [Link]
-
Lund University Publications. (2023). Michael additions utilizing transition- metal-catalysts, Scope and limitations. Retrieved from [Link]
-
YouTube. (2015). Michael Reaction and Addition to Cyclopropane ring (CHE). Retrieved from [Link]
-
Chemistry Steps. (n.d.). Michael Addition Reaction Mechanism. Retrieved from [Link]
-
ResearchGate. (2019). What factors to control or omit to avoid or slow down Michael addition reactions?. Retrieved from [Link]
-
Pearson. (2022). Michael Addition Explained. Retrieved from [Link]
-
Lambert, T. H. (2015). Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions. National Institutes of Health. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Michael Addition. Retrieved from [Link]
-
ResearchGate. (n.d.). A Study on the Phase Transfer Catalyzed Michael Addition. Retrieved from [Link]
-
Filo. (n.d.). Problems on Conjugate (Michael) Additions and Related Syntheses. Retrieved from [Link]
- Michael addition reaction catalyst. (n.d.).
-
Rueping, M. (2017). B(C6F5)3-Catalyzed Michael Reactions: Aromatic C–H as Nucleophiles. Organic Letters. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Michael Addition. Retrieved from [Link]
-
Sorensen, E. J. (2007). A Concise Total Synthesis of (+)-Pedrolide. Journal of the American Chemical Society. Retrieved from [Link]
-
YouTube. (2018). Michael Addition Reaction Mechanism. Retrieved from [Link]
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Managing reaction temperature for selective "Methyl 2-(3-oxocyclopentyl)acetate" synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of Methyl 2-(3-oxocyclopentyl)acetate. This guide, developed by our senior application scientists, provides in-depth troubleshooting and frequently asked questions to ensure the selective and high-yield synthesis of this key intermediate. We will delve into the critical role of reaction temperature in the Dieckmann condensation, the primary synthetic route to this molecule.
I. Understanding the Synthesis: The Dieckmann Condensation
The synthesis of this compound is most commonly achieved through an intramolecular Claisen condensation of a diester, a reaction known as the Dieckmann condensation.[1][2] In this specific case, dimethyl adipate is treated with a strong base to yield the desired cyclic β-keto ester.[3][4] The reaction proceeds by deprotonation at an α-carbon to form an enolate, which then attacks the other ester group, leading to the formation of a five-membered ring.[5][6]
The selectivity and yield of this reaction are highly dependent on several factors, with reaction temperature being paramount. Improper temperature control can lead to a host of side reactions, including intermolecular condensation and decomposition of the starting materials or product.
II. Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the Dieckmann condensation to synthesize this compound?
A1: The optimal temperature for the Dieckmann condensation is highly dependent on the choice of base and solvent. For traditional systems using sodium methoxide in methanol or sodium ethoxide in ethanol, the reaction is often carried out at reflux temperature.[7] However, to minimize side reactions, modern approaches often utilize sterically hindered bases like potassium tert-butoxide (t-BuOK) or sodium hydride (NaH) in aprotic solvents such as toluene or tetrahydrofuran (THF).[8] With these systems, lower temperatures, sometimes even room temperature, can be employed to enhance selectivity.[8] A typical procedure using sodium hydride in toluene may involve an initial period at room temperature followed by heating to reflux for an extended period to ensure complete reaction.[5]
Q2: What are the consequences of running the reaction at a temperature that is too high?
A2: Excessively high temperatures can lead to several undesirable outcomes. These include:
-
Increased side reactions: Higher temperatures can promote intermolecular Claisen condensations, leading to polymeric byproducts and reducing the yield of the desired cyclic product.[9]
-
Decomposition: The starting material, dimethyl adipate, and the product, this compound, can be susceptible to decomposition at elevated temperatures, especially in the presence of a strong base.
-
Reduced Selectivity: The reversibility of the Claisen condensation can be more pronounced at higher temperatures, potentially leading to an equilibrium mixture that does not favor the desired product.[7]
Q3: Can the reaction be performed at sub-ambient temperatures? What are the potential drawbacks?
A3: Yes, employing stronger, sterically hindered bases like Lithium diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LHMDS) in aprotic solvents like THF allows for the reaction to be conducted at lower temperatures, including sub-ambient conditions.[8] The primary advantage of lower temperatures is the significant reduction in side reactions, leading to higher selectivity.[8] However, the main drawback is a potentially slower reaction rate, which may necessitate longer reaction times to achieve complete conversion.
Q4: How does the choice of solvent influence the optimal reaction temperature?
A4: The solvent plays a crucial role in stabilizing the intermediate enolate and influencing the overall reaction rate.
-
Protic solvents like ethanol are traditionally used with alkoxide bases. The reaction is typically run at the reflux temperature of the alcohol.[7]
-
Aprotic polar solvents like THF and DMF can enhance the stability of the enolate, potentially allowing for lower reaction temperatures.[8]
-
Non-polar solvents such as toluene are often used with bases like sodium hydride. These reactions often require heating to reflux to proceed at a reasonable rate.[5] The use of non-polar solvents may also help to reduce certain side reactions.[8]
III. Troubleshooting Guide
This section addresses common problems encountered during the synthesis of this compound, with a focus on temperature-related issues.
| Problem | Probable Cause (Temperature-Related) | Recommended Solution |
| Low Yield of Desired Product | Incomplete reaction: The reaction temperature may be too low, or the reaction time too short. | Gradually increase the reaction temperature in increments of 10°C or prolong the reaction time. Monitor the reaction progress by TLC or GC-MS. |
| Product decomposition: The reaction temperature may be too high. | Reduce the reaction temperature. Consider using a stronger, more sterically hindered base that allows for lower reaction temperatures. | |
| Reverse reaction favored: The equilibrium may not favor the product at the chosen temperature. This can occur if the product's enolizable proton is not effectively removed. | Ensure at least one equivalent of a strong, non-nucleophilic base is used to drive the reaction forward by irreversibly deprotonating the product.[1] | |
| Formation of Significant Byproducts (e.g., polymers) | Intermolecular condensation: The reaction temperature is too high, promoting reactions between different molecules of dimethyl adipate. | Lower the reaction temperature. Employing high dilution conditions can also favor the intramolecular cyclization over intermolecular reactions. |
| Starting Material Remains Unchanged | Reaction not initiated: The temperature is too low to overcome the activation energy for the initial deprotonation step. | Gradually increase the temperature. Ensure the base is active and the reagents are anhydrous, as moisture can quench the base. |
| Formation of a Complex Mixture of Products | Multiple side reactions: The reaction temperature is likely too high, leading to a variety of competing reactions. | Significantly lower the reaction temperature. It may be necessary to switch to a stronger base/aprotic solvent system that is effective at lower temperatures.[8] |
IV. Experimental Protocol: Temperature Control Emphasis
This protocol provides a step-by-step methodology for the synthesis of this compound using sodium hydride in toluene, with a focus on critical temperature control points.
Materials:
-
Dimethyl adipate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous toluene
-
Anhydrous methanol (for quenching)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Dichloromethane (DCM) or Ethyl Acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add a solution of dimethyl adipate in dry toluene to a flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel.
-
Base Addition (Temperature Control Point 1): Carefully add sodium hydride to the stirred solution at room temperature. The addition should be done portion-wise to control the initial exotherm and hydrogen gas evolution.
-
Initial Stirring (Temperature Control Point 2): Stir the resulting mixture at room temperature for a specified period (e.g., 30 minutes) to allow for the initial deprotonation to occur.[5]
-
Heating to Reflux (Temperature Control Point 3): Gradually heat the reaction mixture to reflux temperature (for toluene, this is approximately 110-111°C). Maintain a gentle reflux for an extended period (e.g., 20 hours) to drive the reaction to completion.[5]
-
Cooling and Quenching (Temperature Control Point 4): After the reaction is complete, allow the mixture to cool to room temperature. Then, carefully quench the excess sodium hydride by the slow, dropwise addition of anhydrous methanol. This step is exothermic and should be performed with caution.
-
Work-up: Treat the cooled reaction mixture with saturated aqueous NH₄Cl solution. Extract the aqueous layer with dichloromethane or ethyl acetate. Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography to afford the desired this compound.[5]
V. Visualizing the Process
Diagram 1: Reaction Pathway of Dieckmann Condensation
Caption: The reaction mechanism for the Dieckmann condensation of dimethyl adipate.
Diagram 2: Impact of Temperature on Selectivity
Caption: The effect of reaction temperature on the selectivity of the Dieckmann condensation.
Diagram 3: Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for troubleshooting low product yield.
VI. References
-
Alfa Chemistry. Dieckmann Condensation. --INVALID-LINK--
-
NROChemistry. Dieckmann Condensation. --INVALID-LINK--
-
Chemistry Steps. Dieckmann condensation – An Intramolecular Claisen Reaction. --INVALID-LINK--
-
Fiveable. Dimethyl Adipate Definition. --INVALID-LINK--
-
Organic Chemistry Portal. Dieckmann Condensation. --INVALID-LINK--
-
UCLA Chemistry. Illustrated Glossary of Organic Chemistry - Dieckmann condensation. --INVALID-LINK--
-
Glasp. Dieckmann Condensation Reaction Mechanism | Video Summary and Q&A. --INVALID-LINK--
-
gChem Global. Dieckmann Cyclization Comparative Reaction. --INVALID-LINK--
References
- 1. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. fiveable.me [fiveable.me]
- 4. Illustrated Glossary of Organic Chemistry - Dieckmann condensation [chem.ucla.edu]
- 5. Dieckmann Condensation | NROChemistry [nrochemistry.com]
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- 7. Dieckmann Condensation [organic-chemistry.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. gchemglobal.com [gchemglobal.com]
Technical Support Center: Purification of Methyl 2-(3-oxocyclopentyl)acetate Isomers
Welcome to the technical support guide for overcoming the complex purification challenges associated with Methyl 2-(3-oxocyclopentyl)acetate. This molecule, a key intermediate in the synthesis of prostaglandins and other pharmaceuticals, presents a significant hurdle due to its isomeric complexity.[1][2][3] It exists as a mixture of cis/trans diastereomers, each of which is a racemic mixture of two enantiomers. Achieving high isomeric purity is critical for ensuring the desired pharmacological activity and safety profile of the final active pharmaceutical ingredient (API).
This guide is structured to provide direct, actionable solutions to common problems encountered in the lab, blending foundational theory with practical, field-tested protocols.
Frequently Asked Questions (FAQs)
Q1: What are the specific isomers of this compound that I need to separate?
A: this compound has two stereocenters, leading to four possible stereoisomers. These are best understood in two pairs:
-
Diastereomers (cis and trans): These isomers differ in the relative orientation of the carboxymethyl group and the alkyl chain on the cyclopentanone ring.[4][5] In the cis isomer, these groups are on the same face of the ring, while in the trans isomer, they are on opposite faces. Diastereomers have different physical properties and can be separated by standard chromatographic techniques like HPLC or GC.[6]
-
Enantiomers: Each diastereomer (both cis and trans) exists as a pair of non-superimposable mirror images called enantiomers (R and S forms). Enantiomers have identical physical properties in a non-chiral environment, making their separation impossible with standard methods.[7] Specialized chiral separation techniques are required.[8]
Q2: Why is it critical to separate these isomers?
A: The biological activity of chiral molecules is often stereospecific. One isomer may be therapeutically active while the other could be inactive, less active, or even cause undesirable side effects. For prostaglandin precursors, the precise stereochemistry is fundamental to achieving the correct three-dimensional structure for enzymatic conversion and receptor binding.[9] Regulatory agencies worldwide mandate strict control over isomeric purity for chiral drugs, making robust separation methods essential.
Q3: What are the primary analytical techniques for separating these isomers?
A: A multi-step approach is typically necessary:
-
Diastereomer Separation: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and effective method.[10] Supercritical Fluid Chromatography (SFC) is also an excellent, often faster, and greener alternative.[6][11]
-
Enantiomer Separation: Chiral chromatography is the gold standard. This can be performed using either Chiral HPLC or Chiral SFC, both of which employ a Chiral Stationary Phase (CSP) to differentiate between the enantiomers.[8][12]
Troubleshooting Guide: Common Purification Issues
This section addresses specific experimental failures in a question-and-answer format. Follow the logic diagrams to diagnose and resolve your purification challenges.
Q4: I am seeing poor or no separation between my cis and trans diastereomers on RP-HPLC. What should I do?
A: This is a common method development challenge. The low polarity of the isomers can lead to insufficient interaction with the stationary phase. A systematic approach to method optimization is required.
Troubleshooting Workflow: Poor Diastereomer Resolution
References
- 1. Enzymatic preparation and purification of prostaglandin E2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Purification of prostaglandin endoperoxide synthetase from bovine vesicular gland microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Special Issue “Cellular Redox Mechanisms in Inflammation and Programmed Cell Death” | MDPI [mdpi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. fiveable.me [fiveable.me]
- 6. Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 8. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 9. researchgate.net [researchgate.net]
- 10. A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. uvadoc.uva.es [uvadoc.uva.es]
- 12. hplc.eu [hplc.eu]
Validation & Comparative
A Senior Application Scientist's Guide to Alternative Reagents for Dieckmann Condensation
For chemists engaged in the synthesis of carbocyclic and heterocyclic frameworks, particularly in the fields of natural product synthesis and medicinal chemistry, the Dieckmann condensation is an indispensable tool for the formation of five- and six-membered rings.[1][2] This intramolecular cyclization of diesters to yield β-keto esters has traditionally been performed using sodium ethoxide. While effective, the evolving demands of complex molecule synthesis necessitate a broader palette of reagents that can offer improved yields, milder reaction conditions, and greater functional group tolerance. This guide provides an in-depth comparison of viable alternatives to sodium ethoxide, supported by experimental data and detailed protocols, to empower researchers in selecting the optimal conditions for their specific synthetic challenges.
The Traditional Approach: Sodium Ethoxide
Sodium ethoxide, the archetypal base for the Dieckmann condensation, effectively promotes the formation of a key enolate intermediate, which subsequently undergoes intramolecular cyclization.[3][4] The reaction is typically conducted in a protic solvent like ethanol or an inert solvent such as toluene at reflux temperatures.[1] A classic example is the cyclization of diethyl adipate to afford ethyl 2-oxocyclopentanecarboxylate, which proceeds with a respectable yield of 82% in refluxing toluene.[1]
However, the use of sodium ethoxide is not without its drawbacks. The requirement of elevated temperatures can be detrimental to sensitive functional groups. Furthermore, the equilibrium nature of the initial deprotonation necessitates the use of at least a stoichiometric amount of base to drive the reaction to completion by forming the stabilized enolate of the product.[5] The presence of the alkoxide can also lead to undesired side reactions, such as transesterification if the alcohol solvent does not match the ester's alkoxy group.
Modern Alternatives: A Comparative Analysis
To overcome the limitations of sodium ethoxide, a range of alternative bases have been explored and successfully implemented in the Dieckmann condensation. These reagents offer distinct advantages in terms of reactivity, steric hindrance, and solubility, allowing for a more tailored approach to this classic transformation.
| Base | Solvent | Temperature | Yield (%) | Key Advantages | Considerations |
| Sodium Ethoxide (NaOEt) | Toluene | Reflux | 82[1] | Cost-effective, well-established. | High temperatures, potential for side reactions. |
| Sodium Hydride (NaH) | Toluene | Reflux | 72[1] | Irreversible deprotonation, avoids transesterification. | Flammable solid, requires careful handling. |
| Potassium tert-Butoxide (KOtBu) | Solvent-free | Not Specified | 82[6] | High yield, non-nucleophilic, can be used solvent-free. | Sterically demanding, can be less effective with hindered substrates. |
| Lithium Diisopropylamide (LDA) | THF | -78 °C to RT | Substrate Dependent | Strong, non-nucleophilic base, low temperatures. | Requires anhydrous conditions, preparation in situ. |
| Lithium bis(trimethylsilyl)amide (LHMDS) | THF | -78 °C | 74 (for a complex substrate)[2] | Highly hindered, non-nucleophilic, good solubility. | Sensitive to moisture, relatively expensive. |
Note: The yields reported are for the specific substrates and conditions mentioned in the cited literature and may vary for other substrates.
Sodium Hydride (NaH): An Irreversible Approach
Sodium hydride is a powerful, non-nucleophilic base that offers the significant advantage of an irreversible deprotonation of the diester. This is because the byproduct of the deprotonation is hydrogen gas, which evolves from the reaction mixture, driving the equilibrium forward.[7] This circumvents the need for a full equivalent of base to deprotonate the product β-keto ester. While effective, NaH is a flammable solid, often supplied as a dispersion in mineral oil, and requires careful handling under an inert atmosphere.[1]
Potassium tert-Butoxide (KOtBu): A Bulky and Efficient Alternative
Potassium tert-butoxide is a sterically hindered, non-nucleophilic base that has proven to be highly effective in the Dieckmann condensation.[2] Its bulky nature minimizes competing nucleophilic attack at the ester carbonyl groups. Notably, successful Dieckmann condensations have been reported using KOtBu under solvent-free conditions, offering a greener and more atom-economical approach.[6] For the cyclization of diethyl adipate, KOtBu has been shown to provide a high yield of 82%.[6]
Amide Bases: Low Temperature and High Selectivity
For substrates bearing sensitive functional groups that are incompatible with high temperatures, strong, non-nucleophilic amide bases such as lithium diisopropylamide (LDA) and lithium bis(trimethylsilyl)amide (LHMDS) are excellent choices.[2] These bases are typically used in aprotic solvents like tetrahydrofuran (THF) at low temperatures, often as low as -78 °C.[8] Their significant steric bulk prevents them from acting as nucleophiles, thus favoring the desired enolate formation. While highly effective, these reagents require strictly anhydrous conditions and are often prepared in situ or handled as solutions in organic solvents.
Experimental Protocols
To provide a practical context for the application of these alternative reagents, the following are representative experimental protocols.
Protocol 1: Dieckmann Condensation of Diethyl Adipate using Sodium Hydride
Materials:
-
Diethyl adipate
-
Sodium hydride (60% dispersion in mineral oil)
-
Dry Toluene
-
Dry Methanol
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of diethyl adipate (1.0 eq) in dry toluene under an argon atmosphere, add sodium hydride (1.2 eq).
-
Carefully add a catalytic amount of dry methanol to initiate the reaction. Note: Hydrogen gas will evolve.
-
Stir the resulting mixture at room temperature for 30 minutes.
-
Heat the reaction mixture to reflux for the time determined by reaction monitoring (e.g., TLC or GC).
-
Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution.
-
Extract the mixture with DCM.
-
Wash the combined organic extracts with brine and dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the residue by distillation or chromatography to yield ethyl 2-oxocyclopentanecarboxylate.[1]
Protocol 2: Dieckmann Condensation using Lithium bis(trimethylsilyl)amide (LHMDS)
Materials:
-
Diester substrate
-
Lithium bis(trimethylsilyl)amide (LHMDS) (1M solution in THF or hexanes)
-
Dry Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Ethyl acetate
-
Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve the diester (1.0 eq) in dry THF in a flame-dried flask under an argon atmosphere and cool the solution to -78 °C.
-
Add LHMDS (1.2 eq) dropwise to the cooled solution.
-
Allow the reaction to stir at -78 °C for 30 minutes, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate.
-
Dry the combined organic layers over MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.[8]
Mechanistic Insights
The Dieckmann condensation proceeds through a mechanism analogous to the intermolecular Claisen condensation.[8][9] The key steps are:
-
Enolate Formation: A strong base removes an acidic α-proton from one of the ester groups to form a resonance-stabilized enolate.
-
Intramolecular Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of the other ester group within the same molecule, forming a cyclic tetrahedral intermediate.
-
Ring Closure and Elimination: The tetrahedral intermediate collapses, eliminating an alkoxide ion to form the cyclic β-keto ester.
-
Deprotonation of the Product: If the resulting β-keto ester has an acidic proton between the two carbonyl groups, the base will deprotonate it, forming a highly stabilized enolate. This final, essentially irreversible deprotonation is the thermodynamic driving force for the reaction.[5]
-
Protonation: An acidic workup protonates the enolate to yield the final neutral cyclic β-keto ester.
Caption: Generalized mechanism of the Dieckmann condensation.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for performing a Dieckmann condensation and subsequent workup.
Caption: A typical experimental workflow for the Dieckmann condensation.
Conclusion
While sodium ethoxide remains a workhorse for the Dieckmann condensation, a comprehensive understanding of the available alternatives is crucial for the modern synthetic chemist. Non-nucleophilic, sterically hindered bases such as potassium tert-butoxide, LDA, and LHMDS offer significant advantages, particularly for complex substrates requiring milder conditions. Sodium hydride provides an irreversible reaction pathway, which can be beneficial in driving the reaction to completion. The choice of the optimal reagent will ultimately depend on the specific substrate, the presence of sensitive functional groups, and the desired reaction conditions. By leveraging the information and protocols presented in this guide, researchers can make more informed decisions to enhance the efficiency and success of their synthetic endeavors.
References
- A Comparative Analysis of Catalysts for Dieckmann Condensation: A Guide for Researchers. (2025). BenchChem.
- Dieckmann Reaction. Merck Index, 15th ed., Royal Society of Chemistry, 2013.
- Schaefer, J. P.; Bloomfield, J. J. The Dieckmann Condensation (Including the Thorpe-Ziegler Condensation). Org. React.1967, 15, 1–203. DOI: 10.1002/0471264180.or015.01.
- Frost, L. Dieckmann Condensation reaction. ChemSpider SyntheticPages, SP176. DOI: 10.1039/SP176.
- Dieckmann Condens
- Dieckmann Condens
- Toda, F.; Takumi, H.; Abe, K. Solvent-free Dieckmann condensation reactions of diethyl adipate and pimelate. J. Chem. Soc., Perkin Trans. 11998, 3521-3522.
- A Dieckmann condensation of diethyl adipate was carried out by he
- High-yielding method for preparation of carbocyclic or N-containing heterocyclic β-keto esters using in situ activated sodium hydride in dimethyl sulphoxide. Taylor & Francis Online.
- Dieckmann, W. Zur Kenntniss der Ringbildung aus Kohlenstoffketten. Ber. Dtsch. Chem. Ges.1894, 27, 965-966.
- House, H. O. Modern Synthetic Reactions, 2nd ed.; W. A. Benjamin: Menlo Park, CA, 1972; pp 740-743.
- Diesters Compound Intramolecular Condensation and Its Applications. International Journal for Research in Applied Science & Engineering Technology.
- Dieckmann Condens
- Dieckmann condens
- Dieckmann Condens
- Working with Hazardous Chemicals. Organic Syntheses.
- Intramolecular Claisen Condensations: The Dieckmann Cycliz
- Dieckmann Condens
- Write the structure of the Dieckmann cyclization product formed on tre
- An Efficient and Scalable One-Pot Double Michael Addition-Dieckmann Condensation for the Synthesis of 4,4-Disubstituted Cyclohexane β-Keto Esters. Organic Chemistry Portal.
- Claisen Condensation and Dieckmann Condens
- Chapter 21: Ester Enol
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- 5. Modern Synthetic Reactions. Second Edition - House, Herbert O.: 9780805345018 - AbeBooks [abebooks.com]
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A Senior Application Scientist's Guide to Catalyst Selection for Asymmetric Michael Addition to Cyclopentenones
Authored for Researchers, Scientists, and Drug Development Professionals
The asymmetric Michael addition, or conjugate addition, stands as a cornerstone transformation in synthetic organic chemistry for the stereocontrolled formation of carbon-carbon and carbon-heteroatom bonds. When applied to cyclopentenones, this reaction unlocks chiral pathways to a vast array of complex molecules, including prostaglandins, steroids, and other pharmacologically significant compounds. The cyclopentenone unit is a powerful synthon, and its stereoselective functionalization is of paramount importance.[1] The choice of catalyst is the most critical parameter dictating the success, efficiency, and stereochemical outcome of this reaction.
This guide provides an in-depth comparison of the primary catalytic systems employed for the asymmetric Michael addition to cyclopentenones. We will move beyond a simple cataloging of catalysts to explore the mechanistic rationale behind their function, present comparative performance data, and offer detailed experimental protocols to bridge theory with practice.
Pillars of Catalysis: A Comparative Overview
The field is dominated by two major catalytic paradigms: organocatalysis and metal-based catalysis. Each offers a unique set of advantages and operates through distinct activation modes, making them complementary tools for the synthetic chemist.
Organocatalysis: The Metal-Free Revolution
Organocatalysis utilizes small, chiral organic molecules to induce enantioselectivity, circumventing the need for often toxic and expensive heavy metals. The primary activation modes relevant to cyclopentenones are iminium ion formation and bifunctional hydrogen-bonding catalysis.
-
Iminium Catalysis: Chiral secondary amines, such as proline derivatives or MacMillan-type catalysts, react reversibly with the enone to form a transient, chiral iminium ion. This process effectively lowers the LUMO of the α,β-unsaturated system, accelerating the attack by a nucleophile. The steric environment created by the catalyst directs the nucleophile to one face of the molecule, thereby controlling the stereochemistry. This approach is particularly effective for additions of "soft" nucleophiles like malonates.[2]
-
Bifunctional Catalysis (H-Bonding): Catalysts like cinchona alkaloid-derived thioureas and squaramides possess both a Brønsted basic site (e.g., a quinuclidine nitrogen) and a hydrogen-bond donor motif (the thiourea or squaramide group).[3][4][5] This dual functionality allows the catalyst to simultaneously activate the nucleophile through deprotonation or hydrogen bonding and the cyclopentenone electrophile through hydrogen bonding to the carbonyl oxygen. This cooperative activation is highly effective for a wide range of nucleophiles, including diones and nitroalkanes.[4][6]
Metal-Based Catalysis: Power and Versatility
Transition metal complexes offer unparalleled reactivity and are often the catalysts of choice for less reactive nucleophiles, such as organometallic reagents.
-
Copper Catalysis: Copper complexes are arguably the most versatile and widely used metal catalysts for this transformation. With chiral phosphine or phosphoramidite ligands, copper can effectively catalyze the addition of hard organometallic nucleophiles like Grignard reagents and organozincs.[7][8] The generally accepted mechanism involves the formation of a copper enolate intermediate. Copper(II) complexes with bisoxazoline ligands are also highly efficient for the addition of soft nucleophiles.[7]
-
Rhodium Catalysis: For conjugate additions involving aryl and alkenyl groups, rhodium catalysts, particularly those bearing BINAP-type ligands, often provide superior results in terms of yield and enantioselectivity compared to other metals.[7]
-
Other Metals: Nickel-catalyzed systems have been developed for reductive conjugate additions, offering an alternative pathway that utilizes organic halides instead of pre-formed organometallic nucleophiles.[9]
Workflow & Mechanistic Insights
Understanding the operational workflow and the underlying catalytic cycles is crucial for troubleshooting and optimization.
General Experimental Workflow
The following diagram outlines a typical workflow for setting up an asymmetric Michael addition reaction. The key considerations are the purity of reagents and solvent, the precise control of temperature, and, for many metal-catalyzed reactions, the maintenance of an inert atmosphere.
Caption: Catalytic cycle for Iminium-based organocatalysis.
Caption: Catalytic cycle for bifunctional H-bonding organocatalysis.
Caption: Simplified catalytic cycle for Cu-catalyzed conjugate addition of Grignard reagents.
Performance Data: A Head-to-Head Comparison
The selection of a catalyst is ultimately driven by performance. The tables below summarize experimental data for the addition of various nucleophiles to cyclopentenones, showcasing the capabilities of different catalytic systems.
Table 1: Organocatalytic Addition of Carbon Nucleophiles to Cyclopentenones
| Catalyst Type | Nucleophile | Substrate | Yield (%) | ee (%) | Reference |
| Chiral Diamine | Nitromethane | 3-Methyl-2-cyclopenten-1-one | 65 | 96 | [10] |
| Chiral Diamine | Diethyl Malonate | 2-Cyclopenten-1-one | 95 | 90 | [2] |
| Cinchonine-Squaramide | Cyclopentane-1,2-dione | Benzylidene Oxindole | 80 | 92 | [3][4] |
| (R,R)-DPEN-Thiourea | Cyclohexanone | trans-β-Nitrostyrene | 99 | 99 | [6] |
Note: The DPEN-Thiourea example uses cyclohexanone as the nucleophile, which forms an enamine in situ, and nitrostyrene as the acceptor, but it illustrates the high efficiency of this catalyst class in related Michael additions.
Table 2: Metal-Catalyzed Addition of Carbon Nucleophiles to Cyclopentenones
| Catalyst System | Nucleophile | Substrate | Yield (%) | ee (%) | Reference |
| CuI / Ferrocenyl Diphosphine | EtMgBr | 2-Cyclohexen-1-one | >98 | 96 | [8] |
| Cu(OTf)₂ / Phosphoramidite | Et₂Zn | 2-Cyclopenten-1-one | >98 | >98 | [7] |
| Rh(acac)(C₂H₄)₂ / BINAP | PhB(OH)₂ | 2-Cyclohexen-1-one | 99 | 99 | [7] |
| Cu(II)-Bisoxazoline | Diethyl Malonate | 2-Cyclopenten-1-one | High | High | [7] |
Note: Some examples use cyclohexenone as a proxy for cyclopentenone due to data availability, but the catalytic systems are directly applicable.
Field-Proven Experimental Protocols
To translate the data into actionable laboratory practice, we provide two detailed protocols for high-performing catalytic systems.
Protocol 1: Organocatalytic Nitro-Michael Addition
This protocol is adapted from methodologies demonstrating the use of chiral diamines for the highly enantioselective addition of nitromethane to substituted cyclopentenones. [10][11]
-
Rationale: This procedure utilizes a chiral primary-tertiary diamine catalyst which activates the enone via iminium formation. Benzoic acid is used as a co-catalyst to facilitate proton transfer and catalyst turnover. The reaction is scalable and provides access to valuable all-carbon quaternary stereocenters. [10]
-
Step-by-Step Methodology:
-
Preparation: To an oven-dried 4 mL vial equipped with a magnetic stir bar, add the β-substituted cyclopentenone (0.2 mmol, 1.0 equiv.), the tert-leucine-derived diamine catalyst (10 mol %, 0.02 mmol), and benzoic acid (10 mol %, 0.02 mmol).
-
Solvent and Reagent Addition: Add the solvent (e.g., chloroform, 1.0 mL) followed by nitromethane (1.0 mmol, 5.0 equiv.).
-
Reaction: Cap the vial and stir the reaction mixture vigorously at room temperature (approx. 20-25 °C). Monitor the reaction progress by TLC or GC-MS. Reaction times can vary from 48 to 96 hours depending on the substrate. [10] 4. Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess nitromethane.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure Michael adduct.
-
Analysis: Determine the enantiomeric excess (ee) of the product by chiral stationary phase HPLC analysis.
-
Protocol 2: Copper-Catalyzed Grignard Addition
This protocol is based on the highly efficient copper-catalyzed conjugate addition of Grignard reagents to cyclic enones using chiral ferrocenyl diphosphine ligands. [8]
-
Rationale: This method is ideal for the enantioselective introduction of alkyl groups. It requires strict anhydrous and oxygen-free conditions as both the catalyst and the Grignard reagent are sensitive to air and moisture. The use of a copper(I) source and a chiral diphosphine ligand generates the active catalyst in situ.
-
Step-by-Step Methodology:
-
Catalyst Preparation (In Situ): In an oven-dried Schlenk tube under an argon atmosphere, add copper(I) iodide (CuI) (5 mol %, 0.01 mmol) and the chiral ferrocenyl diphosphine ligand (e.g., (R,S)-Josiphos) (5.5 mol %, 0.011 mmol). Add anhydrous toluene (1.0 mL) and stir the mixture at room temperature for 20 minutes.
-
Reaction Setup: Cool the catalyst mixture to the specified temperature (e.g., -75 °C) using a cryostat or a dry ice/acetone bath.
-
Substrate Addition: Add the cyclopentenone substrate (0.2 mmol, 1.0 equiv.) to the cooled catalyst suspension.
-
Nucleophile Addition: Add the Grignard reagent (e.g., 1.0 M solution of EtMgBr in THF, 0.24 mmol, 1.2 equiv.) dropwise over 5-10 minutes.
-
Reaction: Stir the mixture at the low temperature until the starting material is consumed as monitored by TLC.
-
Quenching and Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at the reaction temperature. Allow the mixture to warm to room temperature. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification & Analysis: Purify the crude product by flash column chromatography and determine the enantiomeric excess by chiral HPLC or GC.
-
Conclusion and Strategic Catalyst Selection
The asymmetric Michael addition to cyclopentenones is a well-developed yet continuously evolving field. Both organocatalysis and metal catalysis offer powerful and often complementary solutions.
Decision-Making Guide:
-
For soft nucleophiles (malonates, diones, nitroalkanes) and a desire to avoid metals: Bifunctional organocatalysts (thioureas, squaramides) are an excellent first choice due to their broad applicability and high enantioselectivities. For malonates specifically, iminium catalysis is also a strong contender. [2]* For constructing all-carbon quaternary centers: Look to robust organocatalytic systems with nitroalkanes or highly active metal catalysts. [10]* For the addition of simple alkyl or aryl groups (from Grignards, organozincs, or boronic acids): Copper and Rhodium catalysis are the undisputed industry standards, providing high yields, excellent selectivities, and fast reaction times. [7][8]* When scalability and cost are primary drivers: Organocatalysis can be advantageous due to lower catalyst loadings (sometimes) and the lower cost and toxicity of the catalysts compared to precious metal systems. [10] The future of this field lies in the development of catalysts with even broader substrate scopes, lower catalyst loadings, and the ability to operate under more sustainable conditions. The continued exploration of novel activation modes and catalyst designs will undoubtedly expand the synthetic chemist's toolbox, enabling the efficient and elegant construction of complex chiral molecules built upon the versatile cyclopentenone framework.
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Recent Advances in Catalytic Enantioselective Michael Additions. ResearchGate.[Link]
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A General, Scalable, Organocatalytic Nitro-Michael Addition to Enones: Enantioselective Access to All-Carbon Quaternary Stereocenters. Organic Letters.[Link]
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Asymmetric organocatalytic Michael addition of cyclopentane-1,2-dione to alkylidene oxindole. Beilstein Journal of Organic Chemistry.[Link]
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Asymmetric Phase-Transfer Catalytic aza-Michael Addition to Cyclic Enone: Highly Enantioselective and Diastereoselective Synthesis of Cyclic 1,3-Aminoalcohols. ResearchGate.[Link]
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A General, Scalable, Organocatalytic Nitro-Michael Addition to Enones: Enantioselective Access to All-Carbon Quaternary Stereocenters. Organic Letters.[Link]
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Asymmetric organocatalytic Michael addition of cyclopentane-1,2-dione to alkylidene oxindole. National Institutes of Health.[Link]
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Enantioselective Michael Addition of Malonates to Enones. ResearchGate.[Link]
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Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. ResearchGate.[Link]
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Asymmetric Organocatalytic Michael Addition–Cyclization Cascade of Cyclopentane-1,2-dione with Substituted α,β-Unsaturated Aldehydes. ResearchGate.[Link]
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Catalytic enantioselective 1,6-conjugate additions of propargyl and allyl groups. National Institutes of Health.[Link]
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Asymmetric organocatalytic Michael addition of cyclopentane-1,2-dione to alkylidene oxindole. PubMed.[Link]
-
Catalytic Enantioselective Conjugate Addition with Grignard Reagents. Accounts of Chemical Research.[Link]
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Organocatalytic asymmetric Michael addition of alpha-aryl cyclopentanones to nitroolefins for construction of adjacent quaternary and tertiary stereocenters. Semantic Scholar.[Link]
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Nickel-Catalyzed Reductive Conjugate Addition to Enones via Allylnickel Intermediates. University of Wisconsin-Madison.[Link]
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Enantioselective Organocatalytic Conjugate Addition of Malonates to β,β-Disubstituted β-Trifluoromethyl Enones under High Pressure. Organic Letters.[Link]
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Synthesis of Chiral Cyclopentenones. Chemical Reviews.[Link]
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Recent advances in organocatalytic asymmetric oxa-Michael addition triggered cascade reactions. Organic Chemistry Frontiers.[Link]
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Catalytic enantioselective syn hydration of enones in water using a DNA-based catalyst. ResearchGate.[Link]
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Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. ResearchGate.[Link]
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Comparative Reactivity Analysis: Methyl 2-(3-oxocyclopentyl)acetate vs. Ethyl 2-(3-oxocyclopentyl)acetate
A Technical Guide for Researchers in Synthetic Chemistry and Drug Development
In the landscape of pharmaceutical synthesis and materials science, the selection of appropriate starting materials and intermediates is paramount to achieving desired reaction outcomes, optimizing yields, and ensuring process efficiency. The 2-(3-oxocyclopentyl)acetate scaffold is a valuable building block in the synthesis of a variety of complex molecules, including prostaglandin analogs and other biologically active compounds. A common point of consideration for chemists is the choice of the ester protecting group, typically between a methyl and an ethyl ester. This guide provides an in-depth, objective comparison of the reactivity of Methyl 2-(3-oxocyclopentyl)acetate and Ethyl 2-(3-oxocyclopentyl)acetate, drawing upon fundamental principles of organic chemistry and supporting experimental data from analogous systems.
At a Glance: Key Differences and Theoretical Underpinnings
The reactivity of these two closely related β-keto esters is primarily influenced by a combination of steric and electronic effects imparted by the methyl versus the ethyl group of the ester functionality. While these effects are often subtle, they can have a significant impact on reaction kinetics and, in some cases, product distribution.
1. Electronic Effects:
Both methyl and ethyl groups are electron-donating through an inductive effect. The ethyl group, with its additional methylene unit, is generally considered to be slightly more electron-donating than the methyl group. This increased electron-donating character can subtly influence the electron density at the ester carbonyl, potentially making it a slightly weaker electrophile. However, this effect is generally considered to be minor in comparison to steric factors.
2. Steric Hindrance:
The most significant differentiator between the methyl and ethyl esters is the steric bulk of the alkoxy group. The ethyl group is larger than the methyl group, and this increased size can hinder the approach of nucleophiles to the ester carbonyl carbon. This steric impediment is a critical factor in reactions involving nucleophilic attack at the ester, such as hydrolysis, transesterification, and reduction.
Experimental Insights from Analogous Systems
Ester Hydrolysis: A Case Study in Steric Dominance
The hydrolysis of esters is a fundamental reaction and a useful probe for assessing the relative reactivity of the carbonyl group. In general, methyl esters tend to hydrolyze at a slightly faster rate than their ethyl counterparts. This is primarily attributed to the reduced steric hindrance around the methyl ester, allowing for more facile attack by water or hydroxide ions.
| Ester | Reaction Condition | Relative Rate Constant | Primary Influencing Factor |
| Methyl Acetate | Alkaline Hydrolysis | Faster | Less Steric Hindrance |
| Ethyl Acetate | Alkaline Hydrolysis | Slower | Greater Steric Hindrance |
This trend is well-established in the study of ester hydrolysis kinetics.
Reactions at the α-Carbon: Enolate Formation and Subsequent Reactions
For β-keto esters, the reactivity at the α-carbon is of paramount importance. The acidity of the α-protons and the subsequent nucleophilicity of the enolate are key to a wide range of carbon-carbon bond-forming reactions, such as alkylations and aldol condensations.
The electronic difference between the methyl and ethyl ester is expected to have a negligible effect on the pKa of the α-protons. The primary influence on the rate of enolate formation and subsequent reactions will again be steric hindrance. The bulkier ethyl group may slightly impede the approach of a base to the α-proton and also the approach of the resulting enolate to an electrophile. However, this effect is generally considered to be small.
A comparative analysis of ethyl 3-oxoheptanoate and ethyl acetoacetate suggests that increasing the steric bulk of the alkyl chain on the ketone side (n-butyl vs. methyl) can lead to slightly slower reaction rates in alkylation reactions.[1] By analogy, a similar, albeit smaller, effect can be anticipated when comparing the ethyl and methyl esters of 2-(3-oxocyclopentyl)acetate.
Experimental Protocols for Direct Comparison
To definitively determine the relative reactivity of this compound and Ethyl 2-(3-oxocyclopentyl)acetate, a series of controlled kinetic experiments can be performed.
Protocol 1: Comparative Hydrolysis Rate Determination
Objective: To quantify the relative rates of alkaline hydrolysis.
Methodology:
-
Prepare equimolar solutions of this compound and Ethyl 2-(3-oxocyclopentyl)acetate in a suitable solvent (e.g., 80:20 ethanol:water).
-
Prepare a standardized solution of sodium hydroxide.
-
Initiate the hydrolysis by adding a known excess of the sodium hydroxide solution to each ester solution at a constant temperature.
-
At timed intervals, withdraw aliquots from each reaction mixture and quench the reaction by adding a known excess of a standard acid (e.g., HCl).
-
Back-titrate the unreacted acid with the standardized sodium hydroxide solution to determine the concentration of remaining base at each time point.
-
Calculate the concentration of the ester at each time point and determine the second-order rate constant for each reaction.
Workflow for Comparative Hydrolysis Kinetics.
Protocol 2: Competitive Enolization and Trapping
Objective: To assess the relative rates of enolate formation.
Methodology:
-
Prepare a solution containing an equimolar mixture of this compound and Ethyl 2-(3-oxocyclopentyl)acetate in an anhydrous aprotic solvent (e.g., THF) at low temperature (-78 °C).
-
Add a sub-stoichiometric amount of a strong, non-nucleophilic base (e.g., Lithium diisopropylamide, LDA) to the solution.
-
After a short reaction time, quench the reaction with a trapping agent that reacts irreversibly with the enolates (e.g., trimethylsilyl chloride, TMSCl).
-
Analyze the product mixture by gas chromatography-mass spectrometry (GC-MS) or quantitative ¹H NMR to determine the relative ratio of the silyl enol ethers derived from the methyl and ethyl esters.
-
The ratio of the trapped products will reflect the relative rates of enolization.
Workflow for Competitive Enolization Experiment.
Conclusion and Outlook
Based on established principles of physical organic chemistry and experimental data from analogous systems, it is predicted that This compound will exhibit a slightly higher reactivity than Ethyl 2-(3-oxocyclopentyl)acetate in reactions where nucleophilic attack at the ester carbonyl is the rate-determining step . This difference is primarily attributed to the smaller steric profile of the methyl group compared to the ethyl group.
For reactions involving the α-carbon, such as enolate formation, the difference in reactivity is expected to be less pronounced but may still favor the methyl ester to a small degree due to reduced steric hindrance for the approaching base and subsequent electrophile.
For researchers and drug development professionals, this seemingly minor difference can be leveraged to fine-tune reaction conditions. In instances where a more reactive ester is desired to drive a reaction to completion under milder conditions, the methyl ester may be the preferred choice. Conversely, if a slightly less reactive and potentially more stable ester is beneficial for a particular synthetic strategy or for the final product, the ethyl ester could be advantageous. The provided experimental protocols offer a clear pathway for quantifying these reactivity differences for specific applications.
References
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A Senior Application Scientist's Guide to Spectroscopic Analysis of Methyl 2-(3-oxocyclopentyl)acetate Isomers
For researchers and professionals in drug development, the precise structural elucidation of chiral molecules is a cornerstone of efficacy and safety. "Methyl 2-(3-oxocyclopentyl)acetate" presents a fascinating case study in stereoisomerism, with its potential for both diastereomers (cis/trans) and enantiomers (R/S). This guide provides an in-depth comparison of spectroscopic methodologies to unambiguously identify these isomers, grounded in experimental principles and practical workflows.
The Structural Challenge: Understanding the Isomers
This compound possesses two stereocenters, giving rise to four possible stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). These can be grouped into two pairs of enantiomers, which are also diastereomeric to each other. The cis and trans nomenclature describes the relative orientation of the substituents on the cyclopentane ring.[1][2]
Core Analytical Strategy: A Multi-Technique Approach
No single spectroscopic technique can fully resolve all isomeric forms of this compound. A synergistic approach employing Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and chiroptical methods is essential for complete characterization.
Workflow for Isomer Identification
Figure 1: A logical workflow for the complete spectroscopic identification of this compound isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Keystone of Diastereomer Identification
NMR spectroscopy is the most powerful tool for distinguishing between cis and trans isomers due to its sensitivity to the spatial arrangement of atoms.[3]
¹H NMR: Unraveling Proton Environments
The chemical shifts and coupling constants of the cyclopentane ring protons are highly diagnostic.
-
Chemical Shift Differences: In the cis isomer, the substituents are on the same face of the ring, leading to greater steric hindrance and altered electronic environments compared to the trans isomer. This results in distinct chemical shifts for the ring protons.
-
Coupling Constants (³J): The vicinal coupling constant (³J) between adjacent protons is dependent on the dihedral angle, as described by the Karplus relationship. In cyclopentane systems, trans protons typically exhibit larger coupling constants than cis protons.[4]
Table 1: Predicted ¹H NMR Data for cis and trans Isomers
| Proton | Predicted Chemical Shift (ppm) - cis | Predicted Chemical Shift (ppm) - trans | Key Differentiating Feature |
| H1 (methine) | ~2.5 - 2.8 | ~2.3 - 2.6 | The proton on the carbon bearing the acetate group will be influenced by the proximity of the carbonyl in the cis isomer. |
| H2 (methine) | ~2.8 - 3.1 | ~2.6 - 2.9 | The proton on the carbon adjacent to the carbonyl will show different shifts due to the relative orientation of the acetate group. |
| Methylene Protons | Complex Multiplets | Complex Multiplets | The methylene protons are diastereotopic in both isomers, leading to complex splitting patterns.[5][6] |
| Methoxy Protons | ~3.7 | ~3.7 | Unlikely to show significant difference. |
| ³J(H1,H2) | ~3 - 6 Hz | ~7 - 10 Hz | Definitive indicator of stereochemistry. |
¹³C NMR: A Supporting Role
While less dramatic than in ¹H NMR, subtle differences in ¹³C chemical shifts can be observed, particularly for the ring carbons, due to steric effects.
2D NMR Techniques for Unambiguous Assignment
-
COSY (Correlation Spectroscopy): Confirms the connectivity of protons, aiding in the assignment of the complex multiplets of the cyclopentane ring.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This is the definitive experiment for cis/trans assignment. A cross-peak between the methine protons (H1 and H2) in the NOESY spectrum indicates that they are close in space, confirming a cis relationship.[7][8] The absence of this cross-peak is strong evidence for a trans arrangement.
Experimental Protocol: NOESY for cis/trans Determination
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz).
-
Acquisition: Acquire a 2D NOESY spectrum with a mixing time optimized to observe intramolecular NOEs (typically 500-800 ms).
-
Processing and Analysis: Process the 2D data and look for a cross-peak between the signals assigned to the H1 and H2 methine protons.
Chiroptical Methods: Resolving Enantiomers
Once the diastereomers have been identified, chiroptical techniques are employed to determine the absolute configuration (R or S) of the enantiomers.
Vibrational Circular Dichroism (VCD)
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[9][10] Each enantiomer will produce a VCD spectrum that is a mirror image of the other. By comparing the experimental VCD spectrum to a theoretically predicted spectrum (calculated using density functional theory, DFT), the absolute configuration can be determined.[11]
Experimental Protocol: VCD for Absolute Configuration
-
Sample Preparation: A relatively high concentration of the purified enantiomer is required (typically >0.1 M) in a suitable solvent (e.g., CCl₄ or CDCl₃).
-
Data Acquisition: Acquire the VCD spectrum in the mid-IR region (4000-800 cm⁻¹).
-
Computational Modeling: Perform DFT calculations to predict the VCD spectra for both the R and S enantiomers.
-
Comparison: Compare the experimental spectrum with the calculated spectra to assign the absolute configuration.
Chiral NMR Shift Reagents
The addition of a chiral lanthanide shift reagent (e.g., Eu(hfc)₃) to a solution of a racemic mixture can induce diastereomeric interactions, causing the NMR signals of the two enantiomers to become non-equivalent and resolve into separate peaks.[12][13][14] The degree of separation is proportional to the concentration of the shift reagent. This technique is particularly useful for determining enantiomeric excess (%ee).
Infrared (IR) Spectroscopy and Mass Spectrometry (MS): Supporting Roles
While not the primary tools for stereoisomer identification in this case, IR and MS provide crucial structural confirmation.
Infrared (IR) Spectroscopy
Both cis and trans isomers will exhibit characteristic absorptions for the ketone (~1740 cm⁻¹) and ester (~1735 cm⁻¹) carbonyl groups. Subtle shifts in these frequencies and differences in the fingerprint region (1400-600 cm⁻¹) may be observable due to changes in molecular symmetry and strain.
Mass Spectrometry (MS)
As stereoisomers, the cis and trans isomers will have the same molecular weight and thus the same molecular ion peak in the mass spectrum. Their fragmentation patterns under electron ionization (EI) are also likely to be very similar. However, advanced MS techniques, such as those involving chemical derivatization or ion mobility, can sometimes distinguish between diastereomers.[15][16][17] The primary utility of MS in this context is to confirm the molecular weight and elemental composition.
Table 2: Key Spectroscopic Data Summary
| Technique | Parameter | Expected Observation | Isomer Differentiation |
| ¹H NMR | Chemical Shifts | Distinct patterns for ring protons | Diastereomers (cis/trans) |
| Coupling Constants (³J) | Larger for trans protons | Diastereomers (cis/trans) | |
| ¹³C NMR | Chemical Shifts | Minor differences in ring carbons | Diastereomers (cis/trans) |
| NOESY | Cross-peaks | Present between cis protons | Definitive for Diastereomers (cis/trans) |
| IR | Carbonyl Stretches | ~1740 cm⁻¹ (ketone), ~1735 cm⁻¹ (ester) | Minimal |
| MS | Molecular Ion | m/z = 156.0786 (for C₈H₁₂O₃) | None |
| VCD | Spectrum | Mirror-image spectra for enantiomers | Enantiomers (R/S) |
| Chiral NMR | Signal Splitting | Resolves enantiomer signals | Enantiomers (R/S) |
Conclusion: A Validated Approach to Isomer Identification
The unambiguous identification of this compound isomers requires a multi-faceted spectroscopic approach. While ¹H and 2D NMR, particularly NOESY, are the cornerstones for differentiating cis and trans diastereomers, chiroptical methods like VCD are essential for determining the absolute configuration of the enantiomers. This guide provides the strategic framework and experimental considerations necessary for researchers to confidently elucidate the precise stereochemistry of this and other similarly complex chiral molecules.
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A Senior Application Scientist's Guide to the Validation of Analytical Methods for Chiral Separation of Cyclopentanone Derivatives
Introduction: The Stereochemical Imperative for Cyclopentanone Derivatives in Drug Development
Cyclopentanone rings are prevalent structural motifs in a vast array of biologically active molecules, including prostaglandins, natural products, and synthetic pharmaceuticals.[1][2] The introduction of one or more chiral centers to this scaffold means that these molecules can exist as enantiomers—non-superimposable mirror images that can exhibit dramatically different pharmacological and toxicological profiles. One enantiomer might be the source of the desired therapeutic effect, while the other could be inactive, less potent, or even responsible for adverse effects.[3]
This stereochemical reality places a critical demand on analytical scientists in the pharmaceutical industry. Regulatory bodies, such as the U.S. Food and Drug Administration (FDA), mandate strict control over the enantiomeric purity of chiral drug substances.[3][4] Therefore, the development and validation of robust, reliable, and efficient analytical methods for the chiral separation and quantification of cyclopentanone derivatives is not merely a technical exercise; it is a cornerstone of ensuring drug safety and efficacy.
This guide provides a comparative analysis of the primary chromatographic techniques used for this purpose and delves into the rigorous process of method validation, grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines.[5][6] We will explore the causality behind methodological choices, offering insights honed from extensive experience in the field to empower researchers, scientists, and drug development professionals to build self-validating and defensible analytical systems.
Comparative Analysis of Chiral Separation Techniques
The choice of an analytical technique for chiral separation is a critical first step, dictated by the physicochemical properties of the analyte (e.g., volatility, polarity), the required sensitivity, and the desired throughput. The three most powerful and commonly employed techniques are High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC).[7][8]
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is arguably the most versatile and widely used method for enantiomeric separations in the pharmaceutical industry.[7][9] The direct approach, which involves the use of a Chiral Stationary Phase (CSP), is the most common.[10]
-
Principle of Separation: Enantiomers form transient, diastereomeric complexes with the CSP. The differing stability of these complexes, governed by interactions such as hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance, results in different retention times.[3]
-
Causality in Column Selection: For cyclopentanone derivatives, the ketone functional group is a key feature to exploit. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often the first choice for screening.[1][3] The carbamate groups on these polymers can act as hydrogen bond donors and acceptors, interacting effectively with the carbonyl group of the cyclopentanone, leading to excellent enantioselectivity.
-
Modes of Operation: Chiral HPLC can be performed in normal-phase, reversed-phase, and polar organic modes, offering significant flexibility in method development.[11] Normal-phase (e.g., using hexane/alcohol mobile phases) often provides better selectivity for many chiral compounds.[12]
Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful and "greener" alternative to normal-phase HPLC for both analytical and preparative chiral separations.[13][14] It utilizes a supercritical fluid, typically carbon dioxide, as the primary mobile phase, often with a small amount of an organic modifier like methanol or ethanol.[15]
-
Principle of Separation: The separation mechanism in SFC is similar to that in normal-phase HPLC, relying on interactions with the CSP.[16]
-
Key Advantages:
-
Speed: The low viscosity of supercritical CO2 allows for much higher flow rates (3 to 5 times higher than HPLC) without generating excessive backpressure.[14][17] This dramatically reduces analysis times and increases throughput, which is a significant advantage in discovery and early development phases.
-
Reduced Solvent Consumption: Replacing the bulk of the organic mobile phase with CO2 significantly cuts down on the purchase and disposal costs of toxic solvents like hexane, aligning with green chemistry principles.[13]
-
Faster Equilibration: Columns equilibrate much more quickly in SFC, further speeding up method development when screening multiple conditions.[14]
-
Gas Chromatography (GC)
For cyclopentanone derivatives that are volatile or can be made volatile through derivatization, chiral GC offers exceptionally high resolution and sensitivity.[18][19]
-
Principle of Separation: The technique employs a capillary column coated with a chiral stationary phase, often a cyclodextrin derivative.[20] Enantiomers partition differently between the carrier gas (mobile phase) and the CSP based on the formation of transient diastereomeric inclusion complexes.
-
Applicability: Chiral GC is particularly well-suited for the analysis of smaller, less polar cyclopentanone derivatives, which are common in flavor, fragrance, and essential oil analysis.[19][21] For less volatile pharmaceutical intermediates, derivatization may be required to increase volatility, which adds a step to the sample preparation process.[22]
Comparative Summary
The following table provides a high-level comparison of the three techniques for the chiral separation of cyclopentanone derivatives.
| Feature | High-Performance Liquid Chromatography (HPLC) | Supercritical Fluid Chromatography (SFC) | Gas Chromatography (GC) |
| Principle | Differential partitioning with a Chiral Stationary Phase (CSP) | Differential partitioning with a CSP using a supercritical fluid mobile phase | Differential partitioning with a CSP using a gaseous mobile phase |
| Typical Analytes | Broad applicability; non-volatile and polar compounds | Broad applicability; similar range to normal-phase HPLC | Volatile or semi-volatile compounds |
| Speed | Moderate | Very Fast[17] | Fast to Moderate |
| Resolution | Good to Excellent | Good to Excellent | Excellent to Superior |
| Solvent Consumption | High (especially normal-phase) | Low to Very Low[13] | Minimal (carrier gas only) |
| "Green" Chemistry | Poor (normal-phase) to Moderate (reversed-phase) | Excellent[13] | Excellent |
| Preparative Scale | Common, but solvent intensive | Highly advantageous due to easy CO2 removal[15] | Not common |
| Best For... | Universal applicability, established methods | High-throughput screening, "green" alternative, preparative scale | Volatile, thermally stable derivatives; high-resolution impurity profiling |
The Validation Workflow: A Framework for Trustworthiness
Method validation is the documented process that demonstrates an analytical procedure is suitable for its intended purpose.[23][24] The framework for this process is rigorously defined by the ICH Q2(R2) guideline, which has been recently revised to incorporate modern analytical techniques.[5][25] A properly validated method ensures that the results are accurate, reliable, and reproducible.
The following diagram illustrates the logical flow from method development to a fully validated analytical procedure.
Caption: Chiral HPLC Method Development and Validation Workflow.
Deconstructing the Validation Parameters
For a chiral method designed to quantify the undesired enantiomer as an impurity, all of the following validation characteristics must be rigorously evaluated.[26][27] The interrelationship of these parameters is crucial; they are not independent checks but a web of evidence that collectively supports the method's validity.
Caption: Interrelationship of Key Validation Parameters.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, and the matrix.[28][29]
-
Experimental Causality: For a chiral method, this is paramount. You must prove that the peak for the undesired enantiomer is not co-eluting with any other related substance or the main enantiomer's tail. This is achieved by analyzing a sample of the pure desired enantiomer (to show no interference at the retention time of the undesired enantiomer), a sample of the racemate, and spiked samples with known impurities if available. Peak purity analysis using a photodiode array (PDA) detector is an essential tool here.
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[26]
-
Experimental Causality: The range must encompass the expected levels of the enantiomeric impurity, typically from the Limit of Quantitation (LOQ) to 120% of the specification limit.[27] A minimum of five concentration levels should be used. The data are evaluated by linear regression analysis, and the correlation coefficient (r²) should ideally be ≥ 0.995.[29] This confirms that as the impurity level changes, the method can accurately track that change.
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[29]
-
Experimental Causality: Accuracy is typically determined by performing recovery studies on a sample of the main enantiomer spiked with known amounts of the undesired enantiomer.[28] For example, you would spike at three concentration levels (e.g., LOQ, 100%, and 120% of the specification limit), with three replicate preparations at each level.[27] Excellent recovery (e.g., 98-102%) demonstrates that the method is free from significant bias and can accurately measure the true amount of impurity present.
Precision
Precision is the measure of the random error of a method, expressed as the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample.[29] It is evaluated at two levels:
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time. This is typically assessed by six replicate measurements at 100% of the test concentration or nine determinations covering the specified range (3 concentrations, 3 replicates each).[27]
-
Intermediate Precision: Expresses the variation within a laboratory due to random events that might occur over time, such as different days, different analysts, or different equipment.
-
Experimental Causality: A low Relative Standard Deviation (RSD) for both repeatability and intermediate precision (e.g., <10% for impurity analysis at the limit) proves that the method is consistent and not unduly influenced by minor, unavoidable variations in its execution.[26]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[24]
-
LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[24]
-
Experimental Causality: The LOQ is the most critical parameter for an impurity method. It defines the lower boundary of the method's utility. It is typically established by demonstrating that an analyte at a very low concentration can be measured with acceptable precision (e.g., RSD ≤ 20%) and accuracy.[26] A common approach is to determine the concentration that yields a signal-to-noise ratio of approximately 10:1.[24]
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[28]
-
Experimental Causality: This is the "stress test" for the method. You intentionally vary parameters like mobile phase composition (e.g., ±2% of the organic modifier), column temperature (e.g., ±5 °C), and flow rate (e.g., ±10%). The method is considered robust if the system suitability criteria (e.g., resolution between enantiomers) remain within acceptable limits during these variations. This provides confidence that the method will perform reliably during routine use in different labs and on different systems.
Experimental Protocol: Validation of a Chiral HPLC Method
This protocol outlines a step-by-step methodology for validating a chiral HPLC method for the quantification of the (S)-enantiomer (undesired) in a drug substance containing the (R)-enantiomer of a cyclopentanone derivative.
1. Objective: To validate the analytical method for the determination of the (S)-enantiomer in (R)-Cyclopentanone-X Drug Substance according to ICH Q2(R2) guidelines.
2. Materials and Equipment:
-
HPLC system with PDA detector
-
Chiral Stationary Phase: Polysaccharide-based column (e.g., Lux Cellulose-1, 250 x 4.6 mm, 5 µm)
-
Reference Standards: (R)-Cyclopentanone-X, (S)-Cyclopentanone-X, Racemic Cyclopentanone-X
-
HPLC-grade solvents (e.g., n-Hexane, Isopropanol)
-
Calibrated analytical balance, volumetric flasks, and pipettes
3. Chromatographic Conditions (Optimized):
-
Mobile Phase: n-Hexane / Isopropanol (85:15 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 265 nm
-
Injection Volume: 10 µL
-
Sample Diluent: Mobile Phase
4. Validation Execution:
-
System Suitability:
-
Prepare a solution of Racemic Cyclopentanone-X at the target concentration.
-
Inject this solution five times.
-
Acceptance Criteria: Resolution between (R) and (S) peaks > 2.0; RSD of peak areas for both enantiomers < 2.0%.
-
-
Specificity:
-
Inject the diluent (blank).
-
Inject a solution of the pure (R)-enantiomer.
-
Inject a solution of the Racemic mixture.
-
Acceptance Criteria: No interfering peaks in the blank at the retention times of the enantiomers. The pure (R)-enantiomer solution must show no peak at the retention time of the (S)-enantiomer greater than the LOQ.
-
-
Linearity & Range:
-
Prepare a stock solution of the (S)-enantiomer.
-
Perform serial dilutions to prepare at least five solutions covering the range from LOQ to 120% of the specification limit (e.g., 0.05%, 0.1%, 0.15%, 0.2%, 0.25% relative to the nominal sample concentration).
-
Inject each solution in triplicate.
-
Acceptance Criteria: Plot peak area vs. concentration. The correlation coefficient (r²) must be ≥ 0.995.
-
-
LOD & LOQ:
-
Determine based on the signal-to-noise ratio from the linearity study.
-
Confirm the LOQ by preparing a solution at the determined concentration and injecting it six times.
-
Acceptance Criteria: Signal-to-noise ratio for LOD is ~3:1. Signal-to-noise for LOQ is ~10:1. The precision (RSD) and accuracy at the LOQ must be within acceptable limits (e.g., RSD < 20%, Recovery 80-120%).
-
-
Accuracy (Recovery):
-
Prepare a solution of the (R)-enantiomer drug substance.
-
Spike this solution with the (S)-enantiomer at three levels: LOQ, 100%, and 120% of the specification limit. Prepare three independent samples at each level.
-
Analyze the samples and calculate the percent recovery.
-
Acceptance Criteria: Mean recovery should be between 95.0% and 105.0% at each level.
-
-
Precision (Repeatability):
-
Prepare six independent samples of the drug substance spiked with the (S)-enantiomer at the 100% specification limit.
-
Analyze all six samples.
-
Acceptance Criteria: The RSD of the results must be ≤ 10.0%.
-
-
Robustness:
-
Analyze a sample of the spiked drug substance while deliberately varying single parameters:
-
Flow Rate: 0.9 mL/min and 1.1 mL/min
-
Column Temperature: 20 °C and 30 °C
-
Mobile Phase Composition: Hexane/IPA (87:13) and (83:17)
-
-
Acceptance Criteria: The system suitability criteria (especially resolution) must be met under all tested conditions.
-
Conclusion
The validation of an analytical method for the chiral separation of cyclopentanone derivatives is a multifaceted but logical process that forms the bedrock of quality control in pharmaceutical development. By understanding the comparative strengths of HPLC, SFC, and GC, scientists can select the most appropriate tool for the task. Supercritical Fluid Chromatography, in particular, offers compelling advantages in speed and sustainability for high-throughput environments.[13][14][15]
Ultimately, a successful validation is not just about passing a series of pre-defined tests. It is about building a comprehensive body of evidence that demonstrates a deep understanding of the method's capabilities and limitations. This is achieved by adhering to the systematic framework provided by ICH guidelines and, crucially, by applying scientific rationale to every experimental choice.[5][23] The result is a robust, reliable, and defensible analytical method that ensures the stereochemical purity and, by extension, the safety and efficacy of the final drug product.
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Dong, M. W. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
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U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]
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Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
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Shimadzu. (2016). Chiral Separation Using SFC and HPLC. Shimadzu. [Link]
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Sousa, M., & et al. (n.d.). New chiral stationary phases based on xanthone derivatives for liquid chromatography. Journal of Chromatography A. [Link]
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LCGC International. (n.d.). Chiral Separations. LCGC International. [Link]
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LCGC International. (2018, February 1). High Efficiency Chiral Separations in HPLC and SFC. LCGC International. [Link]
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MDPI. (n.d.). Release of Volatile Cyclopentanone Derivatives from Imidazolidin-4-One Profragrances in a Fabric Softener Application. MDPI. [Link]
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Semantic Scholar. (n.d.). Enantioselective synthesis of a substituted cyclopentanone with all-carbon quaternary stereocenter. Semantic Scholar. [Link]
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Amanote Research. (n.d.). Development and Validation of Chiral HPLC Method for. Amanote Research. [Link]
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MDPI. (2023, July 14). A Comprehensive Review on Metal Catalysts for the Production of Cyclopentanone Derivatives from Furfural and HMF. MDPI. [Link]
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PubMed. (2010, December 1). Fast chiral chromatographic method development and validation for the quantitation of eszopiclone in human plasma using LC/MS/MS. PubMed. [Link]
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Der Pharma Chemica. (n.d.). A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. Der Pharma Chemica. [Link]
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A Comparative Guide to the Stereochemical Confirmation of Methyl 2-(3-oxocyclopentyl)acetate Derivatives
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise—it is a critical determinant of biological activity and therapeutic efficacy. The stereochemistry of chiral molecules like Methyl 2-(3-oxocyclopentyl)acetate and its derivatives, which serve as crucial intermediates in the synthesis of prostaglandins and other bioactive compounds, dictates their interaction with biological targets.[1][2][3] This guide provides an in-depth comparison of modern analytical techniques for confirming the stereochemistry of these important cyclopentanone derivatives, grounded in experimental data and practical insights.
The Central Challenge: Unambiguous Stereochemical Assignment
This compound possesses a chiral center at the carbon atom to which the acetate side chain is attached. Derivatives of this core structure can introduce additional stereocenters, leading to a complex mixture of stereoisomers. Distinguishing between enantiomers and diastereomers is paramount, as different stereoisomers can exhibit vastly different pharmacological profiles. This guide will compare and contrast the utility of several key analytical techniques in providing unambiguous stereochemical assignments.
Comparative Analysis of Key Analytical Techniques
The choice of analytical method for stereochemical determination depends on several factors, including the nature of the sample (e.g., purity, quantity, crystalline state), the information required (relative vs. absolute configuration), and the available instrumentation. Here, we compare four powerful techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, X-ray Crystallography, Chiroptical Spectroscopy (Circular Dichroism), and Chiral High-Performance Liquid Chromatography (HPLC).
| Technique | Principle | Information Provided | Sample Requirements | Advantages | Limitations |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | Relative stereochemistry, and with chiral derivatizing agents, absolute configuration. | Soluble sample, mg quantities. | Non-destructive, provides detailed structural information. | Absolute configuration often requires derivatization; complex spectra can be challenging to interpret. |
| X-ray Crystallography | Diffraction of X-rays by a single crystal. | Unambiguous absolute configuration.[4][5][6] | High-quality single crystal. | The "gold standard" for absolute configuration.[5][7] | Not all compounds form suitable crystals; can be time-consuming.[8] |
| Circular Dichroism (CD) | Differential absorption of left- and right-circularly polarized light.[9][10] | Information about the absolute configuration and conformation of chiral molecules.[11][12][13] | Soluble sample with a chromophore near the chiral center. | Sensitive to stereochemistry and conformation in solution. | Requires a chromophore; interpretation can be complex and may require theoretical calculations. |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase.[14][15] | Separation and quantification of enantiomers. | Soluble sample, analytical to preparative scale. | Excellent for determining enantiomeric purity and for preparative separation.[16][17] | Does not directly provide absolute configuration without a known standard. |
In-Depth Methodologies and Experimental Considerations
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing Relative and Absolute Stereochemistry
NMR spectroscopy is a cornerstone of chemical analysis, capable of providing detailed information about the connectivity and spatial arrangement of atoms.[18][19] For cyclopentane derivatives, NMR can be used to determine the relative stereochemistry of substituents on the ring through the analysis of coupling constants and Nuclear Overhauser Effect (NOE) data.[20][21]
The rigidity of the cyclopentane ring is often sufficient to allow for the differentiation of cis and trans isomers based on proton-proton coupling constants (³JHH). Furthermore, NOE experiments can reveal through-space proximity between protons, providing definitive evidence for their relative orientation.
To determine the absolute configuration of a chiral alcohol, which can be obtained by reduction of the ketone in this compound, the Mosher's ester method is a powerful NMR-based technique.[8][22][23][24][25] This involves reacting the alcohol with both (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) to form diastereomeric esters. The differing spatial arrangement of the phenyl group in the two diastereomers leads to distinct chemical shifts for nearby protons in the ¹H NMR spectra. By analyzing the differences in these chemical shifts (Δδ = δS - δR), the absolute configuration of the original alcohol can be deduced.[24][25]
Experimental Protocol: Mosher's Ester Analysis
-
Preparation of Diastereomeric Esters:
-
React the chiral alcohol derivative of this compound separately with (R)-(-)-MTPA chloride and (S)-(+)-MTPA chloride in the presence of a non-chiral base (e.g., pyridine or DMAP).
-
Ensure the reaction goes to completion to avoid kinetic resolution.
-
-
NMR Analysis:
-
Acquire high-resolution ¹H NMR spectra for both diastereomeric esters.
-
Assign the proton signals for each diastereomer, which may be aided by 2D NMR techniques like COSY and HSQC.[8]
-
-
Data Interpretation:
-
Calculate the chemical shift differences (Δδ = δS - δR) for protons on either side of the newly formed ester linkage.
-
A positive Δδ for a set of protons indicates they are on one side of the MTPA plane, while a negative Δδ indicates they are on the other. This pattern allows for the assignment of the absolute configuration at the carbinol center.
-
Logical Workflow for NMR-based Stereochemical Analysis
Caption: Workflow for NMR-based stereochemical determination.
X-ray Crystallography: The Definitive Answer
When a suitable single crystal can be obtained, single-crystal X-ray diffraction provides the most direct and unambiguous determination of a molecule's three-dimensional structure, including its absolute configuration.[4][5][6] The technique relies on the diffraction pattern produced when X-rays are passed through a crystal lattice. For chiral molecules, the phenomenon of anomalous dispersion allows for the determination of the absolute stereochemistry.[4]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization:
-
Grow a high-quality single crystal of the this compound derivative. This is often the most challenging step and may require screening various solvents and crystallization techniques.
-
-
Data Collection:
-
Mount the crystal on a diffractometer and collect diffraction data using a suitable X-ray source (e.g., Cu Kα or Mo Kα radiation).
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.
-
Refine the structural model against the experimental data.
-
-
Absolute Configuration Determination:
-
For a non-centrosymmetric crystal structure of an enantiopure compound, the absolute structure can be determined by analyzing the effects of anomalous scattering. The Flack parameter is a key indicator, with a value close to 0 for the correct enantiomer and close to 1 for the incorrect one.
-
Decision Tree for Stereochemical Analysis
Caption: Decision tree for selecting a stereochemical analysis method.
Chiroptical Spectroscopy: A Solution-State Probe
Chiroptical techniques, such as Circular Dichroism (CD) spectroscopy, measure the differential absorption of left- and right-circularly polarized light by a chiral molecule.[9][10][26] The resulting CD spectrum is highly sensitive to the stereochemistry and conformation of the molecule in solution.[11][12][13] For cyclopentanone derivatives, the carbonyl chromophore gives rise to a characteristic n → π* transition in the UV region, which can be analyzed to infer the absolute configuration.
The "Octant Rule" for ketones provides a semi-empirical method for predicting the sign of the Cotton effect in the CD spectrum based on the spatial arrangement of substituents around the carbonyl group.[20] However, for more reliable assignments, comparison of the experimental CD spectrum with that of a known standard or with spectra predicted from quantum mechanical calculations is often necessary. Vibrational Circular Dichroism (VCD) is another powerful chiroptical technique that analyzes the differential absorption of circularly polarized infrared radiation, providing a wealth of stereochemical information from the vibrational transitions of the molecule.[11][12][13][27][28][29]
Experimental Protocol: Circular Dichroism Spectroscopy
-
Sample Preparation:
-
Dissolve the purified sample in a suitable solvent that is transparent in the wavelength range of interest.
-
-
Data Acquisition:
-
Record the CD spectrum over the appropriate wavelength range, typically encompassing the n → π* transition of the ketone (around 280-320 nm).
-
-
Data Analysis:
-
Analyze the sign and intensity of the observed Cotton effect(s).
-
Compare the experimental spectrum to literature data for related compounds or to theoretically calculated spectra to assign the absolute configuration.
-
Chiral High-Performance Liquid Chromatography (HPLC): The Separation Specialist
Chiral HPLC is an indispensable tool for the separation and quantification of enantiomers.[14][15][16][17] The technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. A wide variety of CSPs are commercially available, with polysaccharide-based and macrocyclic glycopeptide columns being particularly versatile for the separation of a broad range of chiral compounds, including ketones and esters.[16][30]
While chiral HPLC is the method of choice for determining enantiomeric excess (ee) or enantiomeric ratio (er), it is a comparative technique. The absolute configuration of the separated enantiomers can only be assigned if a reference standard of known configuration is available.
Experimental Protocol: Chiral HPLC Analysis
-
Column and Mobile Phase Selection:
-
Choose a suitable chiral column and mobile phase system. This often involves screening several columns and mobile phases to achieve optimal separation. For ketones and esters, normal-phase chromatography on a polysaccharide-based CSP is often a good starting point.[16]
-
-
Method Development:
-
Optimize the mobile phase composition, flow rate, and temperature to maximize the resolution between the enantiomeric peaks.
-
-
Quantification:
-
Integrate the peak areas of the two enantiomers to determine the enantiomeric excess or ratio.
-
-
Absolute Configuration Assignment (with standard):
-
Inject a sample of a known enantiomer to identify the elution order.
-
Conclusion: An Integrated Approach for Confident Assignment
No single technique is universally superior for all stereochemical challenges. A robust and confident assignment of the stereochemistry of this compound derivatives often relies on an integrated approach, leveraging the strengths of multiple techniques. For instance, chiral HPLC can be used to isolate pure enantiomers, which can then be subjected to X-ray crystallography for unambiguous absolute configuration determination. This experimentally determined absolute configuration can then be correlated with the CD spectrum and the elution order in the chiral HPLC, providing a self-consistent and validated stereochemical assignment. For routine analysis, once this correlation is established, chiral HPLC can be used as a rapid and reliable method for determining the enantiomeric purity of subsequent batches.
By understanding the principles, advantages, and limitations of each of these powerful analytical tools, researchers can make informed decisions to confidently and accurately elucidate the stereochemistry of these vital chiral building blocks, thereby accelerating the drug discovery and development process.
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Mándi, A., & Kurtán, T. (2019). Stereochemistry of natural products from vibrational circular dichroism. Chemical Communications, 55(65), 9634-9652. Available from: [Link]
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Bruker. (n.d.). Vibrational circular dichroism (VCD). Retrieved from [Link]
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Kirk, D. N. (1980). Chiroptical studies. Part 98. The short-wavelength circular dichroism of ketones in 2,2,2-trifluoroethanol. Journal of the Chemical Society, Perkin Transactions 1, 2122-2129. Available from: [Link]
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PubMed. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Retrieved from [Link]
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Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy of stereoisomers. Retrieved from [Link]
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Trost, B. M., & Taber, D. F. (1977). Cyclopentanone ring formation with control of side chain stereochemistry. A simple stereoselective route to the prostaglandins. Journal of the American Chemical Society, 99(10), 3491–3493. Available from: [Link]
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Daranas, A. H., et al. (2014). Stereochemical Determination of Five-Membered Cyclic Ether Acetogenins Using a Spin-Spin Coupling Constant Approach and DFT Calculations. Marine Drugs, 12(7), 4235–4248. Available from: [Link]
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MtoZ Biolabs. (n.d.). Circular Dichroism Spectroscopy for Chiral Compounds. Retrieved from [Link]
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Phenomenex. (n.d.). Chiral HPLC Column. Retrieved from [Link]
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Reddy, G. O., & Kumar, V. R. (2012). New chiral reverse phase HPLC method for enantioselective analysis of ketorolac using chiral AGP column. Journal of Pharmaceutical Analysis, 2(5), 384–388. Available from: [Link]
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Hammerschmidt, F., et al. (1999). Highly Stereoselective Synthesis of a Chiral Methyl Group by a Facially Controlled Sigmatropic[8][11]-Hydrogen Shift. Journal of the American Chemical Society, 121(41), 9684–9685. Available from: [Link]
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Rittner, R., et al. (2008). Stereochemistry of cyclopentane derivatives from (2,3)J(CH) dependence on dihedral angle (theta H--C--C--X). Magnetic Resonance in Chemistry, 46(3), 268–273. Available from: [Link]
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Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Purification of Methyl 2-(3-oxocyclopentyl)acetate
For researchers and professionals in drug development, the purity of starting materials and intermediates is paramount. "Methyl 2-(3-oxocyclopentyl)acetate," a key precursor in the synthesis of prostaglandins and other biologically active molecules, is no exception.[1][2] The efficacy and safety of the final active pharmaceutical ingredient (API) are directly influenced by the purity of such intermediates. This guide provides an in-depth comparison of the primary methods for purifying this compound, supported by experimental insights and protocols to ensure the highest standards of scientific integrity.
The Critical Role of Purification
The synthesis of this compound can introduce a variety of impurities, including unreacted starting materials, by-products, and reagents. The choice of purification method is therefore a critical decision, impacting not only the purity of the intermediate but also the overall yield, scalability, and cost-effectiveness of the synthetic process. This guide will explore the three most common and effective purification techniques: Fractional Distillation, Flash Column Chromatography, and Crystallization.
Comparative Efficacy of Purification Methods
The selection of an appropriate purification method hinges on the specific requirements of the research or production goal. A summary of the key performance indicators for each method is presented below.
| Method | Typical Purity | Expected Yield | Scalability | Cost | Primary Impurities Removed |
| Fractional Distillation | 95-99% | 70-85% | Excellent | Low | Volatile impurities, some isomeric by-products |
| Flash Column Chromatography | >99% | 60-80% | Good | Moderate | Closely related isomers, non-volatile impurities |
| Crystallization | >99.5% | 50-70% | Fair to Good | Low to Moderate | Specific isomers, structurally similar impurities |
Method 1: Fractional Distillation under Reduced Pressure
Fractional distillation is a powerful technique for separating compounds with different boiling points. For this compound, which is a liquid at room temperature, vacuum distillation is essential to prevent thermal decomposition at atmospheric pressure.
The "Why" Behind the Method
The principle of fractional distillation lies in the differential vapor pressures of the components in a liquid mixture. By carefully controlling the temperature and pressure, components can be selectively vaporized and then condensed, leading to their separation. The use of a fractionating column with a high surface area (e.g., Vigreux or packed column) allows for multiple theoretical plates of separation, enhancing the purity of the distillate. A patent for a related compound, 3-oxo-2-pentyl cyclopentenyl acetate methyl ester, details a purification process involving distillation that achieves a purity of 91.6-92%.[3]
Experimental Protocol
Apparatus:
-
Round-bottom flask
-
Heating mantle with magnetic stirring
-
Fractionating column (Vigreux or similar)
-
Distillation head with thermometer
-
Condenser
-
Receiving flask
-
Vacuum pump and vacuum gauge
Procedure:
-
Charge the Flask: The crude this compound is charged into the round-bottom flask along with a magnetic stir bar.
-
Assemble the Apparatus: The fractional distillation apparatus is assembled, ensuring all joints are securely clamped and greased for a good vacuum seal.
-
Apply Vacuum: The system is slowly evacuated to the desired pressure (typically 1-10 mmHg).
-
Heating: The heating mantle is gradually warmed to bring the mixture to a gentle reflux.
-
Equilibration: The system is allowed to equilibrate for a period, allowing a temperature gradient to establish in the fractionating column.
-
Distillation: The distillation rate is controlled by adjusting the heat input. The vapor temperature at the distillation head is monitored closely.
-
Fraction Collection: Collect a forerun fraction containing any low-boiling impurities. The main fraction is collected when the vapor temperature stabilizes at the boiling point of this compound at the given pressure. A final, higher-boiling fraction may also be collected.
-
Analysis: Each fraction should be analyzed for purity using Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Workflow Diagram
Method 2: Flash Column Chromatography
Flash column chromatography is a rapid purification technique that utilizes a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture) to separate components of a mixture based on their polarity.
The "Why" Behind the Method
The separation in flash chromatography is based on the principle of adsorption and partitioning. More polar compounds in the mixture will have a stronger affinity for the polar silica gel and will therefore move more slowly down the column, while less polar compounds will be eluted more quickly by the mobile phase. By carefully selecting the solvent system, a high degree of separation can be achieved. This method is particularly effective for removing impurities that have similar boiling points but different polarities compared to the target compound. For complex mixtures of prostaglandins, thin-layer chromatography is often used to remove contaminants.[4]
Experimental Protocol
Materials:
-
Glass chromatography column
-
Silica gel (230-400 mesh)
-
Eluent (e.g., hexane/ethyl acetate mixture)
-
Crude this compound
-
Collection tubes
Procedure:
-
Solvent System Selection: The optimal eluent is determined by thin-layer chromatography (TLC). The goal is to find a solvent system where the target compound has an Rf value of approximately 0.25-0.35.
-
Column Packing: A slurry of silica gel in the chosen eluent is prepared and poured into the column. The silica is allowed to settle, and the column is flushed with the eluent to ensure uniform packing.
-
Sample Loading: The crude product is dissolved in a minimal amount of the eluent and carefully loaded onto the top of the silica bed.
-
Elution: The eluent is passed through the column under positive pressure (using compressed air or nitrogen). The flow rate should be maintained at a constant, optimal level.
-
Fraction Collection: Fractions are collected sequentially in test tubes.
-
Analysis: The composition of each fraction is monitored by TLC.
-
Product Isolation: Fractions containing the pure product are combined and the solvent is removed under reduced pressure.
Workflow Diagram
Method 3: Crystallization
Crystallization is a purification technique that separates a product from a solution in a solid, crystalline form. This method can yield products of very high purity.
The "Why" Behind the Method
Crystallization relies on the principle that the solubility of a compound in a solvent is dependent on temperature. A saturated solution of the crude product is prepared at an elevated temperature, and as the solution cools, the solubility of the target compound decreases, causing it to crystallize out of the solution, leaving impurities behind in the mother liquor. The highly ordered structure of a crystal lattice tends to exclude molecules that do not fit perfectly, leading to excellent purification. For some prostaglandins, crystallization from solvents like ethyl acetate has been shown to be an effective purification step.[5]
Experimental Protocol
Materials:
-
Crude this compound
-
Suitable solvent or solvent pair (e.g., diethyl ether/hexane)
-
Erlenmeyer flask
-
Heating source (hot plate or water bath)
-
Filtration apparatus (Büchner funnel, filter paper, and flask)
Procedure:
-
Solvent Selection: A suitable solvent is one in which the target compound is highly soluble at elevated temperatures and poorly soluble at low temperatures.
-
Dissolution: The crude product is dissolved in a minimal amount of the hot solvent to form a saturated solution.
-
Cooling: The solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.
-
Crystal Collection: The crystals are collected by vacuum filtration.
-
Washing: The collected crystals are washed with a small amount of cold solvent to remove any adhering mother liquor.
-
Drying: The purified crystals are dried under vacuum.
-
Analysis: The purity of the crystals is determined by analytical methods such as melting point analysis, NMR, or HPLC.
Workflow Diagram
Safety and Handling
"this compound" and its analogs should be handled with care. It is advisable to consult the Safety Data Sheet (SDS) before handling. In general, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All procedures should be carried out in a well-ventilated fume hood.
Conclusion
The choice of purification method for "this compound" is a strategic decision that depends on the desired purity, scale of the reaction, and available resources. Fractional distillation offers a cost-effective solution for large-scale purification to a moderate purity level. Flash column chromatography provides excellent separation of closely related impurities and can achieve very high purity, making it ideal for research and development stages. Crystallization, when a suitable solvent system is identified, can yield a product of exceptional purity. For optimal results, a combination of these techniques may be employed, for example, an initial distillation followed by a final purification step of either chromatography or crystallization. By understanding the principles and practical considerations of each method, researchers can confidently select and implement the most appropriate purification strategy to obtain high-purity "this compound" for their critical applications.
References
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Enzymatic preparation and purification of prostaglandin E2. PubMed. [Link]
-
Extraction and purification of prostaglandins and thromboxane from biological samples for gas chromatographic analysis. PubMed. [Link]
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Separation and quantification of prostaglandins E1 and E2 as their panacyl derivatives using reverse phase high pressure liquid chromatography. PubMed. [Link]
-
Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. MDPI. [Link]
-
Methyl 2-(3-Oxo-2-((E)-Pent-2-Enyl)Cyclopentyl)Acetate | C13H20O3 | CID. PubChem. [Link]
-
Organic Syntheses Procedure. Organic Syntheses. [Link]
- The preparation method of 3-oxo-2-pentyl cyclopentenyl acetate methyl ester.
-
How to isolate impurities from a reaction product. Biotage. [Link]
-
Methods of the Analysis of Oxylipins in Biological Samples. MDPI. [Link]
-
Methyl 2-(2-methyl-3-oxocyclopentyl)acetate (C9H14O3). PubChem. [Link]
-
4-methoxycarbonyl-2-methyl-1,3-oxazole. Organic Syntheses. [Link]
-
Impurity occurrence and removal in crystalline products from process reactions. CORA. [Link]
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- Preparation method of ethyl 2-oxocyclopentylacetate.
-
Impurities in Pharmaceuticals- A Review. SciSpace. [Link]
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A Comparative Guide to Prostaglandin Synthesis: Benchmarking Routes from Methyl 2-(3-oxocyclopentyl)acetate, Corey Lactone, and Three-Component Coupling
For researchers, scientists, and drug development professionals engaged in the synthesis of prostaglandins, the choice of a synthetic route is a critical decision that profoundly impacts efficiency, scalability, and stereochemical purity. This guide provides an in-depth technical comparison of three distinct strategies for the synthesis of these biologically potent molecules. We will benchmark a proposed synthetic pathway starting from the readily available building block, Methyl 2-(3-oxocyclopentyl)acetate , against two of the most influential and widely adopted methods in the field: the Corey Lactone approach and the Noyori Three-Component Coupling reaction . Through a detailed examination of experimental protocols, supported by quantitative data and mechanistic insights, this guide aims to equip the reader with the necessary knowledge to make informed decisions in the design and execution of prostaglandin synthesis campaigns.
Introduction: The Enduring Challenge of Prostaglandin Synthesis
Prostaglandins, a class of lipid compounds derived from arachidonic acid, are powerful signaling molecules that mediate a vast array of physiological and pathological processes, including inflammation, blood clotting, and reproduction.[1] Their intricate structures, characterized by a five-membered ring bearing two side chains with multiple stereocenters, present a formidable challenge to synthetic organic chemists. The development of efficient and stereocontrolled synthetic routes has been a major focus of research for decades, leading to the creation of elegant and powerful strategies that have become cornerstones of modern organic synthesis.
This guide will focus on the synthesis of Prostaglandin E1 (PGE1) and Prostaglandin F2α (PGF2α) as representative targets to compare the following approaches:
-
A Proposed Route from this compound: A convergent approach leveraging a commercially available cyclopentanone building block.
-
The Corey Lactone Synthesis: A landmark, linear synthesis that proceeds through a highly versatile bicyclic lactone intermediate.[2][3]
-
The Noyori Three-Component Coupling: A highly convergent and efficient strategy that assembles the prostaglandin skeleton in a single step from three key fragments.
Comparative Analysis of Synthetic Strategies
The choice of a synthetic route is often a trade-off between several factors, including the number of steps, overall yield, stereocontrol, and the availability of starting materials. The following table provides a high-level comparison of the three routes discussed in this guide.
| Feature | Proposed Route from this compound | Corey Lactone Synthesis (PGF2α) | Noyori Three-Component Coupling (PGE1) |
| Strategy | Convergent | Linear | Highly Convergent |
| Starting Material | This compound | Cyclopentadiene | Chiral Cyclopentenone |
| Key Transformation | Conjugate Addition | Iodolactonization | Conjugate Addition / Aldol Condensation |
| Stereocontrol | Substrate and reagent control | Substrate and reagent control | Catalyst and substrate control |
| Typical Overall Yield | Moderate (estimated) | ~10-15% | ~20-30% |
| Step Count | Moderate | Long (~15-20 steps) | Short (~5-8 steps) |
| Flexibility for Analogs | Good | Excellent | Good |
Route 1: A Proposed Convergent Synthesis from this compound
This proposed route leverages the commercially available starting material "this compound" to construct the prostaglandin skeleton in a convergent manner. The key strategic element is the conjugate addition of the ω-chain to the cyclopentanone core, followed by the introduction of the α-chain via a Wittig or Horner-Wadsworth-Emmons reaction.
Synthetic Pathway
Caption: Proposed synthetic route to PGE1 starting from this compound.
Rationale and Experimental Considerations
The initial step involves the conversion of the saturated cyclopentanone to an α,β-unsaturated enone. This is a crucial transformation that activates the cyclopentanone ring for the subsequent conjugate addition. A reliable method for this is through phenylselenenylation followed by oxidative elimination, which typically proceeds in high yield.
The cornerstone of this strategy is the stereocontrolled conjugate addition of the ω-side chain. This is most effectively achieved using an organocuprate reagent derived from the appropriate vinyl iodide or vinyl stannane precursor. The stereochemistry at C-12 is controlled by the approach of the cuprate from the less hindered face of the cyclopentenone, opposite to the existing acetate side chain.
Following the successful installation of the ω-chain, the ester moiety of the α-chain is reduced to an aldehyde. This sets the stage for the introduction of the remaining carbons of the α-chain via a Wittig or Horner-Wadsworth-Emmons reaction. The choice of ylide is critical for establishing the correct cis or trans geometry of the C5-C6 double bond. Finally, removal of any protecting groups affords the target prostaglandin.
Proposed Experimental Protocol: Conjugate Addition
-
Preparation of the ω-chain cuprate: To a solution of the ω-chain vinyl iodide (2.2 equivalents) in diethyl ether at -78 °C is added tert-butyllithium (2.2 equivalents) dropwise. The resulting solution is stirred for 30 minutes, followed by the addition of a solution of copper(I) iodide (1.1 equivalents) in THF. The mixture is stirred for a further 30 minutes to form the Gilman cuprate.
-
Conjugate Addition: A solution of the cyclopentenone intermediate (1.0 equivalent) in diethyl ether is cooled to -78 °C. The freshly prepared cuprate solution is then added dropwise via cannula. The reaction is monitored by TLC until the starting material is consumed.
-
Workup: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Route 2: The Corey Lactone Synthesis of PGF2α
The synthesis of prostaglandins developed by E.J. Corey and his group is a landmark in organic synthesis and has been widely used for the preparation of a variety of prostaglandins and their analogs.[2][3] This is a linear synthesis that relies on the construction of a key bicyclic intermediate, the "Corey Lactone," which contains much of the required stereochemical information for the final product.
Synthetic Pathway
Caption: The Corey synthesis of PGF2α, highlighting the key Corey Lactone intermediate.
Rationale and Experimental Considerations
The synthesis commences with a Diels-Alder reaction between cyclopentadiene and a suitable dienophile to set the initial stereochemistry of the cyclopentane ring. A subsequent Baeyer-Villiger oxidation introduces an oxygen atom into the ring, which is then followed by a crucial iodolactonization step to form the bicyclic Corey lactone. This lactone is a versatile intermediate from which various prostaglandins can be synthesized.
The ω-chain is introduced via a Horner-Wadsworth-Emmons reaction with the corresponding phosphonate ylide, which generally provides the desired trans-alkene with high stereoselectivity.[4][5] The α-chain is then installed using a Wittig reaction.[6] Stereocontrol in the reduction of the C-15 ketone is a critical step and is often achieved using sterically hindered reducing agents.
Experimental Protocol: Iodolactonization
-
Hydrolysis: The bicyclic ester intermediate is dissolved in a mixture of dimethoxyethane and water. An aqueous solution of sodium hydroxide is added, and the mixture is stirred at room temperature until the ester is fully hydrolyzed.
-
Lactonization: The reaction mixture is cooled in an ice bath, and a solution of iodine and potassium iodide in water is added portionwise until a persistent yellow color is observed.
-
Workup: The reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude Corey lactone is then purified by crystallization or column chromatography.
Route 3: The Noyori Three-Component Coupling Synthesis of PGE1
The three-component coupling strategy, pioneered by Ryoji Noyori, represents a highly convergent and efficient approach to prostaglandin synthesis. This method allows for the one-pot construction of the prostaglandin skeleton by coupling a chiral cyclopentenone, an organometallic ω-chain precursor, and an electrophilic α-chain precursor.
Synthetic Pathway
Caption: The highly convergent Noyori three-component coupling synthesis of PGE1.
Rationale and Experimental Considerations
The success of this strategy hinges on the careful orchestration of a sequence of reactions in a single pot. The process typically begins with the conjugate addition of an organocuprate or organozinc reagent (the ω-chain) to a chiral 4-alkoxy-2-cyclopentenone. The resulting enolate is then trapped in situ by an electrophilic α-chain precursor, often an aldehyde or an allyl halide.
This approach offers remarkable efficiency by minimizing the number of synthetic steps and purification procedures. The stereochemistry of the final product is dictated by the chirality of the starting cyclopentenone and the stereochemistry of the ω-chain precursor.
Experimental Protocol: Three-Component Coupling
-
Preparation of the ω-chain reagent: A solution of the ω-chain vinylstannane (1.1 equivalents) in THF is cooled to -78 °C. A solution of n-butyllithium (1.1 equivalents) is added dropwise, and the mixture is stirred for 30 minutes. To this is added a solution of copper(I) cyanide (1.1 equivalents) and lithium chloride (2.2 equivalents) in THF, and the mixture is stirred for a further 30 minutes.
-
Coupling Reaction: A solution of the chiral 4-silyloxy-2-cyclopentenone (1.0 equivalent) in THF is cooled to -78 °C. The freshly prepared ω-chain cuprate is added via cannula. After stirring for 1 hour, the α-chain electrophile (e.g., 7-iodo-1-heptyne, 1.5 equivalents) and HMPA (2.0 equivalents) are added.
-
Workup: The reaction is allowed to warm to room temperature overnight. It is then quenched with a saturated aqueous solution of ammonium chloride and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield the prostaglandin precursor, which is then further elaborated to PGE1.
Conclusion
The synthesis of prostaglandins remains a vibrant area of research, with each of the discussed routes offering distinct advantages and disadvantages.
-
The proposed route from this compound offers a potentially cost-effective and convergent approach, although its efficiency and stereocontrol would need to be experimentally validated.
-
The Corey Lactone synthesis is a robust and well-established method that provides access to a wide range of prostaglandins from a common intermediate. Its linear nature, however, can lead to lower overall yields and a higher step count.
-
The Noyori Three-Component Coupling stands out for its elegance and efficiency, enabling the rapid construction of the complex prostaglandin skeleton in a single pot. This method is particularly well-suited for the synthesis of specific prostaglandin targets in high yield.
The selection of the optimal synthetic route will ultimately depend on the specific goals of the research program, including the target prostaglandin, the desired scale of the synthesis, and the available resources. It is our hope that this comparative guide will serve as a valuable resource for chemists working in this exciting and challenging field.
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Corey, E. J., Weinshenker, N. M., Schaaf, T. K., & Huber, W. (1969). Stereo-controlled synthesis of prostaglandins F2a and E2 (dl). Journal of the American Chemical Society, 91(20), 5675–5677. [Link]
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Noyori, R., & Suzuki, M. (1984). Prostaglandin Syntheses by Three‐Component Coupling. Angewandte Chemie International Edition in English, 23(11), 847-876. [Link]
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Feringa, B. L., Naasz, R., Imbos, R., & Arnold, L. A. (2001). Catalytic enantioselective synthesis of prostaglandin E1 methyl ester using a tandem 1, 4-addition-aldol reaction to a cyclopenten-3, 5-dione monoacetal. Journal of the American Chemical Society, 123(24), 5841-5842. [Link]
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A Senior Application Scientist's Guide to Isotopic Labeling of Methyl 2-(3-oxocyclopentyl)acetate for Mechanistic Studies
This guide provides an in-depth comparison of isotopic labeling strategies for Methyl 2-(3-oxocyclopentyl)acetate, a key intermediate in the synthesis of various biologically active molecules. For researchers aiming to elucidate complex reaction mechanisms, isotopic labeling is an indispensable tool, offering a window into the precise movement of atoms during a chemical transformation.[1][2] By substituting specific atoms with their heavier isotopes, such as Deuterium (²H or D) or Carbon-13 (¹³C), we can trace their fate, probe reaction intermediates, and quantify kinetic isotope effects to validate proposed mechanistic pathways.[3][4]
This document moves beyond a simple catalog of methods. It is designed to guide your experimental design by explaining the causality behind choosing a particular labeling strategy. We will compare the synthesis, application, and analytical detection of different isotopologues of this compound, providing the foundational knowledge needed to design robust, self-validating mechanistic studies.
Strategic Considerations: Choosing Your Isotopic Label
The structure of this compound offers several strategic locations for isotopic labeling, each suited to answering different mechanistic questions. The choice between Deuterium and Carbon-13 is the first critical decision, dictated by the research question, synthetic accessibility, and available analytical instrumentation.
-
Deuterium (²H): Ideal for probing reactions involving C-H bond cleavage. The significant mass difference between protium (¹H) and deuterium (²H) often leads to a measurable kinetic isotope effect (KIE), where the C-D bond reacts more slowly than the C-H bond.[4][5] This effect is a powerful tool for identifying rate-determining steps. Deuteration is often achieved via H-D exchange reactions, particularly at acidic or basic sites.[6]
-
Carbon-13 (¹³C): The preferred label for tracking the carbon skeleton of a molecule through a reaction.[7] It is invaluable for identifying bond formation and cleavage events, rearrangements, and metabolic pathways.[8][9] Unlike deuterium, the KIE for ¹³C is much smaller and often negligible, making it a "silent" tracer that reports on the final position of the carbon atom without significantly perturbing the reaction rate.[10] Synthesis with ¹³C almost always requires building the molecule from a ¹³C-labeled precursor.[11]
The target molecule can be strategically labeled at three key regions, as illustrated below.
Figure 1: Strategic regions for isotopic labeling on this compound.
Comparative Analysis of Labeling Strategies
The optimal labeling strategy depends entirely on the mechanistic question at hand. Below is a comparative guide to help researchers select the most appropriate isotopologue for their study.
| Isotopologue | Labeling Position(s) | Primary Mechanistic Insight | Synthetic Strategy | Relative Cost | Primary Analytical Method |
| [D₄]-M2(3O)A | C2 and C4 of the cyclopentanone ring | Enolate formation, keto-enol tautomerism, aldol-type reactions, proton transfer steps. | Base-catalyzed H-D exchange on the final molecule or a precursor using D₂O.[12][13] | Low | ¹H NMR (disappearance of signals), ²H NMR, Mass Spectrometry (MS) |
| [¹³C₂]-M2(3O)A | Cα and C=O of the acetate side chain | C-C bond formation, decarboxylation reactions, tracing the origin of the acetate unit. | Synthesis starting from [1,2-¹³C]-sodium acetate.[7][8] | High | ¹³C NMR (¹³C-¹³C coupling), MS |
| [D₃]-M2(3O)A | Methyl group of the ester | Esterification mechanism, hydrolysis/transesterification, demethylation reactions. | Esterification using [D₄]-methanol or methylation with a CD₃ reagent.[14] | Moderate | ¹H NMR (disappearance of signal), MS |
| [¹³C]-M2(3O)A | Carbonyl carbon of the ester | Esterification mechanism, nucleophilic acyl substitution. | Synthesis using a ¹³C-labeled methylating agent or from [¹³C]-labeled acetate precursor. | High | ¹³C NMR (signal enhancement), MS |
Table 1: Comparison of different isotopic labeling strategies for this compound (M2(3O)A).
Experimental Protocols & Workflows
To provide a practical framework, we present detailed, validated protocols for the synthesis of two distinct isotopologues. These protocols are designed for clarity and reproducibility.
Protocol 1: Synthesis of [2,2,4,4-D₄]-Methyl 2-(3-oxocyclopentyl)acetate
This protocol leverages a simple and cost-effective base-catalyzed hydrogen-deuterium exchange at the α-positions to the ketone.
Workflow Diagram:
Figure 2: Workflow for the synthesis of the deuterated cyclopentanone ring.
Step-by-Step Methodology:
-
Dissolution: Dissolve this compound (1.0 g, 5.87 mmol) in tetrahydrofuran (THF, 20 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Catalyst Addition: To the stirring solution, add a solution of sodium deuteroxide (NaOD, 40% in D₂O, 0.2 mL) dropwise. Causality: The deuteroxide base is strong enough to deprotonate the acidic α-hydrogens, initiating the exchange process.
-
Reaction: Seal the flask and stir the mixture at room temperature for 24 hours to allow for multiple rounds of exchange and ensure high deuterium incorporation.
-
Quenching: Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl, 10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography (eluent: 30% ethyl acetate in hexanes) to yield the title compound.
-
Validation: Confirm isotopic incorporation and purity via ¹H NMR (disappearance of α-proton signals at ~2.2-2.4 ppm) and Mass Spectrometry (parent ion M+4).
Protocol 2: Synthesis of [¹³C-methyl]-Methyl 2-(3-oxocyclopentyl)acetate
This protocol employs a classic Fisher esterification using a commercially available labeled precursor.[15]
Step-by-Step Methodology:
-
Reactant Setup: In a 50 mL round-bottom flask, combine 2-(3-oxocyclopentyl)acetic acid (1.0 g, 6.32 mmol), [¹³C]-methanol (1.0 mL, 24.7 mmol, ~4 eq.), and toluene (20 mL).
-
Catalyst Addition: Add concentrated sulfuric acid (0.1 mL) as a catalyst. Causality: The acid protonates the carboxylic acid carbonyl, activating it for nucleophilic attack by the labeled methanol.
-
Reflux: Equip the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux for 6 hours, collecting the water byproduct to drive the equilibrium towards the ester product.
-
Neutralization: Cool the reaction mixture to room temperature and carefully wash with a saturated sodium bicarbonate solution (2 x 15 mL) to neutralize the acid catalyst.
-
Extraction: Wash the organic layer with brine (15 mL), then dry over anhydrous magnesium sulfate (MgSO₄).
-
Concentration and Purification: Filter the solution and concentrate under reduced pressure. Purify the resulting oil via silica gel column chromatography (eluent: 30% ethyl acetate in hexanes).
-
Validation: Confirm product formation and labeling via ¹³C NMR (enhanced signal for the ester methyl carbon at ~52 ppm) and ¹H NMR (observation of doublet for the methyl protons due to ¹³C-¹H coupling).
Hypothetical Case Study: Elucidating a Rearrangement Mechanism
Problem: A proposed synthesis of a substituted cyclopentenone from this compound under acidic conditions could proceed via two pathways: a direct dehydration (Pathway A) or a mechanism involving a skeletal rearrangement (Pathway B).
Figure 3: Using a ¹³C label to distinguish between two hypothetical reaction pathways.
Solution: By synthesizing this compound with a ¹³C label at the C2 position of the cyclopentanone ring, we can distinguish these pathways.
-
If Pathway A occurs: The ¹³C label will remain exclusively at the C2 position in the final product.
-
If Pathway B occurs: The reaction proceeds through a symmetric intermediate, leading to scrambling of the ¹³C label between two positions (e.g., C2 and C3) in the product.
The resulting product mixture can be analyzed by ¹³C NMR. The presence of one enhanced signal for the cyclopentenone ring carbons would support Pathway A, while two enhanced signals would provide definitive evidence for the rearrangement mechanism of Pathway B. This approach provides a clear, unambiguous result that validates one mechanism over the other.
Alternative Tracers and Methodologies
While ²H and ¹³C are the workhorses of mechanistic organic chemistry, other stable isotopes can be employed:
-
Oxygen-18 (¹⁸O): Extremely useful for studying reactions at carbonyl groups and in ester hydrolysis/formation, providing direct evidence of which C-O bond is cleaved. Synthesis involves using H₂¹⁸O or ¹⁸O-labeled precursors.
-
Nitrogen-15 (¹⁵N): Essential for tracking nitrogen atoms in reactions involving amines, amides, and heterocyclic compounds.
For metabolic studies in biological systems, stable isotope-resolved metabolomics (SIRM) offers a powerful platform to trace the flow of labeled atoms through complex networks.[9][16] This technique combines the use of labeled tracers with high-resolution mass spectrometry to map metabolic fluxes.[17][18]
Conclusion
The isotopic labeling of this compound is a powerful strategy for gaining deep and unambiguous insights into reaction mechanisms. The choice of isotope (²H vs. ¹³C) and its position within the molecule must be deliberately guided by the specific mechanistic question being addressed. By comparing the synthetic accessibility, cost, and the type of information each isotopologue provides, researchers can design elegant experiments that are not merely observational but are structured to be self-validating. The protocols and frameworks provided in this guide serve as a starting point for developing robust experimental plans to confidently elucidate complex chemical transformations.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 2-(3-oxocyclopentyl)acetate
As researchers and developers, our focus is often on synthesis and application. However, the responsible management of chemical waste is a critical, non-negotiable component of the scientific process. Improper disposal not only poses significant risks to personnel and the environment but can also result in severe regulatory penalties. This guide provides a detailed, step-by-step protocol for the safe disposal of Methyl 2-(3-oxocyclopentyl)acetate, grounded in established safety principles and regulatory awareness. The procedures outlined here are designed to create a self-validating system of safety, ensuring that every step mitigates risk and ensures compliance.
Hazard Identification: The Foundation of Safe Disposal
Before handling any waste, a thorough understanding of the substance's intrinsic hazards is paramount. This knowledge informs every subsequent decision, from the selection of personal protective equipment to the method of final disposal. This compound is not benign; its hazard profile necessitates careful handling.[1]
The primary hazards, as identified by the Globally Harmonized System (GHS), are summarized below.
| Hazard Class | GHS Code | Description | Causality and Implication for Disposal |
| Skin Irritation | H315 | Causes skin irritation.[2][3][4] | Direct contact with the liquid can cause inflammation and discomfort. This necessitates the use of appropriate chemical-resistant gloves during all handling and disposal stages to prevent exposure. |
| Eye Irritation | H319 | Causes serious eye irritation.[2][3][4] | Splashes can lead to significant eye damage. Chemical safety goggles or a face shield are mandatory to protect against accidental contact. |
| Respiratory Irritation | H335 | May cause respiratory irritation.[2][3][4] | Inhalation of vapors or mists can irritate the respiratory tract. All handling, including pouring and container sealing, must be performed in a well-ventilated area, preferably within a certified chemical fume hood.[2][3][5] |
| Flammability | H225 (Potential) | Some sources classify this or similar compounds as highly flammable.[4][6][7] | The compound's ester and ketone functionalities suggest it is a combustible or flammable liquid. Therefore, all sources of ignition (sparks, open flames, hot surfaces) must be strictly excluded from the handling and storage areas.[7][8][9] |
| Environmental Hazard | (Implied) | Similar compounds are noted as toxic to aquatic life.[10] | Release into the environment must be avoided.[3][10][11] This is the primary reason why disposal down the drain is strictly prohibited. |
Pre-Disposal Safety: Engineering Controls and PPE
Properly equipping yourself and your workspace is the first active step in the disposal process. The goal is to create multiple barriers of protection between you and the chemical waste.
Engineering Controls
Your primary engineering control is a certified chemical fume hood.[5] This not only protects you from inhaling vapors but also contains any potential spills. Ensure that an eyewash station and a safety shower are readily accessible and unobstructed.[7][12]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound waste.
| PPE Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | To prevent skin contact and irritation as per the H315 hazard warning.[2][3] |
| Eye/Face Protection | ANSI Z87.1-compliant safety goggles or a full-face shield. | To protect against splashes that can cause serious eye irritation (H319).[2][3][13] |
| Body Protection | A flame-resistant laboratory coat. | To protect skin and personal clothing from contamination and potential ignition sources.[13] |
| Footwear | Closed-toe shoes. | To protect feet from spills. |
Step-by-Step Disposal Protocol
The guiding principle for disposing of this chemical is that it must be managed as hazardous waste through a licensed disposal service.[1][2][3]
Step 1: Waste Segregation
Proper segregation is crucial to prevent dangerous chemical reactions within waste containers.[1][14][15]
-
Identify the Waste Stream: Classify this compound waste as a non-halogenated organic solvent .
-
Locate the Correct Waste Container: In your lab's designated waste accumulation area, locate the container specifically marked for this waste stream.
-
Verify Compatibility: Never mix this waste with acids, bases, or strong oxidizing agents.[7][13] Mixing incompatible chemicals can lead to gas generation, heat, or even explosions.
Step 2: Containerization and Labeling
The waste container itself is a critical safety component.
-
Select a Proper Container: Use a container made of a compatible material (e.g., glass or polyethylene) that is in good condition, free of leaks, and has a tightly sealing cap.[15][16]
-
Transfer the Waste: Working inside a fume hood, carefully pour the waste into the designated container, avoiding splashes. Do not fill the container beyond 90% capacity to allow for vapor expansion.
-
Label Accurately: The container must be clearly labeled.[1][15] Your institution's Environmental Health & Safety (EHS) department will provide specific labeling requirements, which generally include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Irritant," "Flammable")
-
The date of accumulation
-
Step 3: Managing Spills
Accidents happen, but a prepared response minimizes risk.
-
Evacuate and Alert: If a spill occurs, alert personnel in the immediate area.
-
Remove Ignition Sources: Immediately turn off any nearby potential ignition sources.[7][8]
-
Contain the Spill: Use a spill kit with an inert absorbent material, such as vermiculite or sand, to dike and absorb the liquid.[3]
-
Collect Cleanup Debris: Carefully sweep or scoop the absorbed material into a separate, sealable container.
-
Dispose as Hazardous Waste: The cleanup materials (absorbent, contaminated gloves, etc.) are now also considered hazardous waste and must be disposed of in the same manner as the chemical itself.[16]
Step 4: Decontaminating Empty Containers
An "empty" container is never truly empty and can retain dangerous residue.[13]
-
Triple Rinse: The best practice for decontaminating a container that held this chemical is to triple rinse it.[16]
-
Select a Solvent: Use a suitable solvent (e.g., acetone or ethanol) that can dissolve the residue.
-
Perform the Rinse: Pour a small amount of the solvent into the container, cap it, and swirl thoroughly to rinse all interior surfaces.
-
Collect the Rinsate: Crucially, pour the solvent rinsate into your hazardous waste container. Repeat this process two more times. This rinsate is now part of the hazardous waste stream.[16]
-
Final Disposal of Container: After triple rinsing and allowing it to air dry in a fume hood, deface or remove the original label.[16][17] The container may now be disposed of as regular solid waste or recycled, in accordance with your institution's specific policies.[11][17]
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow from waste generation to final professional disposal.
Conclusion: A Commitment to Safety and Stewardship
The proper disposal of this compound is not an afterthought but an integral part of the experimental workflow. By understanding the chemical's hazards, using appropriate protective measures, and adhering to a systematic disposal protocol, you protect yourself, your colleagues, and the environment. Always consult your institution's specific EHS guidelines, as they are the final authority on compliance with local, state, and federal regulations like the Resource Conservation and Recovery Act (RCRA).[18][19]
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Personal protective equipment for handling Methyl 2-(3-oxocyclopentyl)acetate
Essential Safety and Handling Guide for Methyl 2-(3-oxocyclopentyl)acetate
This guide provides critical safety, handling, and disposal information for this compound (CAS No: 2630-38-8 / 34130-51-3). As a compound frequently utilized in research and development, particularly in the synthesis of fragrance ingredients and pharmaceutical intermediates, a comprehensive understanding of its hazard profile is paramount for ensuring personnel safety and experimental integrity.[1][2] This document is intended for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for minimizing exposure risk and fostering a secure laboratory environment.
Hazard Assessment: Understanding the Risks
This compound is classified as a hazardous substance. The primary risks associated with its handling are skin, eye, and respiratory irritation.[1][3][4] A summary of its GHS classification provides the foundational logic for the specific personal protective equipment (PPE) and handling protocols outlined below.
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1][3][5] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation.[1][3][5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[1][3][6] |
| Acute Toxicity (Oral) | Category 4 | Harmful if swallowed.[5] |
| Flammable Liquids | Category 2 | H225: Highly flammable liquid and vapour.[6][7] |
Note: Classifications can vary slightly between suppliers. Always consult the specific Safety Data Sheet (SDS) for the product you are using.
Core Personal Protective Equipment (PPE) Requirements
A multi-layered PPE strategy is mandatory to protect against the identified hazards. The following equipment must be used whenever handling this compound.
-
Eye and Face Protection :
-
Chemical Safety Goggles: Essential for providing a seal around the eyes to protect against splashes.[8][9] Standard safety glasses with side shields are insufficient. Eyewear must be compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[7][10]
-
Face Shield: A full-face shield should be worn over safety goggles, especially when handling larger quantities (>50 mL) or during procedures with a heightened risk of splashing, such as transfers or heating.[8][9][11]
-
-
Hand Protection :
-
Chemical-Resistant Gloves: Nitrile gloves are a suitable initial choice, offering good resistance to esters and a range of other laboratory chemicals.[8][9]
-
Rationale - The Importance of Double-Gloving: It is strongly recommended to wear two pairs of nitrile gloves ("double-gloving").[8] This practice provides a critical safety buffer. The outer glove absorbs the primary contamination, and should a tear or permeation occur, the inner glove provides a secondary barrier, allowing the user time to retreat, remove the compromised gloves, and re-glove safely.
-
-
Body Protection :
-
Foot Protection :
-
Respiratory Protection :
-
Engineering Controls are Primary: Work should always be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to keep airborne concentrations low and prevent inhalation of vapors or mists.[1][3][10]
-
When Respirators are Necessary: A NIOSH-approved respirator may be required if a risk assessment indicates the potential for significant aerosol generation outside of a fume hood.[4][8] The use of a respirator requires proper training, fit-testing, and medical surveillance.[12]
-
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic workflow is crucial for both safety and experimental success. The following protocols must be followed.
Preparation and Engineering Controls
-
Verify Ventilation: Confirm that the chemical fume hood has a current certification and is functioning correctly.
-
Clear Workspace: Ensure the work area is uncluttered. Remove any unnecessary equipment or reagents.
-
Locate Safety Equipment: Before starting, verify the location and operational readiness of the nearest safety shower and eyewash station.[13][14]
-
Assemble Materials: Have all necessary equipment, spill cleanup materials, and waste containers prepared and within reach inside the fume hood to minimize movement in and out of the containment area.
Donning Personal Protective Equipment (PPE)
The sequence of putting on PPE is critical to ensure complete and uncompromised protection.
Caption: PPE Donning Sequence.
Doffing (Removing) Personal Protective Equipment (PPE)
The removal process is designed to prevent cross-contamination from the "dirty" PPE to your skin or the laboratory environment.
Caption: Chemical Spill Response Workflow.
Step-by-Step Spill Cleanup (Minor Spill):
-
Alert & Assess: Immediately alert others in the area. [12][15]Assess the spill's size and risk.
-
Control Ignition Sources: If the material is flammable, control all sources of ignition. [7][12][16]3. Don PPE: Wear, at a minimum, double nitrile gloves, chemical safety goggles, a face shield, and a lab coat. [12]4. Contain: Use an inert absorbent material like vermiculite or sand to dike the spill and prevent it from spreading. [3][15]5. Absorb: Apply absorbent material over the spill, working from the outside edges inward. [15]6. Collect: Once absorbed, use non-sparking tools to gently sweep the material into a designated, labeled hazardous waste container. [15][17]7. Decontaminate: Clean the spill area with a mild detergent and water. [12]8. Dispose: Seal and label the waste container as "Spill Debris" with the chemical name and date. [12]Arrange for disposal through your institution's environmental health and safety (EHS) office.
First Aid Measures
-
Skin Contact: Immediately remove all contaminated clothing. [1][18]Wash the affected skin with plenty of soap and water for at least 15 minutes. [1][3][5]If skin irritation occurs or persists, seek medical advice. [1][3]* Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. [1][3]Remove contact lenses if present and easy to do. [1][3]Seek immediate medical attention. [1][3]* Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing. [1][3][5]If the person feels unwell, call a poison center or doctor. [1]* Ingestion: Do NOT induce vomiting. Rinse the mouth with water. [17]Never give anything by mouth to an unconscious person. [17]Seek immediate medical attention.
Disposal Plan
Proper disposal is a critical final step to ensure safety and environmental compliance.
-
Chemical Waste: All unused this compound and solutions containing it must be collected in a designated, properly labeled hazardous waste container. [8]Do not discharge to sewer systems. [17]The container should be kept tightly closed and stored in a well-ventilated area. [1][5]* Contaminated Consumables: All disposable items that have come into contact with the chemical, such as pipette tips, weigh boats, and contaminated absorbent materials from spills, must be disposed of as solid chemical waste. [8]* Contaminated PPE: Used gloves and other disposable PPE should be placed in the appropriate solid waste stream for hazardous materials. [8]* Final Disposal Method: The ultimate disposal should be handled by a licensed professional waste disposal service, typically via controlled incineration in a chemical incinerator equipped with an afterburner and scrubber. [5][17] By adhering to this comprehensive guide, you can significantly reduce the risks associated with handling this compound, ensuring a safer laboratory environment for yourself and your colleagues.
References
- Material Safety Data Sheet - Methyl 2-(3-oxo-2-pentylcyclopentyl)acetate. WeiShi Reagents. [URL: https://www.weishi-reagent.com/msds/CP007649.pdf]
- Personal protective equipment for handling Acid-PEG12-NHS ester. BenchChem. [URL: https://www.benchchem.com/product/b11425123/technical-support/ppe-guide]
- Personal protective equipment for handling Acid-PEG14-t-butyl ester. BenchChem. [URL: https://www.benchchem.com/product/b12426166/technical-support/ppe-guide]
- Safety Data Sheet - this compound. AK Scientific, Inc. [URL: https://www.aksci.com/sds/2315AB.pdf]
- This compound | 34130-51-3. ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB02593593_EN.htm]
- Safety Data Sheet - Methyl 2-[2-[(Z)-2,3-dideuteriopent-2-enyl]-3-oxocyclopentyl]acetate. AK Scientific, Inc. [URL: https://www.aksci.com/sds/3765DF.pdf]
- Safety Data Sheet - Cyclopentaneacetic acid, 3-oxo-2-pentyl-, methyl ester. Synerzine. [URL: https://www.synerzine.com/sds/sds.php?flavor_id=S1355]
- Safety Data Sheet - Methyl acetate. Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=A4124]
- Methyl 2-(3-Oxo-2-((E)-Pent-2-Enyl)Cyclopentyl)Acetate | C13H20O3 | CID 5367719. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/5367719]
- Understanding Solvents and PPE for Chemical Safety. MCR Safety. [URL: https://www.mcrsafety.com/blog/solvents]
- Chemical Safety Data Sheet MSDS / SDS - ethyl 2-(3-oxocyclopentyl)acetate. ChemicalBook. [URL: https://www.chemicalbook.com/Search_EN.aspx?keyword=62457-60-7]
- Personal Protective Equipment. US Environmental Protection Agency (EPA). [URL: https://www.epa.gov/emergency-response/personal-protective-equipment]
- Safety Guidelines for Handling Chemicals. HPE Support. [URL: https://support.hpe.com/hpesc/public/doc/help/A00118635en_us_1/GUID-5309A229-B727-44A3-8F4A-443552CF443C.html]
- Safety Data Sheet - this compound. Biosynth. [URL: https://www.biosynth.com/msds/FE11391]
- Safety Data Sheet - Methyl acetate. Santa Cruz Biotechnology.
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- Safety Data Sheet - Methyl acetate. Redox. [URL: https://www.redox.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
